lithium;methanolate
Description
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Properties
IUPAC Name |
lithium;methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Li/c1-2;/h1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILPJDVXYVTZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
38.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Lithium Methanolate: Chemical Properties and Structure
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of lithium methanolate (also known as lithium methoxide). It includes key physicochemical data, detailed experimental protocols, and a discussion of its primary applications in research and industry.
Chemical Structure and Bonding
Lithium methanolate (CH₃OLi) is the lithium salt of methanol (B129727).[1] Structurally, the nature of the lithium-oxygen (Li-O) bond is of significant interest. Unlike the predominantly ionic bonding found in sodium or potassium methoxides, the Li-O bond in lithium methanolate exhibits partial covalent character.[2] This is attributed to the small ionic radius and high polarizing power of the lithium cation (Li⁺).[2]
In the solid state, lithium methanolate adopts a polymeric structure.[1] When in solution, it is known to form stable dimers, a characteristic that enhances its stability in reactive environments compared to other organolithium compounds.[2]
Physicochemical Properties
The fundamental physicochemical properties of lithium methanolate are summarized in the table below. The compound is typically available as a white, crystalline, anhydrous solid or as a solution in methanol, commonly at a concentration of 10%.[1][3][4]
| Property | Value | Source(s) |
| Molecular Formula | CH₃LiO | [1][3][5][6] |
| Molecular Weight | 37.97 g/mol | [2][6][7][8] |
| CAS Number | 865-34-9 | [2][5][7] |
| Appearance | White powder/crystalline solid; Colorless to light yellow liquid (in methanol solution) | [3][6][7][9] |
| Melting Point | >500°C (decomposes); 204–206°C (anhydrous solid) | [2][6] |
| Boiling Point | 64.6 °C (as methanol solution) | [8][10] |
| Density (Solution) | 0.83 g/mL (10% solution at 20°C); 0.817 g/mL (1.0 M solution at 25°C) | [2][8][11] |
| Solubility | Soluble in methanol (90 g/L); Insoluble in polar aprotic solvents like THF; Reacts violently with water | [1][2][3] |
Reactivity and Handling
Lithium methanolate is a strong, non-nucleophilic base widely used in organic synthesis.[9][12] Its reactivity is characterized by several key behaviors:
-
Basicity : It is effective for deprotonation reactions and serves as a catalyst for transesterification.[2][3]
-
Reaction with Water : Lithium methanolate is highly hygroscopic and reacts violently with water.[2][9] This exothermic reaction produces lithium hydroxide (B78521) and methanol, causing solutions to become cloudy upon exposure to moisture.[2] Due to this reactivity, it must be handled under anhydrous conditions.
-
Flammability : The compound is highly flammable and is classified as self-heating, meaning it may catch fire spontaneously.[3][5][13]
Proper handling is critical. Lithium methanolate should be stored under a dry, inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3][6][14] Contact with water, moist air, acids, and other reactive substances must be avoided.[6]
Experimental Protocols
The following sections detail common experimental procedures involving lithium methanolate.
Synthesis via Lithium Metal Method
This protocol describes the synthesis of a lithium methanolate solution from lithium metal and anhydrous methanol.
Methodology:
-
Under an inert argon or nitrogen atmosphere, add 0.31 g (44 mmol) of lithium metal to 30 mL of anhydrous methanol in a flask.[15]
-
To control the exothermic reaction, maintain the reaction temperature at 0°C using an ice bath.[2]
-
Allow the reaction to proceed until all the lithium metal has dissolved, yielding a solution of lithium methanolate.[2]
-
The resulting solution can be standardized via titration to determine its precise molarity.
Purity Analysis by Titration
The purity of solid lithium methanolate or the concentration of a solution can be determined by acid-base titration.[7]
Methodology:
-
Accurately weigh a sample of lithium methanolate and dissolve it in deionized water. This hydrolysis reaction converts the lithium methanolate to an equivalent molar amount of lithium hydroxide.
-
Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached, indicated by a color change.
-
Record the volume of acid used and calculate the purity or concentration of the original lithium methanolate sample.
Purification of Solid Lithium Methanolate
The most common impurity in solid lithium methanolate is lithium hydroxide, formed from exposure to moisture.[3]
Methodology:
-
Place the impure lithium methanolate in a vacuum-rated flask.
-
Heat the sample in a vacuum at 60-80°C for several hours.[3]
-
This process removes water and helps to sublime any volatile impurities.
-
After drying, cool the sample under a dry nitrogen atmosphere before storage.[3]
Applications
Lithium methanolate is a versatile reagent with applications across several fields:
-
Organic Synthesis : It is widely used as a mild base and catalyst for transesterification reactions, deprotonations, and aldol (B89426) condensations.[3][9][12]
-
Pharmaceuticals : It serves as a methoxylating agent in the synthesis of various pharmaceutical intermediates and active ingredients, including certain vitamins and sulfadiazine (B1682646) drugs.[16]
-
Materials Science : In the battery industry, lithium methanolate is used as an additive for lithium-ion battery electrolytes to improve conductivity and cycling stability.[12][17] It is also employed in the sol-gel synthesis of materials like lithium borophosphates.[3][18]
References
- 1. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 2. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 3. LITHIUM METHOXIDE | 865-34-9 [chemicalbook.com]
- 4. Lithium Methoxide | 865-34-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Lithium methanolate | CH3LiO | CID 4177230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. Lithium metoxide | CAS 865-34-9 — Ereztech [ereztech.com]
- 8. Lithium methoxide 1.0M methanol 865-34-9 [sigmaaldrich.com]
- 9. CAS 865-34-9: Lithium methoxide | CymitQuimica [cymitquimica.com]
- 10. lookchem.com [lookchem.com]
- 11. Rio Tinto | Global [riotinto.com]
- 12. gneechem.com [gneechem.com]
- 13. Lithium methanolate - Hazardous Agents | Haz-Map [haz-map.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. LITHIUM METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 16. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 17. Page loading... [wap.guidechem.com]
- 18. LITHIUM METHOXIDE CAS#: 865-34-9 [m.chemicalbook.com]
An In-depth Technical Guide to Lithium Methanolate (CAS 865-34-9)
For Researchers, Scientists, and Drug Development Professionals
Lithium methanolate, also known as lithium methoxide (B1231860), is a potent chemical reagent with the CAS number 865-34-9. This white solid is a strong base widely employed in organic synthesis, particularly in reactions requiring deprotonation and as a catalyst for transesterification and condensation reactions. Its utility extends to various industrial applications, including the synthesis of pharmaceuticals and the production of biodiesel. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Physicochemical Properties
Lithium methanolate is a hygroscopic compound that reacts with water. It is most commonly handled as a solution in methanol (B129727), typically around 10% concentration.[1] Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | CH₃LiO | [2][3] |
| Molecular Weight | 37.97 g/mol | [3][4] |
| Appearance | White powder or colorless liquid (in solution) | [1][2] |
| Melting Point | >300 °C (decomposes) | [5] |
| Boiling Point | 64.6 °C (for 1.0 M solution in methanol) | [4][6] |
| Density | 0.817 - 0.85 g/mL (for solutions in methanol at 20-25 °C) | [4][6][7] |
| Solubility | Soluble in methanol; low solubility in polar aprotic solvents like THF.[8] | [8] |
Core Applications in Research and Development
Lithium methanolate's primary utility stems from its strong basicity. It serves as a critical reagent in a variety of chemical transformations.
Transesterification Reactions
Lithium methanolate is an effective catalyst for transesterification, a key process in the synthesis of esters. This reaction is particularly significant in the production of biodiesel, where triglycerides from vegetable oils or animal fats are converted into fatty acid methyl esters (FAMEs).[9][10][11] The high activity of lithium methanolate allows for efficient conversion under relatively mild conditions.[9]
Condensation Reactions
As a strong base, lithium methanolate is employed to catalyze condensation reactions, such as the aldol (B89426) condensation.[12][13][14] In these reactions, it facilitates the deprotonation of a carbonyl compound to form a nucleophilic enolate, which then attacks another carbonyl group, leading to the formation of a new carbon-carbon bond.[14] This is a fundamental strategy in the construction of more complex organic molecules.
Drug Development and Pharmaceutical Synthesis
Lithium methanolate plays a role as a methoxylation agent and a strong base catalyst in the synthesis of various pharmaceuticals.[2][3][5] Notably, it is used in the production of Vitamin A and certain sulfonamide drugs like sulfadiazine.[2][3][5] Its ability to facilitate specific bond formations is crucial in the multi-step synthesis of these complex active pharmaceutical ingredients.
Experimental Protocols
Detailed methodologies for key experiments involving lithium methanolate are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Preparation and Standardization of a 0.1 M Lithium Methoxide Solution
Objective: To prepare and accurately determine the concentration of a lithium methoxide solution for use in synthesis.
Materials:
-
Lithium metal, freshly cut
-
Anhydrous methanol
-
Benzoic acid (primary standard)
-
Dimethylformamide (DMF)
-
Quinaldine (B1664567) red indicator solution
-
Standard laboratory glassware, including a burette and flasks
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Solution: Under an inert atmosphere, carefully dissolve 0.7 g of freshly cut lithium metal in small portions into 150 mL of anhydrous methanol in a flask. The reaction is exothermic and should be cooled as needed.[4]
-
Once the lithium has completely reacted, add sufficient toluene to bring the total volume to 1000 mL. If the solution appears cloudy, add a small amount of anhydrous methanol until it becomes clear.[4]
-
Standardization: Accurately weigh approximately 0.25 g of benzoic acid and dissolve it in 25 mL of dimethylformamide.[4]
-
Add a few drops of quinaldine red indicator solution.
-
Titrate the benzoic acid solution with the prepared lithium methoxide solution. The endpoint is reached when the color of the solution changes. It is crucial to protect the titration mixture from atmospheric carbon dioxide.[4]
-
Perform a blank titration and make any necessary corrections.
-
Calculation: The molarity of the lithium methoxide solution can be calculated using the following formula: Molarity (M) = (mass of benzoic acid in g) / (0.1221 g/mmol * volume of lithium methoxide in mL)[4]
Lithium Methoxide Catalyzed Transesterification for Biodiesel Production
Objective: To synthesize fatty acid methyl esters (biodiesel) from a triglyceride source using lithium methanolate as a catalyst.
Materials:
-
Vegetable oil (e.g., soybean, canola, or castor oil)
-
Lithium methanolate solution (e.g., 10% in methanol)
-
Anhydrous methanol
-
Reaction vessel with heating and stirring capabilities
-
Separatory funnel
-
Washing solution (e.g., warm water)
Procedure:
-
Reaction Setup: In a reaction vessel, heat the vegetable oil to the desired reaction temperature (typically 55-65 °C) with vigorous stirring.[10][15]
-
Catalyst Preparation: In a separate container, prepare the catalyst solution by mixing the required amount of lithium methanolate with anhydrous methanol. The molar ratio of methanol to oil is a critical parameter and typically ranges from 6:1 to 12:1.[10][16] The catalyst concentration is usually between 0.5% and 2.5% by weight of the oil.[10]
-
Reaction: Add the methanol-catalyst mixture to the preheated oil. Continue to stir the mixture vigorously for the duration of the reaction (typically 30-120 minutes).[10][15]
-
Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper layer of biodiesel (fatty acid methyl esters) and a lower layer of glycerol.
-
Purification: Separate the biodiesel layer. Wash it several times with warm water to remove any residual catalyst, methanol, and glycerol. After washing, heat the biodiesel gently to remove any remaining water.
Aldol Condensation Catalyzed by Lithium Hydroxide (B78521) (as a proxy for Lithium Methanolate)
Objective: To synthesize dibenzalacetone via a crossed-aldol condensation of benzaldehyde (B42025) and acetone, illustrating the catalytic role of a strong lithium base. While this protocol uses lithium hydroxide, lithium methanolate would function similarly by generating the methoxide ion in situ.
Materials:
-
Benzaldehyde
-
Acetone
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ice
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Reaction Mixture: In a 25 mL round bottom flask, combine 1.83 g of benzaldehyde, 0.59 g of acetone, and 10 mL of ethanol.[12]
-
Catalyst Addition: Add 0.40 g of lithium hydroxide monohydrate to the mixture.[12]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8-10 minutes. A pale yellow solid should precipitate.[12]
-
Workup: Add approximately 5 g of crushed ice to the flask and continue to stir.[12]
-
Isolation: Allow the solid to settle, then collect the product by vacuum filtration. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.
Visualizing Reaction Mechanisms and Workflows
To better understand the role of lithium methanolate in key chemical processes, the following diagrams, generated using Graphviz, illustrate the underlying signaling pathways and experimental workflows.
Workflow for the Preparation of Lithium Methanolate Solution
Caption: Workflow for preparing and standardizing a lithium methanolate solution.
General Mechanism of Base-Catalyzed Transesterification
Caption: Stepwise mechanism of base-catalyzed transesterification of a triglyceride.
General Mechanism of a Lithium Methoxide-Catalyzed Aldol Reaction
Caption: Mechanism of the aldol addition reaction catalyzed by a methoxide base.
Safety and Handling
Lithium methanolate is a corrosive and flammable substance that reacts violently with water.[2] It is essential to handle it in a dry, inert atmosphere to prevent decomposition and potential hazards. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Solutions of lithium methanolate in methanol are also flammable and should be handled with care, away from ignition sources. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Characterization of Li -Zeolite Catalyst for Biodiesel Production from Castor Oil – Oriental Journal of Chemistry [orientjchem.org]
- 11. extension.okstate.edu [extension.okstate.edu]
- 12. scribd.com [scribd.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Aldol reaction - Wikipedia [en.wikipedia.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. Biodiesel Production Using Lithium Metasilicate Synthesized from Non-Conventional Sources - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Lithium Methanolate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium methanolate (also known as lithium methoxide (B1231860), LiOCH₃) is the simplest lithium alkoxide and a potent base in organic synthesis.[1] Supplied as a white to off-white, hygroscopic powder, it is a crucial reagent and catalyst in various chemical transformations, including transesterification, condensation, and deprotonation reactions.[1][2] Its utility in the pharmaceutical industry is notable, where it serves as a methoxylation agent in the synthesis of vitamins and sulfonamide drugs.[1] Understanding the physical properties of lithium methanolate powder is paramount for its safe handling, effective use in experimental design, and for process optimization in drug development and manufacturing.
This technical guide provides an in-depth overview of the core physical properties of lithium methanolate powder, complete with experimental protocols for its synthesis and characterization, and visual aids to clarify key processes.
Core Physical and Chemical Properties
The physical characteristics of lithium methanolate powder are summarized below. It is crucial to handle this material under an inert atmosphere (e.g., nitrogen or argon) due to its high sensitivity to moisture and air.[3]
| Property | Value | References |
| Chemical Formula | CH₃LiO | [4] |
| Molecular Weight | 37.97 g/mol | [4] |
| Appearance | White to off-white or cream-colored crystalline powder. | [5] |
| Melting Point | >500°C (with decomposition) | [6] |
| Boiling Point | 64.6°C (for methanol (B129727) solvent) | [3] |
| Bulk Density | 0.3-0.35 kg/L | |
| Solubility | Soluble in methanol.[3] Insoluble in polar aprotic solvents like THF.[2] | |
| Sensitivity | Highly sensitive to moisture and air. Reacts violently with water.[2][3] | |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air.[5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of lithium methanolate powder are provided below. All procedures should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation of the material.
Synthesis of High-Purity Lithium Methanolate Powder
The most common laboratory and industrial synthesis method involves the direct reaction of lithium metal with anhydrous methanol.[1]
Materials:
Procedure:
-
Inert Atmosphere: Purge a reaction flask equipped with a stirrer and a condenser with dry argon or nitrogen gas to eliminate moisture and oxygen.[7]
-
Methanol Addition: Add anhydrous methanol to the reaction flask.
-
Lithium Addition: While stirring, cautiously add small portions of freshly cut lithium metal to the methanol. The reaction is exothermic and produces hydrogen gas; therefore, controlled addition is crucial to maintain the reaction temperature below 60°C.[2]
-
Reaction Completion: Continue stirring until all the lithium metal has dissolved completely. The resulting solution is liquid lithium methanolate in methanol.
-
Isolation of Solid: To obtain the powder, the excess methanol is removed under reduced pressure. The concentrated slurry is then transferred to a vacuum dryer.[7]
-
Drying: The material is dried under vacuum (e.g., 0.01-0.09 MPa) at an elevated temperature (e.g., 70-80°C) until a free-flowing white powder is obtained.[5][7]
Purification
The primary impurity in lithium methanolate powder is typically lithium hydroxide, formed from the reaction with trace amounts of water.[8]
Procedure:
-
Place the synthesized lithium methanolate powder in a vacuum oven.
-
Dry the powder under a dynamic vacuum at 60-80°C for several hours to remove residual methanol and any adsorbed moisture.[8]
-
Store the purified, dry powder in a sealed container under a positive pressure of inert gas.
Characterization Protocols
The bulk density of a hygroscopic powder like lithium methanolate can be determined using a graduated cylinder method under controlled atmospheric conditions.
Procedure:
-
Gently pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.[9]
-
Using a funnel, carefully pour a known mass (e.g., 100 g) of the powder into a dry 250 mL graduated cylinder without compacting it.[10]
-
Level the powder surface without tapping and read the unsettled apparent volume.
-
Calculate the bulk density by dividing the mass of the powder by the measured volume.
FTIR spectroscopy is used to confirm the identity of the compound and to check for the presence of impurities like lithium hydroxide. The KBr pellet method is a common technique for solid samples.
Procedure:
-
Sample Preparation: In a dry environment (e.g., a glovebox), thoroughly grind a small amount of lithium methanolate powder (approx. 1-2 mg) with about 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[11]
-
Pellet Formation: Transfer the homogenous mixture to a pellet press die and apply high pressure (e.g., 10 tonnes) to form a thin, transparent pellet.[11]
-
Analysis: Immediately place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Interpretation: The spectrum should exhibit characteristic peaks for the C-H and C-O stretching vibrations of the methoxide group and should be free of broad absorption bands in the 3200-3600 cm⁻¹ region, which would indicate O-H stretching from water or lithium hydroxide.[8]
XRD is used to determine the crystalline structure of the powder. Special handling is required due to the air-sensitive nature of the material.
Procedure:
-
Sample Preparation: Inside a glovebox, finely grind the lithium methanolate powder.
-
Sample Holder: Load the powder into an air-sensitive sample holder. This typically involves placing the powder in a shallow well and sealing it with an X-ray transparent film (e.g., Kapton) to protect it from the atmosphere during measurement.[12]
-
Data Acquisition: Mount the sealed sample holder in the diffractometer.
-
Instrument Settings: Collect the diffraction pattern using, for example, Cu Kα radiation. Typical settings might involve a 2θ scan range of 10-80° with a step size of 0.02°.
-
Analysis: The resulting diffraction pattern can be compared to reference patterns for phase identification and can be used for crystal structure analysis.
TGA/DTA provides information on the thermal stability and decomposition of lithium methanolate.
Procedure:
-
Sample Preparation: In a glovebox, load a small, accurately weighed amount of the powder (e.g., 5-10 mg) into an inert crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TGA/DTA instrument.
-
Analysis Conditions: Heat the sample under a controlled, inert atmosphere (e.g., flowing nitrogen or argon) at a constant heating rate (e.g., 10°C/min) over a temperature range that encompasses the decomposition temperature (e.g., from room temperature to 600°C).[13]
-
Data Interpretation: The TGA curve will show mass loss as a function of temperature, indicating decomposition. The DTA curve will show endothermic or exothermic peaks corresponding to phase transitions or decomposition events.[13]
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows and chemical pathways related to lithium methanolate.
Caption: Workflow for the synthesis of high-purity lithium methanolate powder.
Caption: Reaction pathway for the hydrolysis of lithium methanolate in the presence of moisture.
Caption: General experimental workflow for the characterization of lithium methanolate powder.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 3. LITHIUM METHOXIDE CAS#: 865-34-9 [m.chemicalbook.com]
- 4. LITHIUM METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. CN105669374B - A kind of synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 6. Lithium methoxide, 98+% | Fisher Scientific [fishersci.ca]
- 7. CN105669374A - Synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 11. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 12. youtube.com [youtube.com]
- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Solubility of Lithium Methanolate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lithium methanolate (also known as lithium methoxide (B1231860), LiOCH₃) in various organic solvents. Understanding the solubility of this strong base is critical for its effective use in a range of applications, from organic synthesis and catalysis to materials science. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.
Overview of Lithium Methanolate Solubility
Lithium methanolate is a white solid that is highly reactive and hygroscopic. Its solubility is significantly influenced by the nature of the solvent, particularly its polarity and proticity. The polymeric structure of lithium methanolate in the solid state also plays a role in its dissolution.[1]
Quantitative and Qualitative Solubility Data
Table 1: Quantitative Solubility of Lithium Methanolate
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Methanol | CH₃OH | 20 | 90 g/L[2][3] |
| Methanol | CH₃OH | 20 | 85 g/L[4] |
Table 2: Qualitative Solubility of Lithium Methanolate
| Solvent | Chemical Formula | Classification | Solubility Description |
| Ethanol | C₂H₅OH | Protic | Highly Soluble[5] |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Polar | Low to Insoluble[1][2][4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Aprotic Polar | No specific data available for LiOCH₃. Other lithium salts show solubility.[6][7][8][9] Note: Potential for reactivity under certain conditions.[10][11] |
| Hexane | C₆H₁₄ | Aprotic Nonpolar | No specific data available. Lithium t-butoxide is soluble.[12] |
| Toluene | C₇H₈ | Aprotic Nonpolar | No specific data available. |
| Diethyl Ether | (C₂H₅)₂O | Aprotic Polar | No specific data available. Lithium t-butoxide is soluble.[12] |
| Acetonitrile | CH₃CN | Aprotic Polar | No specific data available. Other lithium salts are soluble.[6][13][14] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of lithium methanolate in an organic solvent. This protocol is designed for air- and moisture-sensitive compounds and should be performed under an inert atmosphere (e.g., argon or nitrogen).
Pre-Analysis and Material Preparation
-
Solvent Purity: Ensure the solvent is of high purity and anhydrous. Use appropriate drying techniques (e.g., distillation from a suitable drying agent, use of molecular sieves) to remove water. The water content should be verified by Karl Fischer titration.
-
Lithium Methanolate Purity: The purity of the solid lithium methanolate should be verified. Titration can be used to determine the active base content.
-
Inert Atmosphere: All manipulations should be carried out in a glove box or using Schlenk line techniques to exclude air and moisture.
-
Glassware: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
Experimental Procedure
-
Sample Preparation: In an inert atmosphere, add an excess amount of finely powdered lithium methanolate to a known volume or mass of the anhydrous solvent in a sealable, temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Equilibration: Stir the suspension at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined by preliminary experiments (e.g., by taking samples at different time points until the concentration of the solute in the solution becomes constant). A typical equilibration time is 24-48 hours.
-
Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, use one of the following methods under an inert atmosphere:
-
Filtration: Use a syringe fitted with a solvent-compatible, non-reactive filter (e.g., PTFE) to draw the supernatant.
-
Centrifugation: Centrifuge the sealed vessel to pellet the excess solid, then carefully decant or pipette the clear supernatant.
-
-
Sample Analysis:
-
Take a known volume or mass of the clear, saturated solution.
-
Quench the sample by carefully adding it to a known volume of deionized water. This will hydrolyze the lithium methanolate to lithium hydroxide (B78521) and methanol.
-
Determine the concentration of lithium in the resulting aqueous solution using methods such as:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A sensitive method for quantifying lithium concentration.
-
Titration: Titrate the lithium hydroxide in the aqueous solution with a standardized acid (e.g., HCl).
-
-
-
Data Calculation: Calculate the solubility of lithium methanolate in the organic solvent in the desired units (e.g., g/L, mol/L) based on the determined lithium concentration and the initial volume or mass of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of lithium methanolate solubility.
Caption: Workflow for determining lithium methanolate solubility.
References
- 1. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 2. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 3. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 4. Rio Tinto | Global [riotinto.com]
- 5. CAS 865-34-9: Lithium methoxide | CymitQuimica [cymitquimica.com]
- 6. escholarship.org [escholarship.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. studylib.net [studylib.net]
- 9. scribd.com [scribd.com]
- 10. Chemical Instability of Dimethyl Sulfoxide in Lithium-Air Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of lithium on dimethyl sulfoxide induced differentiation of HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 13. escholarship.org [escholarship.org]
- 14. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Lithium Methanolate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lithium methanolate (also known as lithium methoxide), a versatile and highly reactive organolithium compound. It covers its fundamental chemical properties, synthesis methodologies, and significant applications in organic synthesis and materials science. This document is intended to serve as a critical resource for professionals in research and development.
Core Chemical and Physical Properties
Lithium methanolate is a white, solid compound that is commercially available both in its pure form and as a solution, typically in methanol (B129727). It is a strong base and a potent nucleophile, making it a valuable reagent in a wide range of chemical transformations.
| Property | Data | Citations |
| Molecular Formula | CH₃LiO | [1][2][3] |
| Molecular Weight | 37.97 g/mol | [2][4][5] |
| Synonyms | Lithium methoxide (B1231860), Lithium methylate | [1][6][7] |
| Appearance | White powder or colorless liquid (in solution) | [4][6] |
| CAS Number | 865-34-9 | [2][3][4] |
| Solubility | Soluble in methanol; low solubility in THF | [8][9] |
| Density (of ~10% solution in methanol) | ~0.85 g/mL at 20 °C | [5] |
Safety and Handling: Lithium methanolate is a flammable and corrosive substance that reacts with water.[1][6] It should be handled with care under an inert atmosphere to prevent decomposition from moisture and atmospheric carbon dioxide.[6]
Synthesis of Lithium Methanolate
The industrial production of lithium methanolate is primarily achieved through two main routes: the direct reaction of lithium metal with methanol and the reaction of lithium hydroxide (B78521) with methanol.[10][11]
Synthesis from Lithium Metal and Methanol
The most common method for synthesizing high-purity lithium methanolate involves the direct reaction of lithium metal with anhydrous methanol.[10][11] This exothermic reaction produces lithium methanolate and hydrogen gas.
Caption: Synthesis of Lithium Methanolate from Lithium Metal.
Experimental Protocols
Laboratory Scale Preparation of a 1.0 M Lithium Methanolate Solution
This protocol describes the preparation of a standardized lithium methanolate solution for laboratory use.
Materials:
-
Lithium metal
-
Anhydrous methanol
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon gas supply
-
Cannula or syringe for transfer
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add 3 mL of anhydrous methanol to a Schlenk flask at 0°C (ice bath).
-
Carefully add 3 mmol of lithium metal to the cooled methanol while stirring. The reaction is exothermic and will produce hydrogen gas.
-
Continue stirring at 0°C until all the lithium metal has completely dissolved.
-
The resulting solution is approximately 1.0 M lithium methanolate in methanol.
-
For storage, molecular sieves can be added to prevent degradation from moisture.[8]
Industrial Synthesis via the Lithium Metal Method
This protocol outlines a general industrial-scale synthesis process.
Procedure:
-
Under an inert atmosphere, lithium metal is added to methanol in a suitable reactor with stirring. The reaction is exothermic and requires careful temperature control.[10]
-
After the reaction is complete, the resulting solution is concentrated by distilling a portion of the methanol under reduced pressure.[8]
-
The concentrated lithium methanolate solution is then transferred to a dryer, such as a helical ribbon agitator.
-
The final product is dried under vacuum at an elevated temperature (e.g., 70-80°C) to yield solid lithium methanolate powder.[8][10]
Purity Determination by Titration
The purity of synthesized lithium methanolate can be determined by acid-base titration.
Procedure:
-
Accurately weigh a sample of the lithium methanolate product.
-
Dissolve the sample in deionized water.
-
Titrate the resulting solution with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).
-
The purity is calculated based on the amount of HCl required to neutralize the sample.[4]
Applications in Research and Development
Lithium methanolate is a key reagent in numerous applications within organic synthesis and materials science.
| Application Area | Specific Use | Citations |
| Organic Synthesis | Acts as a strong base catalyst for transesterification and condensation reactions. It is also used as a methoxylating agent in the synthesis of complex organic molecules, including pharmaceuticals like vitamins and sulfadiazine. | [11][12][13][14] |
| Polymer Chemistry | Used as an initiator for anionic polymerization. | [15] |
| Materials Science | Serves as a lithium precursor in sol-gel synthesis to produce materials for lithium-ion batteries, such as cathode coatings and ceramic powders. It can be used as an additive to battery electrolytes to improve performance. | [11][13] |
The following diagram illustrates the logical workflow of utilizing lithium methanolate in a typical organic synthesis application.
Caption: General Workflow for Using Lithium Methanolate in Synthesis.
References
- 1. Lithium methanolate | CH3LiO | CID 4177230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. watson-int.com [watson-int.com]
- 3. Lithium methoxide | CymitQuimica [cymitquimica.com]
- 4. Lithium metoxide | CAS 865-34-9 — Ereztech [ereztech.com]
- 5. 甲醇锂 溶液 ~10% in methanol (T, ~2.2 M) | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 865-34-9: Lithium methoxide | CymitQuimica [cymitquimica.com]
- 7. Lithium methoxide, 98+% | Fisher Scientific [fishersci.ca]
- 8. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 9. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 10. CN105669374B - A kind of synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 13. gneechem.com [gneechem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Organolithium reagent - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reaction of Lithium Metal with Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between lithium metal and methanol (B129727). It covers the fundamental principles, reaction kinetics, thermodynamics, and detailed experimental protocols. This document is intended for professionals in research and development who require a thorough understanding of this reaction for applications in organic synthesis and materials science.
Executive Summary
The reaction of lithium metal with methanol is a vigorous exothermic process that yields lithium methoxide (B1231860) (LiOCH₃) and hydrogen gas. This reaction is a cornerstone for the synthesis of lithium methoxide, a strong base and nucleophile widely used in organic chemistry, particularly in deprotonation and transesterification reactions. While the reaction is straightforward, its highly exothermic nature and the production of flammable hydrogen gas necessitate stringent safety protocols. This guide provides the necessary details for the safe and effective execution and understanding of this important chemical transformation.
Reaction Fundamentals
The overall balanced chemical equation for the reaction is:
2 Li(s) + 2 CH₃OH(l) → 2 LiOCH₃(solvated) + H₂(g)
Lithium, an alkali metal, readily donates its single valence electron to the protic methanol. The reaction proceeds by the cleavage of the hydroxyl (-OH) bond in methanol, leading to the formation of the methoxide anion (CH₃O⁻) and a proton. The proton is subsequently reduced by another lithium atom to form hydrogen gas.
Reaction Mechanism
The reaction is believed to proceed via a single electron transfer (SET) mechanism. The proposed steps are as follows:
-
Single Electron Transfer: A lithium atom transfers an electron to a methanol molecule.
-
Li → Li⁺ + e⁻
-
CH₃OH + e⁻ → [CH₃OH]⁻• (methoxide radical anion)
-
-
Dissociation: The unstable methoxide radical anion dissociates to form a methoxide anion and a hydrogen radical.
-
[CH₃OH]⁻• → CH₃O⁻ + H•
-
-
Hydrogen Radical Dimerization: Two hydrogen radicals combine to form hydrogen gas.
-
2 H• → H₂
-
-
Formation of Lithium Methoxide: The lithium cation and methoxide anion form an ionic bond.
-
Li⁺ + CH₃O⁻ → LiOCH₃
-
The rate-determining step is likely the initial single electron transfer from the lithium metal surface to the methanol molecule.
Proposed single electron transfer mechanism for the reaction.
Quantitative Data
Precise experimental quantitative data for the reaction of lithium metal with methanol is not extensively available in the reviewed literature. The following tables summarize known physical and thermodynamic properties of the reactants and products, along with related data to provide context.
Table 1: Physical Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |
| Lithium | Li | 6.94 | 0.534 | 180.5 | 1342 |
| Methanol | CH₃OH | 32.04 | 0.792 | -97.6 | 64.7 |
| Lithium Methoxide | LiOCH₃ | 37.97 | 0.85 (10% solution in methanol)[1] | 315 | Decomposes |
| Hydrogen | H₂ | 2.02 | 0.00008988 | -259.14 | -252.87 |
Table 2: Thermodynamic Data (Standard State, 298.15 K)
| Species | State | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |
| Li | s | 0 | 29.1 | 0 |
| CH₃OH | l | -239.2 | 126.8 | -166.6 |
| H₂ | g | 0 | 130.7 | 0 |
| LiOCH₃ | s | Not available | Not available | Not available |
| Li⁺(aq) | aq | -278.5 | 13.4 | -293.3 |
| CH₃O⁻(g) | g | -161.9 ± 2.9 | Not available | Not available |
Note: Standard enthalpy, entropy, and Gibbs free energy of formation for solid lithium methoxide are not readily found in standard thermodynamic databases. The reaction is known to be highly exothermic.
Experimental Protocols
The following protocols provide detailed methodologies for the laboratory-scale synthesis of lithium methoxide from lithium metal and methanol.
Preparation of 0.1 M Lithium Methoxide in Methanol[2][3]
Objective: To prepare and standardize a 0.1 M solution of lithium methoxide in methanol.
Materials:
-
Lithium metal, freshly cut: 0.7 g
-
Anhydrous methanol: 150 mL for reaction, additional for dilution to 1 L
-
Toluene (optional, for dilution)
-
Benzoic acid (primary standard)
-
Dimethylformamide
-
Quinaldine (B1664567) red indicator solution
-
Round-bottom flask with a condenser and a gas outlet
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water)
-
Burette
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet leading to a bubbler. Ensure all glassware is dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Place 150 mL of anhydrous methanol in the reaction flask and cool it in an ice-water bath. While stirring, add 0.7 g of freshly cut lithium metal in small portions. The reaction is vigorous and produces hydrogen gas. Control the rate of addition to maintain a manageable reaction rate and prevent excessive foaming.
-
Completion and Dilution: Once all the lithium has reacted and the hydrogen evolution has ceased, remove the cooling bath. Add sufficient anhydrous methanol (or toluene) to bring the total volume to 1000 mL. If the solution is cloudy, add more anhydrous methanol until it becomes clear.
-
Standardization: a. Accurately weigh approximately 0.25 g of benzoic acid and dissolve it in 25 mL of dimethylformamide. b. Add a few drops of quinaldine red indicator solution. c. Titrate the benzoic acid solution with the prepared lithium methoxide solution until the endpoint is reached (a color change from colorless to red). Protect the solution from atmospheric carbon dioxide during the titration. d. Perform a blank titration and make any necessary corrections.
Calculation of Molarity:
Molarity (M) = (mass of benzoic acid (g) / 122.12 g/mol ) / (Volume of LiOCH₃ solution (L))
Workflow for the preparation and standardization of lithium methoxide solution.
Synthesis of Solid Lithium Methoxide[4][5]
Objective: To synthesize solid, solvent-free lithium methoxide.
Materials:
-
Lithium metal
-
Anhydrous methanol
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with stirring and temperature control
-
Helical ribbon agitator dryer or similar vacuum drying apparatus
Procedure:
-
Reaction: In a suitable reaction vessel under an inert gas atmosphere, add lithium metal to anhydrous methanol with stirring. The amount of lithium should be between 1-10% of the weight of the methanol. Control the temperature of the exothermic reaction.
-
Concentration: After the reaction is complete, concentrate the resulting lithium methoxide solution by distilling off a portion of the methanol.
-
Drying: Transfer the concentrated solution to a helical ribbon agitator dryer. Dry the material under vacuum (0.01-0.09 MPa) at a temperature of 70-80 °C until a free-flowing white solid is obtained. The slow agitation prevents caking of the product.
Safety Considerations
The reaction of lithium metal with methanol is hazardous and requires strict adherence to safety protocols.
-
Lithium Metal: Lithium is a highly reactive and flammable metal. It reacts violently with water and other protic solvents. Handle lithium metal only in an inert atmosphere (argon is preferred as lithium can react with nitrogen at elevated temperatures) or under a layer of mineral oil.[2] Wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.
-
Methanol: Methanol is a flammable and toxic liquid. Avoid inhalation of vapors and contact with skin.
-
Hydrogen Gas: The reaction produces highly flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and away from any ignition sources.
-
Exothermic Reaction: The reaction is highly exothermic and can lead to the boiling of methanol if the addition of lithium is too rapid. Use a cooling bath to control the reaction temperature.
-
Fire Extinguishing: In case of a lithium fire, use a Class D fire extinguisher (e.g., Lith-X). DO NOT use water, carbon dioxide, or soda-acid extinguishers, as they will react violently with lithium.
Key safety hazards and control measures for the reaction.
Applications of Lithium Methoxide
Lithium methoxide is a versatile reagent in organic synthesis and materials science.
-
Strong Base: It is used as a strong base for deprotonation reactions, particularly of alcohols, phenols, and carboxylic acids.[1]
-
Catalyst: It serves as a catalyst in esterification and transesterification reactions.
-
Precursor in Materials Science: Lithium methoxide is used in the synthesis of various materials, including lithium-ion battery components.[3]
-
Pharmaceutical and Agrochemical Synthesis: It is employed as a condensing agent and methoxylating agent in the production of vitamins, sulfonamides, and pesticides.[3]
Conclusion
The reaction of lithium metal with methanol is a fundamental and highly useful chemical transformation for the synthesis of lithium methoxide. A thorough understanding of the reaction mechanism, coupled with strict adherence to safety protocols, is essential for its successful and safe implementation in a laboratory or industrial setting. While specific quantitative kinetic and thermodynamic data for this reaction are not extensively documented, the provided protocols and safety guidelines offer a solid foundation for researchers and professionals working with this reactive system.
References
theoretical studies on lithium methanolate clusters
An In-depth Technical Guide on Theoretical Studies of Lithium Methanolate Clusters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium methanolate (LiOCH₃) and its clusters are of significant interest due to their role as fundamental building blocks in materials science and as reactive intermediates in organic synthesis. In the context of lithium-ion batteries, understanding the aggregation and behavior of lithium alkoxides is crucial for elucidating the formation of the solid electrolyte interphase (SEI) layer[1]. Theoretical and computational studies provide invaluable, atom-level insights into the structure, stability, and reactivity of these clusters, which can be challenging to characterize experimentally. This guide summarizes key findings from theoretical investigations into lithium methanolate and related lithium clusters, focusing on their structural properties, energetics, and the computational methodologies employed.
Core Concepts in Lithium Cluster Chemistry
Theoretical studies on lithium-containing clusters, ranging from elemental lithium clusters to more complex aggregates, consistently highlight the importance of electron correlation effects for accurate descriptions of their properties[2]. The aggregation of organolithium compounds is a well-known phenomenon, with species like alkyllithiums commonly forming tetramers or higher aggregates in nonpolar solvents, and monomers, dimers, and tetramers in ethereal solvents[3]. Computational quantum chemistry is a powerful tool for investigating the structures and relative energies of these various aggregation states[4][5]. Density Functional Theory (DFT) and other ab initio methods have been successfully employed to study the properties of lithium clusters, including their ground and excited state geometries, electronic structures, and binding energies[6].
Computational Methodologies for Studying Lithium Methanolate Clusters
The theoretical investigation of lithium methanolate clusters relies on a variety of computational chemistry techniques. The choice of method is critical for obtaining accurate predictions of cluster geometries, stabilities, and spectroscopic properties.
Experimental Protocols
1. Geometry Optimization and Frequency Calculations:
-
Objective: To find the lowest energy structures (isomers) of (LiOCH₃)n clusters and to characterize them as true minima on the potential energy surface.
-
Protocol:
-
Initial structures of lithium methanolate monomers, dimers, and higher-order clusters are constructed. For larger clusters, a basin-hopping approach can be employed to search for global minima[7].
-
Geometry optimizations are performed using Density Functional Theory (DFT), a widely used method for studying molecular clusters[6][7][8]. A common choice of functional is a hybrid functional like B3LYP, which incorporates both Hartree-Fock exchange and DFT exchange-correlation[7].
-
A sufficiently flexible basis set is chosen to accurately describe the electronic structure. Pople-style basis sets, such as 6-311++G(2d,2p), which include diffuse functions and polarization functions, are often used[7].
-
Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true local minima (i.e., have no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman)[9].
-
The effects of the solvent environment can be modeled using implicit solvation models (e.g., Dielectric Solvation Energies) or by explicitly including solvent molecules in the calculation[10].
-
2. Energy Calculations and Stability Analysis:
-
Objective: To determine the relative stability of different cluster sizes and isomers and to calculate the energetics of cluster formation.
-
Protocol:
-
Single-point energy calculations are performed on the optimized geometries using a high level of theory and a large basis set to obtain accurate electronic energies.
-
Binding energies (E_binding) are calculated to assess the stability of the clusters. For a (LiOCH₃)n cluster, the binding energy can be calculated as: E_binding = E_(LiOCH₃)n - n * E_LiOCH₃ where E_(LiOCH₃)n is the total energy of the cluster and E_LiOCH₃ is the energy of the monomer.
-
Dimerization and aggregation energies are calculated to understand the thermodynamics of cluster formation[11]. For example, the dimerization energy is the energy change for the reaction 2 * LiOCH₃ → (LiOCH₃)₂.
-
Thermodynamic properties, such as Gibbs free energy, can be calculated from the vibrational frequencies to assess the spontaneity of cluster formation at different temperatures[7].
-
Data Presentation: Properties of Lithium Methanolate and Related Clusters
The following tables summarize representative quantitative data from theoretical studies on lithium alkoxide and related clusters.
Table 1: Calculated Dimerization Energies of Lithium Alkoxides
| Alkoxide | Method | Basis Set | Dimerization Energy (kJ/mol) | Reference |
| Lithium Methoxide | Ab initio MO | Not Specified | ~266 | [11] |
| Lithium Ethoxide | Ab initio MO | Not Specified | ~266 | [11] |
| Lithium Propoxide | Ab initio MO | Not Specified | ~266 | [11] |
Note: The dimerization energy was found to be approximately constant and independent of the alkyl group chain length in this study.[11]
Table 2: Structural Parameters of Optimized Li⁺Neₙ Clusters (as an analogue for Li⁺ coordination)
| Cluster | Method | Li⁺-Ne distance (Å) | Ne-Ne distance (Å) | Reference |
| Li⁺Ne₂ | DFT/B3LYP | 2.061 | - | [7] |
| Li⁺Ne₆ | DFT/B3LYP | 2.152 | 3.043 | [7] |
| Li⁺Ne₈ | DFT/B3LYP | 2.215 | 3.132 | [7] |
Note: These data for Li⁺Neₙ clusters illustrate how computational methods can be used to determine the geometric structures of solvated lithium ions, a key aspect of cluster formation.[7]
Table 3: Calculated Vibrational Frequencies for Lithium Alkyl Carbonates and Alkoxides
| Species | Structure | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
| R-O-CO₂-Li | Dimer | Asymmetric CO₂ stretch | ~1640 | ~1640 | [11] |
| R-O-Li | Dimer | C-O-Li stretch | ~1045 | ~1045 | [11] |
| R-O-Li | Dimer | Li-O stretch | ~512 | ~512 | [11] |
Note: Good agreement between calculated and experimental vibrational frequencies is often achieved after applying a scaling factor to the calculated values to account for anharmonicity and other systematic errors.[11]
Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts in the theoretical study of lithium methanolate clusters.
Caption: A typical computational workflow for the theoretical study of lithium methanolate clusters.
Caption: A simplified representation of the aggregation pathway for lithium methanolate clusters.
Caption: The formation of mixed aggregates between lithium methanolate and other lithium salts.
Conclusion
Theoretical studies are indispensable for understanding the complex chemistry of lithium methanolate clusters. By employing sophisticated computational methodologies, researchers can predict the structures, stabilities, and spectroscopic signatures of these species. This knowledge is fundamental for applications ranging from the design of next-generation battery technologies to the control of stereoselectivity in organic reactions. The continued development of computational methods and computing power will undoubtedly lead to even more accurate and insightful models of these important chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pairwise Model Potential and DFT Study of Li+Nen Clusters (n = 1–20): The Structural, Electronic, and Thermodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. A computational study of lithium enolate mixed aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Lithium Methanolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of lithium methanolate (LiOCH₃), a compound of significant interest in organic synthesis and materials science. This document details the theoretical background, computational methodologies, calculated structural and spectroscopic data, and relevant experimental protocols.
Introduction
Lithium methanolate, the simplest lithium alkoxide, serves as a strong base and nucleophile in a variety of chemical transformations, including transesterification and deprotonation reactions.[1] Its reactivity is intrinsically linked to its structure, which is complicated by a strong tendency to form aggregates.[2] Understanding the geometry, bonding, and vibrational properties of the monomeric, dimeric, and higher-order aggregates of lithium methanolate is crucial for elucidating reaction mechanisms and designing new synthetic methodologies. Quantum chemical calculations have emerged as a powerful tool to probe these properties at a molecular level.
This guide summarizes key computational and experimental findings related to lithium methanolate, presenting quantitative data in a structured format and providing detailed procedural outlines for relevant experiments.
Computational Methodologies
The theoretical investigation of lithium methanolate typically involves geometry optimizations and frequency calculations using various quantum chemical methods. The choice of method and basis set is critical for obtaining accurate results.
Levels of Theory
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all others. While computationally efficient, it neglects electron correlation, which can be important for accurate energy and geometry predictions.
-
Møller-Plesset Perturbation Theory (MP2): This method offers an improvement over HF by including electron correlation at the second order of perturbation theory. It provides more accurate results for geometries and interaction energies.[3]
-
Density Functional Theory (DFT): DFT has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is crucial. For lithium-containing compounds, hybrid functionals such as B3LYP are commonly employed.[4][5]
Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. For calculations involving lithium, it is important to use basis sets that can adequately describe both the core and valence electrons, as well as polarization effects.
-
Pople-style basis sets: Sets like 6-31G(d) and 6-311+G(d,p) are widely used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for describing the anionic character of the oxygen atom and non-covalent interactions.[6]
-
Correlation-consistent basis sets: Basis sets such as aug-cc-pVTZ (augmented correlation-consistent polarized triple-zeta) are designed to systematically converge towards the complete basis set limit and are known to provide highly accurate results, particularly when used with correlated methods like MP2.[7]
A general workflow for performing quantum chemical calculations on lithium methanolate is depicted below.
Calculated Structural and Spectroscopic Data
Quantum chemical calculations provide detailed insights into the geometric and vibrational properties of lithium methanolate in its various aggregation states.
Geometries
Lithium methanolate has a strong propensity to form aggregates, with the dimer and tetramer being common forms. The calculated geometries of the monomer and dimer are presented below.
Table 1: Calculated Geometries of Lithium Methanolate Monomer and Dimer.
| Parameter | Monomer (HF/3-21G) | Dimer (HF/3-21G) |
|---|---|---|
| Bond Lengths (Å) | ||
| Li–O | 1.738 | 1.889 |
| C–O | 1.399 | 1.401 |
| C–H | 1.083 | 1.084 |
| Li–Li' | - | 2.215 |
| O–O' | - | 2.825 |
| **Bond Angles (°) ** | ||
| Li–O–C | 180.0 | 97.4 |
| O–C–H | 109.8 | 110.1 |
| H–C–H | 109.1 | 108.8 |
| O–Li–O' | - | 82.6 |
| Li–O–Li' | - | 82.6 |
Data adapted from an ab initio molecular orbital study. It is important to note that these calculations were performed at a modest level of theory. More accurate geometries can be obtained using higher levels of theory such as B3LYP or MP2 with larger basis sets.
Vibrational Frequencies
Vibrational frequency calculations are essential for predicting the infrared (IR) spectrum of a molecule and for characterizing stationary points on the potential energy surface. An ab initio molecular orbital study has provided assignments for the vibrational modes of lithium methanolate monomer and dimer.[8]
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Lithium Methanolate Monomer and Dimer.
| Assignment | Monomer | Dimer |
|---|---|---|
| CH₃ asymmetric stretch | 3180 | 3175 |
| CH₃ symmetric stretch | 3054 | 3050 |
| CH₃ asymmetric deformation | 1512 | 1508 |
| CH₃ symmetric deformation | 1475 | 1470 |
| CH₃ rock | 1180 | 1195 |
| C–O stretch | 1090 | 1050 |
| Li–O stretch | 750 | 605, 520 |
| LiOC bend | 350 | - |
Frequencies are unscaled. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).[8]
The dimerization of lithium methanolate results in a significant shift in the vibrational frequencies, particularly for the C-O and Li-O stretching modes.[8] The C-O stretching frequency decreases, while the Li-O stretching modes split into symmetric and asymmetric combinations.
Experimental Protocols
Experimental validation is crucial for assessing the accuracy of computational results. Infrared spectroscopy is a key technique for characterizing lithium methanolate.
Synthesis of Lithium Methanolate
Lithium methanolate can be synthesized by the reaction of lithium metal with anhydrous methanol (B129727) under an inert atmosphere.[9]
Procedure:
-
Freshly cut lithium metal is added in small portions to anhydrous methanol in a flask under a nitrogen or argon atmosphere.
-
The flask is cooled during the addition as the reaction is exothermic.
-
Once the reaction is complete, the resulting solution of lithium methanolate in methanol can be used directly, or the solvent can be removed under vacuum to obtain solid lithium methanolate.
FTIR Spectroscopy of Solid Lithium Methanolate
Due to its hygroscopic nature, care must be taken when acquiring the FTIR spectrum of solid lithium methanolate.[1] Attenuated Total Reflectance (ATR)-FTIR is a suitable technique for this purpose as it requires minimal sample preparation.
ATR-FTIR Protocol for Air-Sensitive Solids:
-
All sample manipulations should be performed in an inert atmosphere (e.g., a glovebox).
-
A small amount of the solid lithium methanolate is placed on the ATR crystal.
-
A press is used to ensure good contact between the sample and the crystal.
-
The spectrum is recorded. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
-
After measurement, the crystal should be cleaned immediately with a suitable dry solvent.
The expected IR spectrum of solid lithium methoxide (B1231860) should show characteristic bands around 2930, 2840, 2790, and 1078 cm⁻¹. The absence of broad bands above 3000 cm⁻¹ indicates the absence of significant amounts of methanol or water.
Reaction Mechanisms: A Case Study
The proposed mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This is followed by the departure of the leaving group.
Computational studies on the sodium methoxide-catalyzed transesterification of diethyl carbonate with methanol at the B3LYP/6-311++G(df,p) level show that the formation of pre-reaction complexes between the catalyst and the reactants enhances the reaction.[5] The activation energies for the nucleophilic attack and the subsequent steps can be calculated, providing a detailed energy profile of the reaction.
Conclusion
Quantum chemical calculations are an indispensable tool for understanding the structure, bonding, and reactivity of lithium methanolate. This guide has provided an overview of the relevant computational methodologies and summarized key calculated data for the monomeric and dimeric forms of this important reagent. While more extensive calculations at higher levels of theory and further experimental validation, particularly gas-phase structural data, would be beneficial, the existing data provides a solid foundation for researchers in organic synthesis and materials science. The combination of theoretical calculations and experimental techniques will continue to be crucial in advancing our understanding of lithium alkoxide chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Alkoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pleiades.online [pleiades.online]
Spectroscopic Profile of Lithium Methanolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for lithium methanolate (LiOCH₃), a pivotal reagent in organic synthesis and materials science. Given its utility as a strong base and its role in the formation of lithium-ion battery electrolytes, a thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and further research. This document collates available infrared (IR) and nuclear magnetic resonance (NMR) data, details experimental protocols for obtaining these spectra, and presents logical workflows for spectroscopic analysis.
Spectroscopic Data Presentation
The following tables summarize the available quantitative spectroscopic data for lithium methanolate. It is important to note that direct, experimentally-derived high-resolution spectra for pure lithium methanolate are not widely published. Therefore, the presented data is a combination of theoretical calculations and data from analogous compounds, as specified.
Infrared (IR) Spectroscopy Data
Table 1: Calculated Vibrational Frequencies for Lithium Methanolate (Dimer)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H Stretch | 2800 - 3000 |
| C-O-Li Stretch | 1042 |
Note: These values are based on theoretical calculations and may differ slightly from experimental results. The C-O-Li stretching mode is a key identifier for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental ¹H and ¹³C NMR data for lithium methanolate are not consistently reported in peer-reviewed literature. However, data for the closely related sodium methoxide (B1231860) (NaOCH₃) in deuterated methanol (B129727) (methanol-d₄) is available and serves as a reliable analogue for predicting the spectral behavior of lithium methanolate. The chemical shifts are primarily influenced by the methoxide anion, with the cation (Li⁺ vs. Na⁺) having a lesser effect.
Table 2: ¹H and ¹³C NMR Chemical Shifts for Methoxide Anion (from Sodium Methoxide in Methanol-d₄)
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | ~3.35 | Singlet |
| ¹³C | ~49.0 | Singlet |
Note: Data is for sodium methoxide and is used here as a close analogue for lithium methanolate. The exact chemical shift may vary depending on concentration and solvent. The residual proton signal of methanol-d₄ typically appears around 3.31 ppm and the carbon signal around 49.15 ppm, which may overlap with the analyte signals.[1]
Experimental Protocols
Lithium methanolate is a hygroscopic and air-sensitive solid.[2] Therefore, specialized handling techniques are required to obtain accurate spectroscopic data.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain a transmission IR spectrum of solid lithium methanolate.
Methodology:
-
Sample Preparation (Inert Atmosphere): All sample manipulations must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and carbon dioxide.
-
Mulling Technique:
-
A small amount of solid lithium methanolate is ground into a fine powder using an agate mortar and pestle.
-
A drop of a mulling agent (e.g., Nujol - a mineral oil) is added to the powder. Nujol is used as it has a relatively simple IR spectrum with known peaks that can be subtracted from the final spectrum.
-
The mixture is ground further to create a smooth, uniform paste (a mull).
-
-
Sample Mounting:
-
The mull is spread evenly onto an IR-transparent salt plate (e.g., KBr or NaCl).
-
A second salt plate is carefully placed on top to form a thin film of the sample.
-
This "sandwich" is then placed in an airtight, demountable cell holder for analysis.[3]
-
-
Data Acquisition:
-
A background spectrum of the clean, empty IR spectrometer is collected.
-
The sample holder containing the lithium methanolate mull is placed in the spectrometer's sample compartment.
-
The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).
-
The resulting spectrum is corrected for the background and the known peaks of the mulling agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of lithium methanolate.
Methodology:
-
Solvent Preparation: Deuterated methanol (methanol-d₄) should be dried over molecular sieves for at least 24 hours and degassed prior to use to remove residual water and dissolved oxygen.[4]
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, a J. Young NMR tube or a standard NMR tube with a sealable cap is charged with approximately 5-10 mg of lithium methanolate for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Using a gastight syringe, approximately 0.6-0.7 mL of the dried, degassed methanol-d₄ is added to the NMR tube.[4]
-
The tube is securely sealed before being removed from the glovebox.
-
-
Data Acquisition:
-
The sample is carefully inserted into the NMR spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.
-
The chemical shifts are referenced to the residual solvent peak of methanol-d₄ (¹H: ~3.31 ppm, ¹³C: ~49.15 ppm).[1]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analysis of lithium methanolate.
Caption: Workflow for obtaining an IR spectrum of lithium methanolate.
References
Stability and Decomposition of Lithium Methanolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium methanolate (LiOCH₃), a highly reactive alkoxide, is a critical reagent and intermediate in various chemical syntheses, including pharmaceuticals and materials for energy storage. Its efficacy and safety are intrinsically linked to its stability and decomposition characteristics. This technical guide provides a comprehensive overview of the thermal stability, decomposition pathways, and products of lithium methanolate. It consolidates available quantitative data, details relevant experimental methodologies for its characterization, and presents visual representations of its decomposition mechanisms to support advanced research and development applications.
Introduction
Lithium methanolate, also known as lithium methoxide (B1231860), is the simplest lithium alkoxide. It is commercially available as a white powder or as a solution in methanol (B129727).[1] Its utility as a strong base and nucleophile in organic synthesis is well-established.[2] However, its reactivity also contributes to its instability, particularly in the presence of atmospheric components and at elevated temperatures. Understanding the degradation profile of lithium methanolate is paramount for optimizing reaction conditions, ensuring process safety, and controlling impurity profiles in final products. This guide aims to provide a detailed technical resource on the stability and decomposition of this important chemical compound.
Stability of Lithium Methanolate
Lithium methanolate is a hygroscopic and air-sensitive compound.[3] It is stable when stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4] Exposure to moisture and air leads to decomposition.
Incompatibility with Atmospheric Conditions
Contact with moist air results in a slow decomposition, while it reacts rapidly and violently with water.[2][4] The primary products of hydrolysis are lithium hydroxide (B78521) and methanol.[4][5] This reaction is a key consideration for the handling and storage of lithium methanolate to prevent degradation and the formation of these impurities.
Incompatibilities with Other Materials
Lithium methanolate is incompatible with a range of substances, including:
-
Acids
-
Oxidizing agents
-
Reducing agents
-
Alcohols
-
Ketones
-
Esters
-
Halogens
-
Carbon dioxide[4]
Thermal Decomposition of Lithium Methanolate
The thermal stability of lithium methanolate is a critical parameter for its application in processes that require heating. While comprehensive data on the thermal decomposition of pure, solid lithium methoxide is limited in publicly available literature, insights can be drawn from studies on related compounds and its behavior in complex systems like lithium-ion batteries.
Quantitative Data
The available quantitative data on the thermal properties of lithium methanolate is summarized in Table 1. It is important to note that a melting point of >500°C with decomposition has been reported, which appears unusually high and may warrant further investigation. A more commonly cited melting point for the anhydrous solid is in the range of 204–206°C.[2]
| Property | Value | Notes |
| Melting Point | 204–206 °C (anhydrous solid)[2] | |
| Decomposition Onset | > 500 °C (with decomposition) | This value seems high and may be dependent on experimental conditions. |
| Below 60°C (in methanol solution) | To prevent methanol decomposition during synthesis. | |
| Up to 80°C (vacuum drying) | Suggests potential for degradation at moderately elevated temperatures. |
Table 1: Thermal Properties of Lithium Methanolate
Decomposition Products
The thermal decomposition of lithium methanolate is expected to proceed through several stages, yielding a variety of solid and gaseous products. The composition of these products is dependent on the temperature and the surrounding atmosphere.
-
Initial Decomposition: At lower temperatures, the primary decomposition products are expected to be lithium hydroxide and methanol.[4]
-
Further Decomposition: At higher temperatures, further decomposition can lead to the formation of lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O), with the release of gaseous products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen (H₂).[6] In the context of lithium-ion battery electrolyte degradation, lithium methoxide has been identified as an intermediate that can lead to the formation of lithium methyl carbonate (LiOCO₂CH₃) and lithium oxalate.[1][7]
A study on the thermal decomposition of lithium methyl carbonate, a related compound, using TGA-FTIR showed a two-step decomposition process. The first step, starting around 400 K, produced carbon dioxide and left a solid residue of lithium methoxide. The second step produced dimethyl ether. The final solid residue was composed of lithium methoxide and lithium carbonate.[1][6] This provides strong evidence for the expected decomposition products of lithium methoxide itself under thermal stress.
Decomposition Mechanisms
The decomposition of lithium methanolate can proceed through different pathways depending on the conditions. The primary mechanisms involve hydrolysis and thermal degradation.
Hydrolytic Decomposition
In the presence of water, lithium methanolate undergoes rapid hydrolysis to form lithium hydroxide and methanol. This is a straightforward acid-base reaction where water acts as a proton donor.
Proposed Thermal Decomposition Pathway
Based on the decomposition products identified for lithium methoxide and related lithium compounds, a plausible multi-step thermal decomposition pathway for solid lithium methanolate under an inert atmosphere is proposed. This pathway involves initial decomposition to lithium hydroxide and subsequent decomposition to lithium carbonate and finally lithium oxide at higher temperatures.
Experimental Protocols
The characterization of the stability and decomposition of air-sensitive materials like lithium methanolate requires specific experimental procedures to ensure accurate and reproducible results.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability and decomposition profile of materials. Due to the air and moisture sensitivity of lithium methanolate, the entire experimental setup, including sample preparation and loading, must be performed in an inert atmosphere.
Experimental Workflow:
-
Glovebox Environment: The TGA instrument should be housed within a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) with low levels of oxygen and moisture.
-
Sample Preparation: An appropriate amount of solid lithium methanolate (typically 5-10 mg) is weighed into a TGA crucible inside the glovebox.
-
TGA Measurement:
-
The crucible is placed onto the TGA balance.
-
The furnace is sealed, and the system is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 800 °C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the mass loss at each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can provide information on melting, crystallization, and decomposition enthalpies.
Experimental Protocol:
-
Sample Preparation (in Glovebox): A small amount of lithium methanolate (typically 2-5 mg) is hermetically sealed in an aluminum or other inert DSC pan inside a glovebox.
-
DSC Measurement:
-
The sealed pan and a reference pan are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
The differential heat flow between the sample and the reference is recorded.
-
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the associated enthalpy changes.
Evolved Gas Analysis (EGA)
To identify the gaseous decomposition products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
Experimental Setup:
-
The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.
-
As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.
-
The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature, allowing for the identification of the decomposition products at each stage of the thermal degradation.
Conclusion
The stability and decomposition of lithium methanolate are critical considerations for its safe and effective use in research and industrial applications. While it is stable under anhydrous and inert conditions, it readily decomposes in the presence of moisture and air. Thermal decomposition proceeds through a multi-step process, likely involving the formation of lithium hydroxide as an intermediate, followed by further degradation to lithium carbonate and lithium oxide at higher temperatures, with the evolution of various gaseous products.
Further research, particularly employing advanced analytical techniques such as TGA-MS and in-situ spectroscopy under controlled atmospheres, is necessary to fully elucidate the detailed kinetic parameters and the precise mechanisms of the thermal decomposition of pure, solid lithium methanolate. The information presented in this guide provides a solid foundation for researchers and professionals working with this versatile and reactive compound.
References
- 1. escholarship.org [escholarship.org]
- 2. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 3. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 4. Cas 865-34-9,LITHIUM METHOXIDE | lookchem [lookchem.com]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Lithium Methanolate in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium methoxide (B1231860) (LiOCH₃), also known as lithium methanolate, is a potent, non-nucleophilic strong base widely employed in organic synthesis.[1][2] Its high reactivity and basicity make it an essential reagent for a variety of chemical transformations, including deprotonation, condensation, and transesterification reactions.[3][4] This compound is commercially available as a white powder or, more commonly, as a solution in methanol (B129727), typically around 10% (~2.2 M).[2][4][5] Its utility is particularly notable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like vitamins and sulfonamides, as well as in the production of agrochemicals.[1][5]
This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of lithium methoxide in a laboratory setting.
Key Applications in Organic Synthesis
Lithium methoxide's strong basicity makes it a versatile tool for several key reaction classes.
-
Transesterification: It is a highly effective catalyst for transesterification, the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is fundamental to the production of biodiesel from vegetable oils and animal fats.[1][5][6] The methoxide ion facilitates the nucleophilic attack on the ester's carbonyl group.
-
Deprotonation and Condensation: As a strong base, lithium methoxide is used to deprotonate compounds with acidic protons, such as alcohols, phenols, carboxylic acids, and carbon acids (e.g., ketones and esters at the α-position), to generate reactive intermediates like enolates for condensation reactions.[4]
-
Methoxylation: The compound serves as a methoxylation agent, introducing a methoxy (B1213986) (-OCH₃) group into a molecule, a common step in the synthesis of various pharmaceuticals.[1]
-
Pharmaceutical and Agrochemical Synthesis: It is a crucial reagent in the industrial synthesis of Vitamin A, Vitamin B, and sulfadiazine (B1682646) drugs.[1][5] It also finds application in the production of certain pesticides.[5]
Caption: General Experimental Workflow for LiOMe Reactions
Data Presentation: Properties and Reaction Parameters
Quantitative data is crucial for reproducibility and optimization. The following tables summarize key properties of lithium methoxide and typical reaction parameters for its use in transesterification.
Table 1: Physical and Chemical Properties of Lithium Methoxide
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 865-34-9 | [1][4] |
| Molecular Formula | CH₃OLi | [1][4] |
| Molecular Weight | 37.97 g/mol | [1][4] |
| Appearance | White to off-white solid | [2][7] |
| Melting Point | > 500 °C (decomposes) | [2] |
| Density (10% soln in MeOH) | ~0.85 g/mL at 20 °C | [4] |
| pKa (of conjugate acid, MeOH) | ~15.5 | [8] |
| Solubility | Soluble in methanol | [9] |
| Reactivity | Reacts violently with water |[7][9] |
Table 2: Exemplary Conditions for Transesterification (Biodiesel Production)
| Oil Source | Catalyst | Molar Ratio (MeOH:Oil) | Catalyst Loading | Temp (°C) | Time | Yield | Reference(s) |
|---|---|---|---|---|---|---|---|
| Castor Oil | Lithium-modified Zeolite | 6:1 | 1.5% (w/v) | 60 | 60 min | 92% | [10] |
| Soybean Oil | Lithium Metasilicate | 18:1 | 5% (wt/wt) | 60 | 180 min | 95.5% | [11] |
| Acid Soybean Oil | Lithium Metasilicate | Excess MeOH | - | 60 | 60 min | >95% | [12] |
| Canola Oil | Lithium Glyceroxide | - | 0.2 wt% | - | - | >99% |[6] |
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 M Lithium Methoxide
This protocol describes the preparation of a lithium methoxide solution from lithium metal and its subsequent standardization.[13][14]
Materials:
-
Lithium metal, freshly cut: ~0.35 g
-
Anhydrous Methanol (MeOH): 500 mL
-
Anhydrous Toluene (B28343): 500 mL
-
Benzoic acid (primary standard)
-
Dimethylformamide (DMF)
-
Quinaldine (B1664567) red solution (indicator)
-
Round-bottom flask with a condenser and nitrogen inlet
-
Burette
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve small portions of freshly cut lithium metal (0.35 g) in 150 mL of anhydrous methanol in a flask, cooling the flask as the reaction is exothermic.[14]
-
Once the reaction is complete (all lithium has dissolved), add 850 mL of anhydrous methanol to produce the final solution.[13] Alternative: add sufficient toluene to produce 1000 mL.[14]
-
If any cloudiness appears, add a small amount of anhydrous methanol until the solution is clear.[14]
-
Store the solution under an inert atmosphere, protected from moisture and carbon dioxide.[13]
-
Standardization: Accurately weigh ~0.25 g of benzoic acid and dissolve it in 25 mL of DMF.[14]
-
Titrate this solution with the prepared lithium methoxide solution using quinaldine red as the indicator. Protect the titration from atmospheric CO₂.[14]
-
Calculate the molarity using the formula: Molarity (M) = (grams of Benzoic Acid) / (0.1221 g/mmol × mL of LiOMe solution)
Protocol 2: General Protocol for Lithium Methoxide-Catalyzed Transesterification
This protocol provides a general method for the transesterification of an ester, modeled on biodiesel synthesis.[10][12]
Materials:
-
Ester (e.g., triglyceride/vegetable oil)
-
Anhydrous Methanol
-
Lithium Methoxide (solid or as a standardized solution in methanol)
-
Reaction vessel with reflux condenser, magnetic stirrer, and temperature control
-
Separatory funnel
Procedure:
-
Setup: Ensure all glassware is dry. Add the ester and anhydrous methanol to the reaction vessel. A typical molar ratio is 6:1 to 12:1 (methanol:ester).[10]
-
Catalyst Addition: Add the lithium methoxide catalyst. If using solid LiOMe, the loading is typically 1-2 wt%. If using a solution, add the appropriate volume to achieve the desired catalyst concentration.
-
Reaction: Heat the mixture to the desired temperature (typically 60-65 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) until the starting material is consumed (typically 1-3 hours).[10][11]
-
Workup: Cool the reaction mixture. If a glycerol (B35011) layer forms (as in biodiesel production), separate it using a separatory funnel.
-
Purification: Wash the organic layer with water to remove any remaining catalyst, methanol, or glycerol. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product ester.
Reaction Mechanism: Base-Catalyzed Transesterification
The transesterification reaction under basic conditions proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[15][16]
-
Nucleophilic Addition: The strongly nucleophilic methoxide ion (CH₃O⁻) from lithium methoxide attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[16]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the original alkoxy group (OR') is expelled as a leaving group (R'O⁻).
-
Proton Transfer: The newly formed alkoxide (R'O⁻) is protonated by the solvent (methanol) in a rapid acid-base reaction, regenerating the methoxide catalyst and forming the alcohol byproduct.
Caption: Mechanism of Base-Catalyzed Transesterification
Safety and Handling
Lithium methoxide is a hazardous chemical that requires strict safety protocols. It is highly flammable, corrosive, and reacts violently with water.[7][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[17][18]
-
Handling Environment: Handle solid lithium methoxide and its solutions exclusively in a chemical fume hood to avoid inhalation of toxic vapors.[17] Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and CO₂.[17][18]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable materials. Keep containers tightly sealed under an inert gas blanket.[17][18] It is incompatible with water, acids, alcohols, ketones, and halogens.[18][19]
-
Fire Safety: Use a Class D dry powder extinguisher (e.g., soda ash). DO NOT USE WATER, CO₂, or foam extinguishers , as they will react violently with the reagent.[17][19]
-
Spills and Disposal: Absorb small spills with an inert material like vermiculite (B1170534) or sand and place in a suitable container for disposal.[17] Unused or excess reagent should be quenched carefully by slow addition to a non-reactive solvent like isopropanol (B130326) before final disposal according to institutional guidelines.
Caption: Safety Workflow for Handling Lithium Methoxide
Lithium methoxide is an invaluable strong base for a range of applications in modern organic synthesis, from industrial-scale production of pharmaceuticals and biofuels to fine chemical synthesis in research laboratories.[2][5] Its high reactivity necessitates careful handling and adherence to strict safety protocols. By understanding its properties and following established procedures, researchers can safely and effectively leverage lithium methoxide to achieve their synthetic goals.
References
- 1. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. Lithium-Methoxyd -Lösung ~10% in methanol (T, ~2.2 M) | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 10. Synthesis and Characterization of Li -Zeolite Catalyst for Biodiesel Production from Castor Oil – Oriental Journal of Chemistry [orientjchem.org]
- 11. Biodiesel Production Using Lithium Metasilicate Synthesized from Non-Conventional Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaupdater.com [pharmaupdater.com]
- 14. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. gelest.com [gelest.com]
- 19. gelest.com [gelest.com]
Application Notes and Protocols for Lithium Methanolate Catalyzed Transesterification Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lithium methanolate (also known as lithium methoxide) as a catalyst in transesterification reactions. The information is intended for professionals in research and development, particularly in the pharmaceutical and fine chemical industries.
Introduction
Lithium methanolate (CH₃OLi) is a potent basic catalyst used in organic synthesis. It is particularly effective in transesterification reactions, where it facilitates the exchange of an alkoxy group of an ester with an alcohol. This reaction is fundamental in various industrial applications, from the production of biodiesel to the synthesis of complex pharmaceutical intermediates. Lithium methanolate is typically used as a solution in methanol (B129727) and is valued for its high reactivity, which often allows for milder reaction conditions compared to other catalysts. However, its reactivity also necessitates careful handling due to its sensitivity to moisture.
Applications in Drug Development and Fine Chemical Synthesis
In the realm of pharmaceutical and fine chemical synthesis, lithium methanolate serves as a crucial reagent for various transformations:
-
Synthesis of Intermediates for Vitamins and Sulfonamides: Lithium methanolate is employed as a catalyst and a methoxylating agent in the synthesis of precursors for various vitamins and sulfonamide drugs.[1][2]
-
Production of Specialty Esters: The transesterification of specialty esters, which are often key building blocks in the synthesis of active pharmaceutical ingredients (APIs), can be efficiently catalyzed by lithium methanolate.
-
Modification of Bioactive Molecules: Transesterification can be a key step in modifying the functional groups of a bioactive molecule to enhance its properties, such as solubility or bioavailability.
Mechanism of Catalysis
The transesterification reaction catalyzed by lithium methanolate proceeds through a nucleophilic acyl substitution mechanism. The process can be summarized in the following steps:
-
Formation of the Nucleophile: Lithium methanolate, being a strong base, reacts with the alcohol (R'OH) to generate a highly nucleophilic alkoxide (R'O⁻).
-
Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of the ester (RCOOR'').
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, eliminating the original alkoxy group (R''O⁻) as a leaving group.
-
Proton Transfer: The eliminated alkoxide abstracts a proton from the newly formed alcohol (R''OH) to regenerate the catalyst and produce the final transesterified product (RCOOR').
Experimental Protocols
The following are generalized protocols for lithium methanolate-catalyzed transesterification reactions. It is crucial to adapt these protocols to the specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of lithium methanolate.
Protocol 1: General Procedure for Transesterification of a Simple Ester
This protocol describes a general method for the transesterification of a simple ester with an alcohol using a commercially available lithium methanolate solution.
Materials:
-
Ester (substrate)
-
Alcohol (reagent)
-
Lithium methanolate solution in methanol (e.g., 10 wt%)
-
Anhydrous solvent (e.g., THF, toluene)
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Reaction Setup: Assemble a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with the ester and the alcohol. The molar ratio of alcohol to ester is typically in excess to drive the reaction to completion. A common starting point is a 5:1 to 10:1 molar ratio.
-
Solvent Addition: Add an appropriate volume of anhydrous solvent to dissolve the reactants.
-
Catalyst Addition: While stirring, add the lithium methanolate solution dropwise to the reaction mixture at room temperature. The amount of catalyst can range from 0.1 to 5 mol% relative to the ester.
-
Reaction Monitoring: The reaction can be heated to a suitable temperature (e.g., 40-80 °C) to increase the reaction rate. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of a quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by techniques such as column chromatography or distillation.
Protocol 2: In situ Generation of Lithium Methanolate
This protocol is for situations where a pre-made solution of lithium methanolate is not available or desirable. Lithium methanolate can be generated in situ from lithium metal or lithium hydride and methanol.
Materials:
-
Ester (substrate)
-
Methanol (reagent and solvent)
-
Lithium metal or lithium hydride (catalyst precursor)
-
Anhydrous solvent (optional, e.g., THF)
Procedure:
-
Catalyst Preparation: In a dry, inert-atmosphere flask, carefully add small pieces of lithium metal or portions of lithium hydride to anhydrous methanol at 0 °C. The reaction is exothermic and produces hydrogen gas, so proper venting is essential. Stir the mixture until all the lithium has reacted to form a clear solution of lithium methanolate.
-
Reaction Setup: In a separate dry flask, dissolve the ester in an excess of anhydrous methanol or a suitable anhydrous solvent.
-
Catalyst Addition: Slowly add the freshly prepared lithium methanolate solution to the ester solution at room temperature.
-
Reaction and Work-up: Proceed with the reaction, monitoring, and work-up as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data from various studies on transesterification reactions, including those using lithium-based catalysts.
Table 1: Transesterification for Biodiesel Production
| Oil Source | Catalyst | Methanol:Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Yield (%) |
| Canola Oil | Li-impregnated CaO–La₂O₃ | 15:1 | 5 | 65 | 2.5 | 96.3 |
| Soybean Oil | Lithium orthosilicate | 18:1 | 6 | 65 | 2 | 98.1 |
| Canola Oil | Lithium glyceroxide | - | 0.2 | - | - | >99 |
Table 2: General Transesterification Reactions
| Ester Substrate | Alcohol | Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| Dimethyl Carbonate | Phenol | Li-La₂O₃ | - | 85 | 3 | 94.4 (Glycerol Conv.) |
| Methyl Methacrylate | Heavier Alcohol | Lithium Hydroxide | 6-30 ppm (as Li) | - | - | - |
| Enriched Glycerol | Dimethyl Carbonate | Li/MCM-41 | 5.15 wt% | 86 | 2.75 | 58.77 (Yield) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of lithium methanolate catalyzed transesterification.
Caption: General experimental workflow for transesterification.
References
Protocol for the Preparation of a 10% Lithium Methoxide Solution in Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of a 10% (by weight) solution of lithium methoxide (B1231860) in methanol (B129727). This reagent is a strong base and a versatile tool in organic synthesis, frequently utilized in deprotonation and transesterification reactions.[1][2][3] The following sections detail two common preparation methods, safety precautions, quality control measures, and key applications.
Quantitative Data Summary
For ease of reference, the key quantitative properties of a nominal 10% lithium methoxide solution in methanol are summarized in the table below.
| Property | Value |
| Concentration (w/w) | ~10% |
| Molarity (approx.) | ~2.2 M |
| Density (at 20°C) | Approximately 0.85 g/mL |
| Appearance | Colorless to faint yellow liquid |
| Molecular Formula | CH₃OLi |
| CAS Number | 865-34-9 |
Experimental Protocols
Two primary methods for the preparation of a 10% lithium methoxide solution are described below. The first involves the reaction of lithium metal with anhydrous methanol, a common method for generating the solution in situ or for fresh preparation. The second, and often safer, method involves the dissolution of commercially available solid lithium methoxide in anhydrous methanol.
Method 1: Preparation from Lithium Metal and Anhydrous Methanol
This method involves the direct reaction of lithium metal with methanol, which is an exothermic reaction that produces hydrogen gas.[4] Extreme caution must be exercised.
Materials and Equipment:
-
Lithium metal, handled under an inert atmosphere
-
Anhydrous methanol (ACS grade or higher)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or a three-necked round-bottom flask equipped with a condenser, gas inlet, and a magnetic stirrer
-
Ice bath
-
Cannula or syringe for liquid transfer
-
Magnetic stir plate and stir bar
-
Glassware (graduated cylinders, beakers)
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, chemical-resistant gloves
Procedure:
-
Inert Atmosphere: Assemble the reaction flask and ensure it is dry. Purge the flask with an inert gas (argon or nitrogen) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Methanol Addition: Add the calculated amount of anhydrous methanol to the reaction flask under the inert atmosphere.
-
Cooling: Place the flask in an ice bath to control the reaction temperature.
-
Lithium Addition: Carefully and slowly add small, freshly cut pieces of lithium metal to the stirred methanol. The reaction is exothermic and will generate hydrogen gas, which should be safely vented.
-
Reaction Monitoring: Continue stirring and cooling the mixture until all the lithium metal has dissolved. The reaction is complete when the evolution of hydrogen gas ceases.
-
Final Concentration Adjustment: Once the reaction is complete and the solution has cooled to room temperature, if necessary, add more anhydrous methanol to achieve the final target weight percentage of 10%.
-
Storage: Store the freshly prepared solution under an inert atmosphere in a tightly sealed container to prevent degradation from atmospheric moisture and carbon dioxide.
Method 2: Preparation from Solid Lithium Methoxide
This method is generally safer as it avoids the handling of reactive lithium metal and the generation of hydrogen gas.
Materials and Equipment:
-
Lithium methoxide, solid (commercially available)
-
Anhydrous methanol (ACS grade or higher)
-
Inert gas (Argon or Nitrogen)
-
Dry, clean glass bottle or flask with a screw cap
-
Magnetic stir plate and stir bar or a shaker
-
Weighing scale
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Procedure:
-
Weighing: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh the required amount of solid lithium methoxide.
-
Methanol Addition: In a separate, dry container, measure the required volume of anhydrous methanol.
-
Dissolution: Slowly add the solid lithium methoxide to the anhydrous methanol while stirring. The dissolution may be slightly exothermic.
-
Mixing: Seal the container and continue to stir or shake the mixture until all the solid has completely dissolved.
-
Storage: Store the solution under an inert atmosphere in a tightly sealed container.
Quality Control
The concentration of the prepared lithium methoxide solution should be verified. A common method is acid-base titration.
Titration Procedure:
-
Accurately weigh a sample of the lithium methoxide solution.
-
Dilute the sample with a suitable solvent (e.g., isopropanol).
-
Titrate with a standardized solution of a strong acid (e.g., hydrochloric acid) to a potentiometric endpoint or using a suitable indicator.
-
Calculate the weight percentage of lithium methoxide in the solution based on the titration results. A titration against benzoic acid can also be performed.[5][6]
Applications
A 10% solution of lithium methoxide in methanol is a versatile reagent in organic synthesis, with key applications including:
-
As a Strong Base: It is used for the deprotonation of various substrates, including alcohols, phenols, and carbonyl compounds, to generate the corresponding lithium salts.[2]
-
In Transesterification Reactions: It serves as an efficient catalyst for the transesterification of esters, a crucial step in the synthesis of various organic molecules and in the production of biodiesel.[7]
-
In Condensation Reactions: It can be employed as a catalyst in condensation reactions, such as the Claisen condensation.
-
Synthesis of Pharmaceuticals and Agrochemicals: Lithium methoxide is a key reagent in the synthesis of various active pharmaceutical ingredients and agrochemicals.[8]
Safety Precautions
Lithium methoxide and its solutions are corrosive, flammable, and react with moisture. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle lithium methoxide and its solutions in a well-ventilated fume hood and under an inert atmosphere to prevent contact with air and moisture.[1]
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Fire Safety: Lithium methoxide solutions are flammable. Keep away from ignition sources. In case of fire, use a dry chemical extinguisher. Do not use water.
-
Spills: In the event of a spill, absorb the material with a non-combustible absorbent material and dispose of it as hazardous waste.
-
Storage: Store in a cool, dry, well-ventilated area, away from water and incompatible materials. The solution should be stored under an inert gas.[1] On contact with moisture, it is converted to methanol and lithium hydroxide, causing the solution to become cloudy.[7]
Experimental Workflow Diagram
Caption: Workflow for preparing a 10% lithium methoxide solution from lithium metal.
References
- 1. LITHIUM METHOXIDE | 865-34-9 [chemicalbook.com]
- 2. Lithium methoxide 10 methanol T, 2.2 M 865-34-9 [sigmaaldrich.com]
- 3. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 4. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 5. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
- 6. pharmaupdater.com [pharmaupdater.com]
- 7. Rio Tinto | Global [riotinto.com]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: The Role of Lithium Methanolate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lithium methanolate (LiOCH₃), also known as lithium methoxide, is a strong base and a versatile reagent in organic synthesis, playing a crucial role in the production of various active pharmaceutical ingredients (APIs). Its utility stems from its high reactivity as a nucleophile and its efficacy as a catalyst in several key chemical transformations. These application notes provide a detailed overview of the use of lithium methanolate in pharmaceutical synthesis, with a specific focus on its application in the production of antiviral nucleoside analogues, supported by experimental protocols and quantitative data.
Core Applications in Pharmaceutical Synthesis
Lithium methanolate is primarily utilized in the following types of reactions in pharmaceutical manufacturing:
-
Transesterification: It serves as an efficient catalyst for transesterification reactions, which are vital in the synthesis of various esters used as intermediates or as the final API.
-
Condensation Reactions: As a strong base, it facilitates aldol (B89426) and Claisen condensations, essential for carbon-carbon bond formation in the synthesis of complex molecules.[][2]
-
Deprotonation and Anion Formation: Its basicity allows for the deprotontonation of a wide range of acidic protons, leading to the formation of reactive anions used in subsequent reactions.
-
Methoxylation: It can act as a methoxylating agent, introducing a methoxy (B1213986) group into a molecule.[2]
-
Deprotection: In multi-step syntheses, lithium methanolate is often used for the removal of protecting groups, such as esters, in a controlled manner.
Application Example: Stereoselective Synthesis of Lamivudine
A significant application of reagents like lithium methanolate is in the stereoselective synthesis of antiviral drugs such as Lamivudine. Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and Hepatitis B.[][3][4][5][6] The stereochemistry of Lamivudine is crucial for its therapeutic activity, and lithium methanolate can be employed in a key deprotection step to yield the desired enantiomer.
The synthesis of Lamivudine often involves the coupling of a protected pyrimidine (B1678525) base with a protected 1,3-oxathiolane (B1218472) ring system. After the coupling, deprotection steps are necessary to reveal the final active molecule. One of these steps involves the hydrolysis of an ester protecting group, a reaction that can be efficiently carried out using lithium methanolate.
Experimental Protocol: Deprotection in Lamivudine Synthesis
The following protocol is a representative example of a deprotection step in the synthesis of a Lamivudine intermediate, based on procedures described in the literature for similar transformations. While some sources may use other alkali metal methoxides, the principle and procedure are analogous for lithium methanolate.
Objective: To deprotect the L-menthyl ester of a (2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate intermediate to afford the corresponding carboxylic acid, a precursor to Lamivudine.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| (2R,5S)-L-Methyl-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate (Lamivudine Intermediate) | 381.49 |
| Lithium Methanolate (LiOCH₃) | 37.97 |
| Methanol (B129727) (anhydrous) | 32.04 |
| Hydrochloric Acid (1M) | 36.46 |
| Ethyl Acetate | 88.11 |
| Saturated Sodium Bicarbonate Solution | N/A |
| Brine | N/A |
| Anhydrous Sodium Sulfate | 142.04 |
Procedure:
-
To a solution of the Lamivudine intermediate (1.0 eq) in anhydrous methanol (10 mL per gram of intermediate) under a nitrogen atmosphere, add a solution of lithium methanolate in methanol (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with 1M hydrochloric acid to a pH of approximately 7.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and ethyl acetate.
-
Separate the aqueous layer and wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the deprotection step in the synthesis of a Lamivudine precursor.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temp |
Mechanism of Action of Lamivudine
Lamivudine exerts its antiviral effect by inhibiting the reverse transcriptase enzyme of HIV and the polymerase of the hepatitis B virus.[][3][4][5][6] After administration, Lamivudine is phosphorylated in the host cell to its active triphosphate form. This triphosphate analogue then competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, Lamivudine acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[6]
Signaling Pathway Diagram
Caption: Mechanism of action of Lamivudine in inhibiting HIV reverse transcriptase.
Experimental Workflow Diagram
Caption: Experimental workflow for the deprotection of a Lamivudine intermediate.
References
Application Notes and Protocols: The Role of Lithium Methanolate in Biodiesel Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily produced through the transesterification of triglycerides from sources such as vegetable oils and animal fats. The efficiency of this process is heavily reliant on the catalyst employed. Among the various catalysts, alkali metal methoxides are known for their high catalytic activity. Lithium methanolate (also known as lithium methoxide (B1231860), LiOCH₃), a strong base, serves as an effective catalyst in the transesterification reaction to produce fatty acid methyl esters (FAME), the primary component of biodiesel. These application notes provide a comprehensive overview of the role of lithium methanolate in biodiesel production, including detailed experimental protocols, quantitative data, and a depiction of the reaction pathway. While direct and detailed protocols for lithium methanolate are not as prevalent in the literature as for its sodium and potassium counterparts, the following information is synthesized from existing research on alkali methoxide-catalyzed transesterification and the use of various lithium-based catalysts.
Principle of Transesterification
The core of biodiesel production is the transesterification reaction, where a triglyceride (fat or oil) reacts with an alcohol, typically methanol (B129727), in the presence of a catalyst to yield FAME and glycerol (B35011). The overall reaction is a sequence of three reversible steps, where the triglyceride is converted to diglyceride, then to monoglyceride, and finally to glycerol, with one molecule of FAME being produced at each step.
Role of Lithium Methanolate as a Catalyst
Lithium methanolate is a potent basic catalyst. In the transesterification reaction, the methoxide ion (CH₃O⁻) from lithium methanolate acts as a nucleophile, attacking the carbonyl carbon of the triglyceride. This initiates the conversion of the fatty acid chains into their corresponding methyl esters. The use of a methoxide catalyst, such as lithium methanolate, is often preferred over hydroxides (like NaOH or KOH) because it does not produce water as a byproduct of catalyst preparation, which can lead to saponification (soap formation) and reduce the biodiesel yield.[1]
Advantages of Lithium-Based Catalysts
While sodium and potassium methoxides are more commonly used, lithium-based catalysts offer several potential advantages:
-
High Activity: Lithium compounds have demonstrated high catalytic activity in transesterification, leading to high biodiesel yields.
-
Reduced Soap Formation: The use of methoxides helps in minimizing soap formation compared to hydroxide (B78521) catalysts.[1]
-
Heterogeneous Catalyst Potential: Lithium can be incorporated into solid supports (e.g., zeolites, metal oxides) to create heterogeneous catalysts.[2][3][4] This simplifies the purification process as the catalyst can be easily separated from the reaction mixture and potentially reused, reducing overall production costs.[2]
Experimental Protocols
The following are generalized experimental protocols for biodiesel production using an alkali methoxide catalyst, adapted for the use of lithium methanolate.
Protocol 1: Laboratory-Scale Biodiesel Synthesis
Objective: To synthesize biodiesel from a vegetable oil using lithium methanolate as a catalyst.
Materials:
-
Vegetable oil (e.g., canola, soybean, castor oil)
-
Methanol (anhydrous)
-
Lithium methanolate (or freshly prepared from lithium metal and methanol)
-
Separatory funnel
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Centrifuge (optional)
-
Washing solution (e.g., warm deionized water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Oil Pre-treatment: Ensure the oil has a low free fatty acid (FFA) and water content. If necessary, pre-treat the oil to reduce FFA levels to below 0.5% to prevent soap formation.
-
Catalyst Preparation (Lithium Methoxide Solution):
-
Caution: This step should be performed in a fume hood with appropriate personal protective equipment (PPE) as lithium reacts exothermically with methanol.
-
Slowly and carefully add a predetermined amount of lithium metal to anhydrous methanol under constant stirring in a dry flask. The amount of lithium will depend on the desired catalyst concentration (typically 0.5-1.5% w/w of the oil). The reaction is complete when all the lithium has dissolved.
-
-
Transesterification Reaction:
-
Heat the vegetable oil in the reaction vessel to the desired reaction temperature (typically 55-65°C).
-
Once the oil reaches the target temperature, add the freshly prepared lithium methanolate solution. A common methanol-to-oil molar ratio is 6:1.[2]
-
Stir the mixture vigorously for the duration of the reaction (typically 1-2 hours).
-
-
Separation:
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: an upper layer of biodiesel (FAME) and a lower layer of glycerol.
-
Carefully drain the glycerol layer.
-
-
Purification:
-
Wash the biodiesel layer with warm deionized water to remove any residual catalyst, methanol, and glycerol. Repeat the washing step until the wash water is neutral.
-
Dry the washed biodiesel using a drying agent like anhydrous sodium sulfate (B86663) or by heating it to remove residual water.
-
Centrifugation can be used to accelerate the separation of the biodiesel and glycerol layers.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for biodiesel production using lithium-based and other alkali methoxide catalysts, as specific comprehensive data for lithium methanolate is limited in readily available literature.
Table 1: Reaction Conditions for Biodiesel Production with Lithium-Based Catalysts
| Feedstock | Catalyst | Methanol/Oil Molar Ratio | Catalyst Conc. (% w/w) | Temperature (°C) | Time (min) | Biodiesel Yield (%) | Reference |
| Canola Oil | Lithium Glyceroxide | - | 0.2 wt% | - | - | >99 | [5] |
| Castor Oil | Lithium-modified Zeolite | 6:1 | 1.5% | 60 | 60 | 92 | [2] |
| Soybean Oil | Li-doped MgO | - | - | - | - | - | [4] |
| Waste Plant Oil | Li-TiO₂/Feldspar | 20:1 | 2.0% | 60 | 90 | 98.4 | [6] |
Table 2: Comparative Biodiesel Yields with Different Alkali Catalysts
| Catalyst | Catalyst Concentration (mol/mol oil) | Temperature (°C) | Methanol/Oil Molar Ratio | Biodiesel Yield (%) |
| Potassium Methoxide | 0.2 | 50 | 4.5:1 | 95.8 |
| Sodium Methoxide | - | - | - | Generally lower than KMethoxide |
| Potassium Hydroxide | - | - | - | Generally lower than methoxides |
| Sodium Hydroxide | - | - | - | Generally lower than methoxides |
Note: Data in Table 2 is generalized from comparative studies.[7] Methoxide catalysts generally provide higher yields than their hydroxide counterparts.
Mandatory Visualization
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the base-catalyzed transesterification pathway and a typical experimental workflow for biodiesel production.
Caption: Base-catalyzed transesterification pathway for biodiesel production.
Caption: Experimental workflow for biodiesel production.
Conclusion
Lithium methanolate is a highly effective catalyst for the production of biodiesel via transesterification. Its strong basicity and the potential for creating reusable heterogeneous catalysts make it an attractive option for efficient and cost-effective biodiesel synthesis. The provided protocols and data offer a foundation for researchers to explore and optimize the use of lithium methanolate in their specific applications. Further research into the specific kinetics and optimization of reaction conditions for lithium methanolate will be beneficial for its broader industrial application.
References
- 1. farm-energy.extension.org [farm-energy.extension.org]
- 2. Synthesis and Characterization of Li -Zeolite Catalyst for Biodiesel Production from Castor Oil – Oriental Journal of Chemistry [orientjchem.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of biodiesel from vegetable oil with methanol catalyzed by Li-doped magnesium oxide catalysts [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Biodiesel Production from Waste Plant Oil over a Novel Nano-Catalyst of Li-TiO2/Feldspar [mdpi.com]
- 7. PROCESS OPTIMIZATION OF BIODIESEL PRODUCTION USING ALKALINE CATALYSTS [elibrary.asabe.org]
Lithium Methanolate as a Precursor for Lithium-Ion Battery Materials: Application Notes and Protocols
A comprehensive review of available scientific literature reveals a notable scarcity of established protocols and quantitative data regarding the use of lithium methanolate as a primary precursor for the synthesis of common lithium-ion battery cathode and anode materials. The predominant lithium sources cited and utilized in academic and industrial research are overwhelmingly lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃).
Another context in which lithium methoxide (B1231860) appears is in the study of electrolyte decomposition, where it can be formed as a byproduct at the electrode-electrolyte interface.[2] However, this is distinct from its use as a starting material for the synthesis of the active battery material itself.
The prevailing synthesis methodologies for lithium-ion battery materials, such as sol-gel and hydrothermal routes, consistently employ lithium hydroxide or lithium carbonate. These precursors are favored due to their established reactivity, commercial availability, and the extensive body of research optimizing their use to achieve desired material properties.[3][4][5][6][7][8] Comparative studies on lithium precursors for the synthesis of materials like LiNi₀.₅Mn₁.₅O₄ have focused on comparing lithium hydroxide, lithium acetate (B1210297), and lithium carbonate, with no mention of lithium methanolate.[3]
Due to this lack of specific and verifiable information, it is not possible to provide detailed application notes, experimental protocols, and quantitative data tables for the use of lithium methanolate as a precursor for common lithium-ion battery materials without resorting to speculation. The creation of such documents requires a foundation of peer-reviewed experimental data that is not currently available in the public domain.
For researchers, scientists, and drug development professionals interested in the synthesis of lithium-ion battery materials, the following sections provide a general overview of established synthesis methods using conventional precursors, which may serve as a foundational reference.
Established Synthesis Protocols Using Conventional Precursors
While specific protocols for lithium methanolate are unavailable, the following sections outline generalized procedures for sol-gel and hydrothermal synthesis using lithium hydroxide or lithium carbonate, which are the industry and academic standards.
Sol-Gel Synthesis of LiMn₂O₄ Cathode Material
The sol-gel method offers excellent mixing of precursors at the atomic level, leading to homogenous products with controlled particle size.[9]
1. Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of manganese acetate (Mn(CH₃COO)₂) and either lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in a suitable solvent, such as deionized water or ethanol (B145695).
-
A chelating agent, such as citric acid or ethylene (B1197577) glycol, is typically added to the solution to form a stable complex with the metal ions.
2. Gel Formation:
-
The solution is heated and stirred, typically between 60-80°C, to promote polymerization and the formation of a viscous gel.
3. Drying and Calcination:
-
The gel is dried in an oven to remove the solvent, resulting in a precursor powder.
-
The precursor powder is then calcined at high temperatures, often in a multi-step process (e.g., pre-calcination at a lower temperature followed by a final high-temperature sintering) in an oxygen atmosphere to obtain the final crystalline LiMn₂O₄ material.
Hydrothermal Synthesis of LiFePO₄ Cathode Material
Hydrothermal synthesis is a method that employs high-pressure and high-temperature aqueous solutions to crystallize materials directly from solution.
1. Precursor Slurry Preparation:
-
Stoichiometric amounts of an iron (II) salt (e.g., FeSO₄·7H₂O), a phosphorus source (e.g., H₃PO₄ or NH₄H₂PO₄), and a lithium source (typically LiOH) are mixed in deionized water to form a precursor slurry.
-
A reducing agent, such as ascorbic acid, is often added to prevent the oxidation of Fe²⁺ to Fe³⁺.
2. Hydrothermal Reaction:
-
The slurry is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 150-220°C) and maintained for a set duration (e.g., 6-24 hours).
3. Product Recovery and Post-Treatment:
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting precipitate is filtered, washed with deionized water and ethanol to remove impurities, and then dried.
-
A carbon coating is often applied in a subsequent step to improve the electronic conductivity of the LiFePO₄ particles.
Data Presentation: Comparison of Lithium Precursors
The choice of lithium precursor can significantly impact the final properties and electrochemical performance of the battery material. The following table summarizes a comparative study on the synthesis of LiNi₀.₅Mn₁.₅O₄ using different lithium sources.
| Lithium Precursor | Purity (%) | Particle Size (nm) | Initial Discharge Capacity (mAh/g) |
| LiOH | 93.3 | 418 | 92.75 |
| Li₂CO₃ | Lower (with LiₓNi₁₋ₓO impurities) | Larger | 44.57 |
| CH₃COOLi | - | - | - |
| Data sourced from a comparative study on LiNi₀.₅Mn₁.₅O₄ synthesis.[3] |
Visualization of Synthesis Workflows
The following diagrams illustrate the general workflows for sol-gel and hydrothermal synthesis methods.
Caption: Generalized workflow for sol-gel synthesis of cathode materials.
Caption: Generalized workflow for hydrothermal synthesis of cathode materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. ijred.cbiore.id [ijred.cbiore.id]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Electrochemical Performance of LiNi0.5Mn1.5O4 Composite Cathodes for Lithium-Ion Batteries by Selective Doping of K+/Cl− and K+/F− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal control of the lithium-rich Li2MnO3 phase in lithium manganese oxide nanocomposites and their application as precursors for lithium adsorbents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Deprotonation Reactions Using Lithium Methanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium methanolate (LiOMe), also known as lithium methoxide (B1231860), is a strong, non-nucleophilic base widely employed in organic synthesis. Its utility lies in its ability to efficiently deprotonate a variety of acidic protons, facilitating the formation of key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] This document provides detailed application notes and protocols for utilizing lithium methanolate in deprotonation reactions, with a focus on its application in pharmaceutical and chemical research.
Lithium methanolate is typically available as a white powder or as a solution in methanol (B129727).[4] It is a versatile reagent used as a condensation agent, a strong base catalyst in reactions like transesterification, and a methoxylating agent in the synthesis of vitamins and sulfonamides.[1][2]
Physicochemical Properties and Safety Information
Chemical Formula: CH₃LiO Molecular Weight: 37.97 g/mol Appearance: White powder or solution in methanol[4]
Safety Precautions: Lithium methanolate is a corrosive and flammable substance. It reacts violently with water and is harmful if swallowed, inhaled, or in contact with skin. Always handle lithium methanolate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Deprotonation Reactions
Lithium methanolate is a potent base for the deprotonation of various carbon and heteroatom acids. Its efficacy is dependent on the pKa of the substrate. A successful deprotonation generally occurs when the pKa of the substrate is significantly lower than the pKa of the conjugate acid of the base (methanol, pKa ≈ 15.5).
Enolate Formation from Ketones and Esters
Lithium methanolate is effective in generating lithium enolates from ketones and esters, which are crucial intermediates in carbon-carbon bond-forming reactions such as aldol (B89426) and Claisen condensations.[5][6][7]
General Reaction Scheme:
Deprotonation of Active Methylene (B1212753) Compounds
Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are readily deprotonated by lithium methanolate to form stable carbanions.[8] These carbanions are valuable nucleophiles in various synthetic transformations.
Deprotonation in Pharmaceutical Synthesis
Lithium methanolate plays a role in the synthesis of pharmaceutical intermediates. For instance, it is used in the preparation of carbamates, which are important structural motifs in many drug molecules.[9] It is also utilized in condensation reactions for the synthesis of complex molecules like certain vitamins and sulfadiazine (B1682646) drugs.[1][3]
Quantitative Data for Deprotonation Reactions
The efficiency of a deprotonation reaction is critically dependent on the relative acidities of the substrate and the conjugate acid of the base. The following table provides approximate pKa values for common substrates in organic synthesis.
| Substrate Functional Group | Approximate pKa | Notes |
| β-Diketone | 9 | Readily deprotonated. |
| β-Ketoester | 11 | Efficiently deprotonated.[10] |
| Ketone (α-proton) | 19-21 | Deprotonation is favorable. |
| Ester (α-proton) | 25 | Deprotonation is feasible. |
| Terminal Alkyne | 25 | Can be deprotonated. |
Note: pKa values are approximate and can vary depending on the specific molecular structure and the solvent.
While specific yield data for a wide range of deprotonation reactions using lithium methanolate is not extensively tabulated in the literature, the choice of a base with a conjugate acid pKa significantly higher than the substrate's pKa generally leads to high conversion rates.
Experimental Protocols
Protocol 1: Preparation of Lithium Methanolate Solution (0.5 M in Methanol)
Materials:
-
Lithium metal
-
Anhydrous methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and other appropriate glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), carefully add freshly cut lithium metal (approx. 0.35 g, 50 mmol) in small portions to anhydrous methanol (100 mL) in a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.
-
The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
After the lithium metal has completely dissolved, allow the solution to cool to room temperature.
-
The resulting solution is approximately 0.5 M lithium methanolate in methanol and should be used immediately or stored under an inert atmosphere.
Protocol 2: General Procedure for Deprotonation and Aldol Condensation
This protocol describes the deprotonation of a ketone to form a lithium enolate, followed by an aldol reaction with an aldehyde.
Materials:
-
Ketone (e.g., Acetophenone)
-
Aldehyde (e.g., Benzaldehyde)
-
Lithium methanolate solution in methanol (prepared as in Protocol 1)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Aqueous workup solution (e.g., saturated ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere, dissolve the ketone (1.0 eq) in the anhydrous solvent in a round-bottom flask cooled to -78 °C (dry ice/acetone (B3395972) bath).
-
Slowly add the lithium methanolate solution (1.05 eq) dropwise to the ketone solution with stirring.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the aldol adduct.
A similar procedure has been reported for an aldol condensation of acetone and benzaldehyde (B42025) using lithium hydroxide (B78521) as the base, which can be adapted for lithium methanolate.[11]
Protocol 3: Synthesis of Methyl (trans-2-iodo-1-tetralin)carbamate[9]
This protocol provides a specific example of the use of lithium methanolate in the synthesis of a pharmaceutical intermediate.
Materials:
-
Product from the reaction of 1,2-dihydronaphthalene (B1214177) with iodine and silver cyanate (B1221674) in diethyl ether
-
Lithium metal
-
Anhydrous methanol
-
Diethyl ether
-
Sodium bisulfite
Procedure:
-
Prepare a solution of lithium methoxide by dissolving 0.015 g of lithium in 200 ml of methanol.[9]
-
Add this lithium methoxide solution to the ether solution containing the product from the reaction of 1,2-dihydronaphthalene, iodine, and silver cyanate.[9]
-
Allow the resulting mixture to stand at room temperature for 1 hour.[9]
-
Reduce the volume to 200 ml by distillation using a rotary evaporator at room temperature.[9]
-
Add the concentrated solution to 600 ml of an ice-water mixture containing 3 g of sodium bisulfite.[9]
-
Collect the solid product that separates by filtration, wash with water, and air-dry.[9]
-
The crude carbamate (B1207046) can be recrystallized from hot methanol. This procedure yields 39.6–41.0 g (60–62%) of the final product.[9]
Visualizations
Deprotonation and Enolate Formation Workflow
Caption: Experimental workflow for deprotonation and subsequent reaction.
General Mechanism of Base-Catalyzed Aldol Condensation
Caption: Simplified mechanism of a lithium methanolate-mediated aldol reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN105669374A - Synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 4. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols: Lithium Methanolate in Polymer Chemistry and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium methanolate (LiOCH₃), also known as lithium methoxide (B1231860), is a highly reactive and versatile organometallic compound. Its strong basicity and nucleophilic character make it an invaluable reagent in both polymer chemistry and broader organic synthesis.[1][2] In polymer science, it serves as an initiator for anionic polymerization and a catalyst for transesterification reactions, enabling the synthesis of polymers with controlled architectures and functionalities.[3][4] In organic synthesis, it is a powerful base for deprotonation and a catalyst for condensation and esterification reactions, finding application in the production of fine chemicals, pharmaceuticals, and agrochemicals.[5][6]
This document provides detailed application notes and experimental protocols for the use of lithium methanolate in various chemical transformations, with a focus on polymerization and other synthetic applications relevant to research and drug development.
Physicochemical Properties and Safety Information
Lithium methanolate is typically a white crystalline solid that is highly soluble in polar solvents like methanol.[1] It is sensitive to moisture and air, reacting violently with water.[1] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).
Safety Precautions:
-
Always handle lithium methanolate in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
Keep away from water and other protic sources.
-
Store under an inert atmosphere in a tightly sealed container.
Applications in Polymer Chemistry
Lithium methanolate is a potent initiator for the anionic polymerization of vinyl monomers and a catalyst for ring-opening polymerization and transesterification reactions.
Anionic Polymerization of Vinyl Monomers
Anionic polymerization initiated by lithium methanolate proceeds via nucleophilic attack of the methoxide anion on the vinyl monomer, creating a carbanionic propagating species. This "living" polymerization technique, when carried out under stringent anhydrous and anaerobic conditions, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Logical Relationship: Anionic Polymerization Initiation
References
Application Notes and Protocols for Reactions Involving Lithium Methanolate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions using lithium methanolate (LiOMe). It is intended to serve as a comprehensive guide for laboratory personnel, emphasizing safe handling, experimental setup, and reaction monitoring.
Introduction
Lithium methanolate is a strong base and a versatile reagent in organic synthesis. It is commonly used as a catalyst for transesterification reactions, particularly in the production of biodiesel, and as a base in condensation and methylation reactions.[1][2][3] It is commercially available as a solid powder or as a solution in methanol (B129727).[4][5][6] Due to its reactivity with water and moisture, proper handling techniques are crucial for successful and safe experimentation.
Safety and Handling
Lithium methanolate is a corrosive and flammable substance that reacts violently with water. It can cause severe skin burns and eye damage.[7] Therefore, it is imperative to handle this reagent with appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes.
Handling Procedures:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.
-
Keep away from sources of ignition, as methanol is flammable.
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.
-
For spills, use an inert absorbent material and dispose of it as hazardous waste. Do not use water to clean up spills.
Experimental Protocols
The following are detailed protocols for common reactions involving lithium methanolate.
Transesterification of Vegetable Oils for Biodiesel Production
This protocol describes the conversion of triglycerides in vegetable oils to fatty acid methyl esters (FAMEs), the primary component of biodiesel, using lithium methanolate as a catalyst.
Materials:
-
Vegetable oil (e.g., soybean, canola, palm kernel oil)
-
Lithium methanolate (solid or as a 10% solution in methanol)
-
Anhydrous methanol
-
Reaction vessel (round-bottom flask) equipped with a reflux condenser, magnetic stirrer, and thermometer
-
Heating mantle
-
Separatory funnel
-
Washing solution (e.g., distilled water, dilute acid)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Add the desired amount of vegetable oil to the reaction vessel.
-
In a separate flask, prepare the lithium methanolate catalyst solution by dissolving the required amount of solid lithium methanolate in anhydrous methanol under an inert atmosphere. Alternatively, use a commercially available solution.
-
Add the catalyst solution to the reaction vessel containing the oil. The typical methanol-to-oil molar ratio is between 6:1 and 15:1, and the catalyst concentration is typically between 0.5% and 2.0% by weight of the oil.[8][9]
-
Heat the reaction mixture to the desired temperature (typically between 50°C and 65°C) with continuous stirring.[10][11][12]
-
Maintain the reaction for the specified time (typically 1-3 hours).[9] Monitor the reaction progress using TLC, GC-MS, or FTIR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The top layer is the biodiesel (FAMEs), and the bottom layer is glycerol (B35011).
-
Drain the glycerol layer.
-
Wash the biodiesel layer with distilled water or a dilute acid solution to remove any residual catalyst, methanol, and soap.
-
Dry the biodiesel over an anhydrous drying agent (e.g., sodium sulfate) and filter.
-
Characterize the final product for purity and yield.
Aldol (B89426) Condensation
This protocol outlines a general procedure for a base-catalyzed aldol condensation, which can be adapted for use with lithium methanolate. The reaction involves the formation of a β-hydroxy carbonyl compound, which may dehydrate to an α,β-unsaturated carbonyl compound.[1][2][7]
Materials:
-
Aldehyde or ketone with α-hydrogens (e.g., acetone, acetophenone)
-
Aldehyde or ketone without α-hydrogens (e.g., benzaldehyde, p-anisaldehyde)
-
Lithium methanolate
-
Anhydrous solvent (e.g., methanol, ethanol, THF)
-
Reaction vessel (round-bottom flask) with a magnetic stirrer and an inert gas inlet
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Set up an oven-dried reaction vessel under an inert atmosphere.
-
Add the carbonyl compound with α-hydrogens and the anhydrous solvent to the flask.
-
Cool the mixture to the desired temperature (typically 0°C to room temperature).
-
Slowly add a solution of lithium methanolate in methanol to the reaction mixture.
-
Stir the mixture for a designated period to allow for enolate formation.
-
Slowly add the carbonyl compound without α-hydrogens to the reaction mixture.
-
Allow the reaction to proceed for the specified time, monitoring its progress by TLC.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Methylation of Phenols
This protocol provides a general method for the O-methylation of phenols using an alkali metal base, which can be adapted for lithium methanolate.
Materials:
-
Phenol (B47542) derivative
-
Lithium methanolate
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Reaction vessel (round-bottom flask) with a magnetic stirrer and an inert gas inlet
-
Quenching solution (e.g., water)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the phenol in the anhydrous solvent.
-
Add lithium methanolate to the solution at room temperature and stir for a short period to form the lithium phenoxide.
-
Slowly add the methylating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Data Presentation
The following tables summarize quantitative data for reactions involving alkali metal methoxides.
Table 1: Transesterification of Various Oils to Biodiesel
| Oil Source | Catalyst | Catalyst Conc. (wt%) | Methanol:Oil Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Palm Kernel Oil | CH₃ONa | 0.5 | 6:1 | 55 | 1.5 | 84 | [8][10] |
| Groundnut Oil | CH₃ONa | 0.5 | 6:1 | 55 | 1.5 | 98 | [8][10] |
| Karanja Oil | Li/CaO | 5 | 12:1 | 65 | 1 | >99 | [9] |
| Jatropha Oil | Li/CaO | 5 | 12:1 | 65 | 2 | >99 | [9] |
| Soybean Oil | CaO | 1.5 | 9:1 | 70 | 2.5 | 93 | |
| Sunflower Oil | KOH | 1 | 6:1 | 60 | 3 | 98.6 | [9] |
| Canola Oil | CH₃OK | 1 | 9:1 | 60 | 1 | 95 | [9] |
| Soybean Oil | Li₂SiO₃ | 4 | N/A | 60 | 4 | >95 |
Table 2: Aldol Condensation Reactions
| Aldehyde | Ketone | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH | Ethanol/Water | Room Temp | 0.5 h | N/A | [2] |
| p-Anisaldehyde | Acetone | KOH | Water | Room Temp | 20 min | N/A | [7] |
| Furfural | Levulinic Acid | NaOH | N/A | 25°C | 3 h | 77.99 (C15) | [3] |
| Benzaldehyde | Acetophenone | N/A | N/A | N/A | N/A | N/A |
Reaction Monitoring
The progress of reactions involving lithium methanolate can be monitored by various analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for analyzing the composition of the FAMEs in biodiesel production. It allows for the quantification of the conversion of triglycerides to methyl esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the products and to determine the extent of the reaction by integrating the signals of the starting materials and products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic C=O stretching frequency of the starting ester and the appearance of the C=O stretching frequency of the product ester in transesterification reactions.
Visualizations
Experimental Workflow for Reactions with Lithium Methanolate
Caption: A typical workflow for conducting a reaction using lithium methanolate.
Signaling Pathway for Base-Catalyzed Aldol Condensation
Caption: Mechanism of a base-catalyzed aldol condensation reaction.
References
- 1. amherst.edu [amherst.edu]
- 2. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 3. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. magritek.com [magritek.com]
- 6. amecj.com [amecj.com]
- 7. US20020183566A1 - Method for producing alkali methylates - Google Patents [patents.google.com]
- 8. A Study on the Base–Catalyzed Reverse Vinylogous Aldol Reaction of (4aβ,5β)-4,4a,5,6,7,8-Hexahydro-5-hydroxy-1,4a-dimethylnaphthalen-2(3H)-one under Robinson Annulation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Lithium Methanolate in Vitamin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of lithium methanolate (also known as lithium methoxide) in the synthesis of key vitamins. Lithium methanolate is a strong base and a potent catalyst in various organic reactions, including condensations, transesterifications, and methoxylations, which are pivotal in the industrial production of vitamins such as Vitamin A and Vitamin B1.[1][2][3]
Introduction to Lithium Methanolate in Vitamin Synthesis
Lithium methanolate (LiOCH₃) is a highly reactive alkoxide that serves as a superior alternative to other alkali metal alkoxides in certain synthetic applications.[4] Its advantages include enhanced solubility in organic solvents like methanol (B129727) and a less violent reaction with moisture compared to sodium methoxide (B1231860), offering a greater degree of control in sensitive reactions.[4] The partial covalent character of the Li-O bond influences its reactivity, making it an effective catalyst for forming crucial carbon-carbon and carbon-oxygen bonds in the complex structures of vitamins.[4]
These protocols are designed to serve as a comprehensive guide for laboratory-scale synthesis. All personnel should be thoroughly familiar with the safe handling of air- and moisture-sensitive reagents before commencing any experimental work.
Safety Precautions and Handling of Lithium Methanolate
Lithium methanolate is a corrosive, flammable, and moisture-sensitive compound.[1][2][5][6][7] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[2][5]
-
Inert Atmosphere: All manipulations of solid lithium methanolate and its solutions should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent decomposition from atmospheric moisture.[5]
-
Ventilation: Use a certified chemical fume hood for all procedures.[2]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a dry chemical or carbon dioxide extinguisher readily available. Do not use water to extinguish fires involving lithium methanolate.[2]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for disposal.[2]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[2]
Synthesis of Vitamin A Acetate (B1210297) via a Modified Wittig-Horner Reaction
The synthesis of Vitamin A acetate often involves the formation of a key C15 intermediate, which is then coupled with a C5 unit. Lithium methanolate can be employed as a strong base to deprotonate the phosphonate (B1237965) ester in a Wittig-Horner reaction, facilitating the formation of the polyene chain of Vitamin A. This protocol is adapted from established methods using sodium methoxide.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | β-ionone, Triethyl phosphonoacetate | [8][9] |
| Key Reagent | Lithium Methanolate (ca. 10% in Methanol) | [4] |
| Typical Molar Ratio (Substrate:Base:Reagent) | 1 : 1.1 : 1.1 | Adapted from similar reactions |
| Reaction Temperature | 0°C to Room Temperature | Adapted from similar reactions |
| Reaction Time | 2 - 4 hours | Optimization may be required |
| Expected Yield | 70 - 85% | Based on analogous reactions |
Experimental Protocol
Step 1: Preparation of the Ylide
-
Under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium methanolate in methanol (ca. 10%, 1.1 equivalents) dropwise to the phosphonate solution while maintaining the temperature below 5°C.
-
Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the ylide.
Step 2: Condensation Reaction
-
Dissolve β-ionone (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the β-ionone solution dropwise to the ylide solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the Vitamin A acetate precursor.
Experimental Workflow Diagram
Caption: Workflow for Vitamin A Synthesis.
Synthesis of a Thiamine (B1217682) (Vitamin B1) Intermediate via Cyclization
The synthesis of the pyrimidine (B1678525) moiety of thiamine often involves a cyclization reaction. Strong bases like lithium methanolate can catalyze the condensation of a suitable precursor to form the pyrimidine ring. The following protocol is adapted from procedures using sodium methoxide for the synthesis of a key thiamine intermediate.[10][11][12][13]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | Acetamidine (B91507) hydrochloride, Ethyl α-formyl-β-ethoxypropionate | [10] |
| Key Reagent | Lithium Methanolate (ca. 10% in Methanol) | [4] |
| Typical Molar Ratio (Substrate:Base:Reagent) | 1 : 2.2 : 1.1 | Adapted from similar reactions |
| Reaction Temperature | 60 - 70°C | [10] |
| Reaction Time | 3 - 5 hours | Optimization may be required |
| Expected Yield | 80 - 90% | Based on analogous reactions |
Experimental Protocol
Step 1: Preparation of Free Acetamidine
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend acetamidine hydrochloride (1.1 equivalents) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of lithium methanolate in methanol (ca. 10%, 1.1 equivalents) to the suspension. A precipitate of lithium chloride will form.
-
Stir the mixture at room temperature for 1 hour.
Step 2: Cyclization Reaction
-
To the mixture containing the free acetamidine, add ethyl α-formyl-β-ethoxypropionate (1.0 equivalent).
-
Add an additional equivalent of lithium methanolate solution (1.1 equivalents).
-
Heat the reaction mixture to reflux (60-70°C) and maintain for 3-5 hours. Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and filter to remove the precipitated lithium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 7 with dilute hydrochloric acid.
-
Extract the aqueous solution with chloroform (B151607) (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 2-methyl-4-amino-5-ethoxymethylpyrimidine, a key intermediate for Vitamin B1.
Experimental Workflow Diagram
Caption: Workflow for Vitamin B1 Intermediate Synthesis.
Notes on Adapting Protocols from Sodium Methoxide to Lithium Methanolate
When substituting sodium methoxide with lithium methanolate, the following points should be considered:
-
Molar Equivalence: Due to the lower molecular weight of lithium methanolate (37.97 g/mol ) compared to sodium methoxide (54.02 g/mol ), the mass of the reagent should be adjusted accordingly to maintain the correct molar ratio.
-
Reactivity: Lithium methanolate is generally more reactive than sodium methoxide. This may lead to faster reaction times, and in some cases, the reaction temperature may need to be lowered to control selectivity and prevent side reactions. Careful monitoring of the reaction progress is essential.
-
Solubility: Lithium methanolate exhibits better solubility in methanol, which can be advantageous in achieving a homogeneous reaction mixture.[4]
-
Byproducts: The byproduct of the reaction will be a lithium salt (e.g., lithium chloride) instead of a sodium salt. This may have different solubility properties, which could affect the work-up and purification steps.
It is strongly recommended to perform small-scale pilot reactions to optimize the conditions when adapting a protocol from sodium methoxide to lithium methanolate.
References
- 1. gelest.com [gelest.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nbinno.com [nbinno.com]
- 4. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lithium Methoxide (ca.10% in Methanol), 25G | Labscoop [labscoop.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. engineering.org.cn [engineering.org.cn]
- 11. CN101955446A - Method for preparing vitamin B1 intermediate - Google Patents [patents.google.com]
- 12. CN101948465A - Method for preparing vitamin B1 intermediate - Google Patents [patents.google.com]
- 13. CN111018744A - Method for synthesizing acetamidine, acetamidine and application thereof, and vitamin B1 - Google Patents [patents.google.com]
Application Notes and Protocols for Lithium Methanolate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lithium methanolate (also known as lithium methoxide) as a potent methoxylation agent in the synthesis of active pharmaceutical ingredients (APIs). This document offers detailed protocols and quantitative data to support researchers and drug development professionals in the effective application of this versatile reagent.
Introduction
Lithium methanolate (CH₃OLi) is a strong base and a highly effective reagent for introducing a methoxy (B1213986) group (-OCH₃) onto various molecular scaffolds.[1][2][3][4] In the pharmaceutical industry, methoxylation is a critical transformation for modifying the pharmacokinetic and pharmacodynamic properties of drug molecules. The methoxy group can enhance potency, improve metabolic stability, and increase selectivity. Lithium methanolate is particularly valued in the synthesis of complex molecules such as vitamins and sulfonamide drugs.[1][2][3][4] It is commercially available as a solid powder or as a solution in methanol (B129727).[5]
Key Applications in Drug Synthesis
Lithium methanolate serves as a key reagent in several types of reactions crucial to pharmaceutical manufacturing:
-
Methoxylation of Heterocyclic Compounds: It is widely used for the methoxylation of halogenated pyrimidines, which are common intermediates in the synthesis of various drugs, including sulfonamides.
-
O-Methylation of Phenols: As a strong base, it readily deprotonates phenolic hydroxyl groups, facilitating their methylation in Williamson ether synthesis to produce aryl methyl ethers, a common motif in drug molecules.
-
Catalyst in Transesterification and Condensation Reactions: Beyond methoxylation, it also acts as a catalyst in transesterification and condensation reactions, further broadening its utility in API synthesis.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine (Intermediate for Sulfonamide Drugs)
This protocol is adapted from established procedures for the selective methoxylation of dihalopyrimidines.[6]
Reaction Scheme:
Materials:
-
Lithium methanolate solution (e.g., 10% in methanol)
-
Anhydrous methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4,6-dichloropyrimidine in anhydrous methanol.
-
Cool the mixture to approximately 15-20°C.
-
Slowly add one equivalent of lithium methanolate solution to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 30°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, distill off a significant portion of the methanol (e.g., >30%) under reduced pressure.[6]
-
To the concentrated residue, add water to precipitate the product.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Dry the product under vacuum to obtain 2-amino-4-chloro-6-methoxypyrimidine.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | 2-Amino-4,6-dichloropyrimidine | [6] |
| Reagent | Alkali Metal Methoxide (B1231860) | [6] |
| Solvent | Methanol | [6] |
| Temperature | 15-40°C | [6] |
| Reaction Time | 3-5 hours | [6] |
| Yield | High | [6] |
| Purity | Very high | [6] |
Note: The cited patent primarily uses sodium methoxide in its examples, but the process is described as applicable to alkali metal alkoxides in general, including lithium methanolate. The conditions are optimized to achieve high selectivity and purity.
Protocol 2: General Procedure for O-Methylation of a Phenolic Drug Intermediate
This protocol outlines a general approach for the Williamson ether synthesis of a phenolic compound using lithium methanolate.
Reaction Scheme:
Materials:
-
Phenolic drug intermediate
-
Lithium methanolate
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the phenolic drug intermediate in an anhydrous polar aprotic solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add one equivalent of solid lithium methanolate or a standardized solution of lithium methanolate in methanol to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the lithium phenoxide.
-
Slowly add a slight excess (1.1-1.2 equivalents) of the methylating agent to the reaction mixture.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed. The reaction may require heating depending on the reactivity of the substrate and methylating agent.
-
Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Summary
| Reaction Type | Substrate Class | Reagent | Typical Conditions | Expected Yield | Key Considerations |
| Methoxylation | Halogenated Pyrimidines | Lithium Methanolate | Methanol, 15-40°C | >90% | Temperature control is crucial for selectivity.[6] |
| O-Methylation | Phenols | Lithium Methanolate, Methyl Halide | Anhydrous THF/DMF, RT to reflux | 70-95% | Requires strictly anhydrous conditions. |
Visualizations
References
- 1. CN105669374A - Synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 2. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols for Lithium Methanolate Reactions in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium methanolate (LiOMe), a strong base and nucleophile, is a versatile reagent in organic synthesis, facilitating a range of transformations including transesterification, condensation, and deprotonation reactions. The application of flow chemistry to processes involving highly reactive species like lithium methanolate offers significant advantages over traditional batch methods. Continuous flow processing provides enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up.[1] These benefits are particularly crucial when dealing with exothermic reactions or unstable intermediates often encountered in organometallic chemistry.[1]
These application notes provide a detailed overview of the use of lithium methanolate in flow chemistry, with a primary focus on its application in biodiesel production through transesterification. While specific documented protocols for other applications of lithium methanolate in flow chemistry are limited, this document also presents analogous protocols using similar strong bases in continuous flow, which can be adapted for various synthetic transformations.
Core Applications and Principles
The primary industrial application of alkali metal alkoxides, including lithium methanolate, in flow chemistry is the production of biodiesel.[2] The transesterification of triglycerides with methanol (B129727), catalyzed by a methoxide, is a well-established process that benefits from the efficiencies of continuous production.[2]
The fundamental reaction is as follows:
Triglyceride + 3 CH₃OH ---(LiOCH₃ catalyst)---> 3 Fatty Acid Methyl Esters (Biodiesel) + Glycerol (B35011)
Flow chemistry enables precise control over the stoichiometry, mixing, and temperature of this reaction, leading to high conversion rates and consistent product quality.[3]
Application 1: Continuous Production of Biodiesel via Transesterification
This section details the protocol for the continuous production of biodiesel using lithium methanolate as a catalyst. The process parameters are based on established methodologies for alkali-catalyzed transesterification in flow reactors.[3]
Experimental Protocol
Objective: To achieve high conversion of triglycerides to fatty acid methyl esters (FAME) in a continuous flow system using a lithium methanolate catalyst.
Materials:
-
Vegetable oil (e.g., soybean, canola, palm oil)
-
Anhydrous methanol
-
Lithium methanolate (solid or as a solution in methanol)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
High-pressure liquid chromatography (HPLC) pumps or syringe pumps for reagent delivery
-
T-mixer or other micromixer for efficient reagent mixing
-
Tubular reactor (e.g., PFA or stainless steel coil)
-
Temperature-controlled bath or heater for the reactor
-
Back-pressure regulator
-
Collection vessel
-
Separatory funnel for work-up
Logical Workflow of Continuous Biodiesel Production
Caption: Workflow for continuous biodiesel production.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of lithium methanolate in anhydrous methanol. The concentration will depend on the desired catalyst loading. For example, a 1% w/w catalyst loading relative to the oil is a common starting point.[4]
-
Ensure the vegetable oil is filtered and degassed.
-
-
System Setup:
-
Set up the flow chemistry system as depicted in the workflow diagram.
-
Prime the pumps with their respective reagent solutions.
-
Set the desired temperature for the tubular reactor. A typical starting temperature is 60-65°C.[3]
-
-
Reaction Execution:
-
Pump the triglyceride and the lithium methanolate/methanol solution at the desired flow rates to achieve the target molar ratio and residence time. A common molar ratio of methanol to oil is 6:1.
-
The flow rates will determine the residence time within the reactor of a known volume. Residence times can range from a few seconds to several minutes.[3]
-
The back-pressure regulator is used to maintain the system pressure and prevent the solvent from boiling.
-
-
Work-up and Analysis:
-
Collect the reaction mixture in a suitable vessel.
-
Allow the mixture to separate into two phases: the upper biodiesel layer and the lower glycerol layer.
-
Separate the layers using a separatory funnel.
-
The biodiesel layer can be washed with water to remove any residual catalyst and glycerol.
-
Analyze the product for conversion and purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for continuous transesterification using alkali methoxides. These can be used as a starting point for optimization with lithium methanolate.
| Parameter | Typical Range | Reference |
| Catalyst | Sodium/Potassium Methoxide | [3] |
| Catalyst Loading | 0.5 - 1.5 wt% | [4] |
| Methanol:Oil Molar Ratio | 6:1 to 12:1 | |
| Temperature | 60 - 70 °C | [3] |
| Residence Time | 5 seconds - 2 hours | [3] |
| Conversion to FAME | > 95% | [3] |
Application 2: Deprotonation and C-C Bond Formation (Analogous Protocol)
While specific flow chemistry protocols for lithium methanolate in general organic synthesis are not widely published, its behavior as a strong, non-nucleophilic base is similar to other lithium amides like LDA and LiHMDS. The following is an analogous protocol for a deprotonation followed by an electrophilic quench, which can be adapted for use with lithium methanolate for suitable substrates.
Experimental Protocol
Objective: To perform a continuous flow deprotonation of an acidic proton followed by reaction with an electrophile.
Materials:
-
Substrate with an acidic proton (e.g., a ketone, ester, or alkyne)
-
Lithium methanolate solution in a suitable solvent (e.g., THF, a mixture of methanol and a less polar solvent)
-
Electrophile (e.g., an alkyl halide, aldehyde, or ketone)
-
Anhydrous solvent (e.g., THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Equipment:
-
Two or three high-precision syringe pumps
-
Two T-mixers
-
Two tubular reactors (coils)
-
Low-temperature cooling system for the reactors
-
Back-pressure regulator
-
Collection vessel with a quenching solution
Logical Workflow for Deprotonation and Electrophilic Quench
Caption: Workflow for a two-step flow reaction.
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the substrate, lithium methanolate, and electrophile in a suitable anhydrous solvent.
-
-
System Setup:
-
Assemble the flow reactor system as shown in the diagram.
-
Cool the reactors to the desired temperature (e.g., -78 °C to 0 °C).
-
-
Reaction Execution:
-
Pump the substrate and lithium methanolate solutions into the first T-mixer. The resulting mixture flows through the first reactor to ensure complete deprotonation.
-
The stream from the first reactor is then mixed with the electrophile solution in the second T-mixer.
-
The final reaction mixture flows through the second reactor to allow for the electrophilic quench and C-C bond formation.
-
-
Quenching and Collection:
-
The output from the second reactor is passed through a back-pressure regulator and collected in a vessel containing a quenching solution to stop the reaction.
-
Quantitative Data Summary for Analogous Reactions
The following table provides typical parameters for flow deprotonation reactions using strong bases like LDA, which can serve as a starting point for reactions with lithium methanolate.
| Parameter | Typical Range |
| Base | LDA, LiHMDS |
| Substrate Concentration | 0.1 - 0.5 M |
| Base Equivalence | 1.05 - 1.2 equivalents |
| Temperature | -78 °C to 25 °C |
| Residence Time (Deprotonation) | < 1 minute |
| Residence Time (Electrophilic Quench) | 1 - 10 minutes |
| Yield | Highly substrate and electrophile dependent |
Conclusion
The use of lithium methanolate in flow chemistry presents a promising avenue for safer, more efficient, and scalable chemical synthesis. While its application is well-demonstrated in the continuous production of biodiesel, its potential in broader organic synthesis is still an emerging area. The protocols and data presented here for transesterification provide a solid foundation for researchers in the field of biofuels. Furthermore, the analogous protocols for deprotonation and C-C bond formation offer a starting point for adapting lithium methanolate to a wider range of synthetic transformations in a continuous flow setting. As the field of flow chemistry continues to evolve, the development of specific and detailed protocols for a variety of lithium methanolate-mediated reactions is anticipated.
References
Application Notes and Protocols for the Large-Scale Synthesis of Lithium Methanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium methanolate (also known as lithium methoxide) is a strong base and a versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] It serves as a potent catalyst for transesterification reactions, a condensing agent in the synthesis of complex molecules like vitamins and sulfonamides, and a key intermediate in the production of various active pharmaceutical ingredients.[1][3] This document provides detailed application notes and protocols for the large-scale synthesis of lithium methanolate, focusing on the industrially prevalent method of direct reaction between lithium metal and methanol (B129727). Safety considerations, quality control procedures, and key scale-up parameters are also discussed to ensure a safe, efficient, and reproducible manufacturing process.
Synthesis Methods
Two primary methods for the synthesis of lithium methanolate are documented: the reaction of lithium metal with methanol and the reaction of lithium hydroxide (B78521) with methanol.[1][4]
-
Lithium Metal and Methanol: This is the most common industrial method, yielding a higher purity product. The reaction is a direct combination of lithium metal with anhydrous methanol.[1][4]
-
Lithium Hydroxide and Methanol: This method involves the reaction of lithium hydroxide with methanol. However, this reaction is reversible, leading to a lower purity product compared to the lithium metal method.[1][4]
Due to its prevalence and the higher purity of the resulting product, this document will focus on the synthesis from lithium metal.
Large-Scale Synthesis via Lithium Metal and Methanol
The large-scale synthesis of lithium methanolate from lithium metal is a multi-step process that requires careful control of reaction conditions to ensure safety and product quality. The overall process can be broken down into three main stages: reaction, methanol recovery, and drying.
Data Presentation: Key Process Parameters
The following table summarizes the key quantitative parameters for the large-scale synthesis of lithium methanolate as derived from industrial practices and patent literature.
| Parameter | Value | Source |
| Reaction Stage | ||
| Reactants | Lithium Metal (sand/ingots), Anhydrous Methanol | [5] |
| Methanol Water Content | < 0.3 wt% | [5] |
| Reaction Temperature | < 60°C | [5] |
| Atmosphere | Inert Gas (e.g., Argon) | [4][5] |
| Methanol Recovery Stage | ||
| Methanol Recovered | 40 - 70% of initial volume | [5] |
| Method | Distillation under reduced pressure | [5] |
| Drying Stage | ||
| Equipment | Helical Ribbon Agitator/Dryer | [4][5] |
| Pressure | 0.01 - 0.09 MPa | [4][6] |
| Temperature | 70 - 80°C | [4][6] |
| Final Product Purity | ≥ 99% | [5] |
| Residual Methanol | ≤ 1.5% | [5] |
Experimental Protocols
This protocol is based on a patented industrial process for producing high-purity, solid lithium methanolate.
Materials and Equipment:
-
Jacketed reactor with an agitator and inert gas inlet/outlet
-
Methanol charging system
-
Lithium metal addition system (for incremental addition)
-
Condenser for methanol recovery
-
Helical ribbon dryer with vacuum and heating capabilities
-
Personal Protective Equipment (PPE): Flame-resistant clothing, chemical-resistant gloves (neoprene or nitrile), safety goggles/face shield, respirator.[7]
Procedure:
-
Inert Atmosphere Preparation: Purge the reactor thoroughly with an inert gas, such as argon, to remove all traces of moisture and oxygen.[5]
-
Methanol Charging: Charge the reactor with anhydrous methanol (water content < 0.3 wt%).[5]
-
Lithium Addition: Incrementally add lithium metal (e.g., in sand form for increased surface area) to the stirred methanol. Control the addition rate to maintain the reaction temperature below 60°C.[5] This is a highly exothermic reaction that generates hydrogen gas, requiring a well-ventilated area and explosion-proof equipment.
-
Reaction Completion: After the complete addition of lithium, continue stirring the mixture until all the lithium metal has dissolved. To ensure complete conversion, the mixture can be refluxed for 0.5 to 1 hour.[5]
-
Methanol Recovery: Distill off approximately 40-70% of the methanol under reduced pressure. The resulting concentrated solution of lithium methanolate is then transferred to the dryer.[5]
-
Drying: In a helical ribbon dryer, dry the concentrated lithium methanolate solution under vacuum (0.01 - 0.09 MPa) at a temperature of 70-80°C.[4][6] A two-stage heating protocol can be employed: initially heating to 70°C and then increasing to 80°C to minimize thermal degradation.[5] The agitation from the helical ribbon prevents caking and ensures uniform drying.[5]
-
Packaging and Storage: The final free-flowing lithium methanolate powder should be packaged in sealed containers under an inert atmosphere to prevent contact with moisture and carbon dioxide.
This protocol is suitable for laboratory-scale preparation and quality control analysis.
Materials:
-
Lithium metal
-
Anhydrous methanol
-
Benzoic acid (primary standard)
-
Dimethylformamide
-
Quinaldine (B1664567) red indicator solution
-
Standard laboratory glassware
-
Burette
Procedure:
Preparation of 0.1 M Lithium Methoxide (B1231860) Solution:
-
In a flask, dissolve 0.7 g of freshly cut lithium in 150 ml of anhydrous methanol in small portions. The flask should be cooled during the addition of the lithium metal.[8]
-
Once the reaction is complete, add sufficient toluene to produce 1000 ml of solution.[8]
-
If the solution is cloudy or contains a precipitate, add a sufficient amount of anhydrous methanol to clarify it.[8]
Standardization:
-
Accurately weigh approximately 0.25 g of benzoic acid and dissolve it in 25 ml of dimethylformamide.[8]
-
Add a few drops of quinaldine red indicator solution.
-
Titrate the benzoic acid solution with the prepared lithium methoxide solution. Throughout the titration, protect the solution from atmospheric carbon dioxide.[8]
-
Perform a blank determination and make any necessary corrections.[8]
-
The molarity of the lithium methoxide solution can be calculated using the following formula:[8] Molarity = (Weight of Benzoic Acid in g / 0.1221) / Volume of Lithium Methoxide solution in ml
Quality Control
The quality of lithium methanolate is crucial for its application in sensitive organic syntheses. The primary quality control parameter is the assay of lithium methanolate, which can be determined by titration.
| Parameter | Method | Acceptance Criteria | Source |
| Assay (Solid) | Titration with a standard acid after hydrolysis | ≥ 99% | [5] |
| Assay (Solution) | Titration with a standard acid (e.g., benzoic acid) | Typically 9.5 - 10.5% for commercial solutions | |
| Residual Methanol | Gas Chromatography | ≤ 1.5% | [5] |
| Appearance | White to off-white powder | Visual Inspection |
Safety and Handling Considerations
Lithium methanolate is a hazardous material and requires strict safety protocols for handling, especially on a large scale.
-
Reactivity: It reacts violently with water, producing flammable methanol and corrosive lithium hydroxide.[5]
-
Flammability: Both the solid and its solutions in methanol are flammable.[7]
-
Corrosivity: It is corrosive and can cause severe skin and eye burns.[7]
-
Handling: All handling and processing should be conducted under an inert, dry atmosphere (e.g., nitrogen or argon) in a well-ventilated area.[5] Use spark-proof tools and explosion-proof equipment.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and moisture.[9] Keep containers tightly sealed under an inert atmosphere.[10]
-
Spills: In case of a spill, do not use water. Use dry sand or another non-combustible material to contain the spill.
Mandatory Visualizations
Caption: Workflow for the large-scale synthesis of lithium methanolate.
Caption: Key safety considerations for handling lithium methanolate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 3. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 4. CN105669374A - Synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 5. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 6. CN105669374B - A kind of synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 7. gelest.com [gelest.com]
- 8. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gelest.com [gelest.com]
Troubleshooting & Optimization
preventing hydrolysis of lithium methanolate during storage
An ## Technical Support Center: Lithium Methanolate
Welcome to the technical support center for lithium methanolate (lithium methoxide). This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and quality control of lithium methanolate to prevent hydrolysis and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is lithium methanolate, and why is preventing its hydrolysis critical?
Lithium methanolate (LiOCH₃) is a strong base and a versatile reagent used in organic synthesis for reactions like transesterifications, condensations, and deprotonations.[1] It is highly sensitive to moisture. Hydrolysis is a chemical reaction where lithium methanolate reacts with water to form lithium hydroxide (B78521) (LiOH) and methanol (B129727) (CH₃OH).[2][3] Preventing this reaction is critical because the presence of these impurities can significantly impact your experiments by altering reaction kinetics, reducing yields, and causing the formation of unintended byproducts.
Q2: What is the chemical reaction for the hydrolysis of lithium methanolate?
Lithium methanolate reacts rapidly with water in an irreversible reaction to yield lithium hydroxide and methanol.[4]
-
Reaction: LiOCH₃ + H₂O → LiOH + CH₃OH
Q3: What are the ideal storage conditions to prevent hydrolysis?
To maintain the integrity of lithium methanolate, it must be stored under strict anhydrous (water-free) conditions. It decomposes slowly in moist air and rapidly in water.[2] Key storage recommendations are summarized in the table below.
Q4: How can I visually identify if my lithium methanolate has been compromised by hydrolysis?
The most common visual indicator of hydrolysis is the appearance of cloudiness or a white precipitate in a lithium methanolate solution.[3][5] This is due to the formation of lithium hydroxide, which is poorly soluble in many organic solvents and methanol at high concentrations. Solid lithium methanolate will appear as a white powder when pure; any clumping or a "wet" appearance may suggest moisture exposure. Upon skin contact, it may feel slippery, which is characteristic of its caustic nature.[2]
Q5: What are the consequences of using hydrolyzed lithium methanolate in my experiments?
Using hydrolyzed lithium methanolate can lead to several experimental issues:
-
Reduced Reagent Potency: The actual concentration of the active base (methoxide) will be lower than stated, leading to incomplete reactions.
-
Introduction of Nucleophiles: The presence of hydroxide (a different nucleophile) and water can lead to undesired side reactions.
-
Poor Reproducibility: Inconsistent levels of hydrolysis between batches will result in poor reproducibility of experimental results.
-
Catalyst Poisoning: In sensitive catalytic systems, the presence of water or lithium hydroxide can deactivate the catalyst.
Troubleshooting Guide
Problem: My lithium methanolate solution, which was previously clear, is now cloudy.
-
Probable Cause: The solution has been exposed to moisture from the atmosphere or from wet laboratory equipment, causing hydrolysis and the precipitation of lithium hydroxide.[3]
-
Solution:
-
Do not use: The reagent is compromised. Using it will likely lead to poor results.
-
Quantify: If the material is valuable, you can perform a titration to determine the remaining concentration of lithium methanolate and the concentration of lithium hydroxide impurity (see Experimental Protocol 1). Based on the quantification, you may be able to adjust the amount used in a non-sensitive reaction, but this is not recommended for most applications.
-
Prevent Recurrence: Review your storage and handling procedures. Ensure containers are purged with inert gas (nitrogen or argon) before sealing and that transfers are performed using anhydrous techniques.[2]
-
Problem: My reaction yield is significantly lower than expected when using lithium methanolate.
-
Probable Cause: If other reaction parameters are optimized, the low yield could be due to degraded lithium methanolate with a lower-than-expected concentration of the active methoxide (B1231860) base.
-
Solution:
-
Standardize the Solution: Perform an acid-base titration on your lithium methanolate solution to determine its exact molarity before use.[6]
-
Check for Moisture: Use Karl Fischer titration to check the water content of your solvents and the lithium methanolate itself (see Experimental Protocol 2). Water quenches the strong base and can interfere with the reaction.
-
Data Presentation
Table 1: Recommended Storage Conditions for Lithium Methanolate
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon)[2] | Prevents exposure to atmospheric moisture and carbon dioxide. |
| Container | Tightly sealed, appropriate for flammable liquids.[7] | Prevents ingress of air and moisture. |
| Temperature | Cool and well-ventilated place.[7] | Avoids excess heat which can accelerate degradation. |
| Incompatible Materials | Water, moist air, acids, oxidizing agents, halogens, CO₂.[2][8] | Reacts violently or decomposes upon contact. |
Table 2: Comparison of Analytical Methods for Quality Control
| Analytical Method | Purpose | Detects | Key Advantage |
| Acid-Base Titration | Determines purity and degradation. | Lithium Methoxide & Lithium Hydroxide concentration. | Quantifies the active reagent and the primary hydrolysis product. |
| Karl Fischer Titration | Measures water contamination. | Trace amounts of water (ppm level).[9] | Highly sensitive and specific for water, the root cause of hydrolysis.[10] |
Mandatory Visualization
Caption: The chemical pathway for the hydrolysis of lithium methanolate.
Caption: Workflow for proper storage and handling of lithium methanolate.
Caption: A logical workflow for troubleshooting compromised lithium methanolate.
Experimental Protocols
Protocol 1: Titrimetric Determination of Lithium Methoxide Purity and Lithium Hydroxide Content
This method allows for the quantification of both the active base (LiOCH₃) and its primary hydrolysis impurity (LiOH). It is adapted from standard acid-base titration principles.[6]
Materials:
-
Benzoic acid (primary standard), dried
-
Dimethylformamide (DMF), anhydrous
-
Quinaldine (B1664567) red indicator solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) in isopropanol (B130326)
-
Lithium methanolate sample
-
Burette, flasks, magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen line)
Procedure:
Part A: Standardization of Lithium Methoxide Solution [6]
-
Accurately weigh approximately 0.25 g of dried benzoic acid and dissolve it in 25 mL of anhydrous DMF.
-
Add a few drops of quinaldine red indicator.
-
Protecting the solution from atmospheric carbon dioxide, titrate with the lithium methanolate solution until the endpoint (color change) is reached.
-
Perform a blank titration with 25 mL of DMF and subtract this volume from the sample titration.
-
Calculate the molarity of the lithium methanolate solution. 1 mL of 0.1 M lithium methanolate is equivalent to 12.21 mg of benzoic acid.
Part B: Determination of Total Base and LiOH Content
-
Accurately transfer a known volume or weight of the lithium methanolate sample into a flask under an inert atmosphere.
-
Dissolve the sample in anhydrous methanol.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with standardized 0.1 M HCl in isopropanol to the endpoint. This volume corresponds to the Total Base (LiOCH₃ + LiOH).
-
To a separate, identical sample aliquot, add an excess of a reagent that reacts selectively with the methoxide (e.g., ethyl acetate). Allow it to react completely.
-
Titrate this second sample with standardized 0.1 M HCl. This volume corresponds only to the LiOH content .
-
Calculate the concentration of LiOCH₃ by subtracting the LiOH concentration from the Total Base concentration.
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
This protocol provides a general guideline for using a coulometric Karl Fischer titrator, which is ideal for detecting low levels of water.[11][12]
Materials:
-
Karl Fischer Coulometer
-
Anode and cathode solutions (KF reagents) for the titration cell
-
Airtight syringe for sample injection
-
Sample of lithium methanolate
Procedure:
-
System Preparation: Assemble the Karl Fischer titration cell according to the manufacturer's instructions. Fill the cell with the appropriate anolyte and catholyte solutions.
-
Pre-Titration (Cell Conditioning): Start the instrument to electrolytically remove any residual moisture from the solvent in the cell. The instrument will indicate when it has reached a stable, dry "standby" state.
-
Sample Introduction: Using a dry, airtight syringe, draw a precise volume (e.g., 1-5 mL) of the lithium methanolate solution. Accurately determine the weight of the sample by difference.
-
Titration: Inject the sample into the conditioned titration cell. The instrument will automatically begin the titration. Water from the sample will react with the KF reagent, and the instrument will generate iodine coulometrically to reach the endpoint.
-
Result Calculation: The instrument will automatically calculate the amount of water detected and display the result, typically in parts per million (ppm) or as a percentage.
-
System Cleaning: Due to the reactive nature of lithium methanolate, ensure the cell is cleaned promptly after analysis according to the instrument manufacturer's guidelines to prevent damage.
References
- 1. nbinno.com [nbinno.com]
- 2. gelest.com [gelest.com]
- 3. Rio Tinto | Global [riotinto.com]
- 4. Lithium Methoxide (ca.10% in Methanol), 25G | Labscoop [labscoop.com]
- 5. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 6. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gelest.com [gelest.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. researchgate.net [researchgate.net]
- 12. quveon.com [quveon.com]
Technical Support Center: Optimizing Lithium Methanolate Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for lithium methanolate (also known as lithium methoxide) catalysis.
Frequently Asked Questions (FAQs)
Q1: What is lithium methanolate and in what forms is it commonly available?
A1: Lithium methanolate (LiOCH₃) is the lithium salt of methanol (B129727) and is a strong base and a potent nucleophile.[1][2][3] It is primarily used as a catalyst and reagent in organic synthesis, particularly in condensation reactions, methoxylation, and transesterification.[1][4] Lithium methanolate is commercially available as a white crystalline solid or, more commonly, as a 10% solution in methanol.[2][3] The solution is often preferred for easier handling and dosing in reactions.
Q2: What are the primary applications of lithium methanolate in research and industry?
A2: Lithium methanolate is a versatile reagent with a wide range of applications. In the pharmaceutical and agrochemical industries, it is crucial for the synthesis of complex molecules, including vitamins and sulfonamide drugs.[4][5] It serves as a strong base in various organic reactions to facilitate the formation of carbon-carbon bonds.[5] Additionally, it is used in polymer chemistry and in the development of materials for lithium-ion batteries.[1][5]
Q3: What are the key safety precautions to consider when handling lithium methanolate?
A3: Lithium methanolate is a corrosive and flammable substance that reacts violently with water.[3] It is essential to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture and carbon dioxide in the air.[3][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.
Q4: How should lithium methanolate be stored?
A4: Lithium methanolate should be stored in a tightly sealed container under a dry, inert atmosphere to prevent contact with moisture and air.[3] It is hygroscopic and will absorb water from the atmosphere, which can lead to its decomposition into lithium hydroxide (B78521) and methanol, reducing its efficacy as a catalyst.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by lithium methanolate.
Low or No Conversion of Starting Material
Q5: My reaction is showing low to no conversion of the starting material. What are the potential causes?
A5: Low or no conversion in a lithium methanolate-catalyzed reaction can stem from several factors:
-
Inactive Catalyst: The most common reason is the deactivation of the lithium methanolate catalyst due to exposure to moisture or air.[1]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion.
-
Poor Reagent Quality: Impurities in the starting materials or solvents, especially water, can quench the catalyst.
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low or no reaction conversion.
Formation of Side Products
Q6: I am observing significant formation of side products in my reaction. What could be the cause and how can I minimize them?
A6: The formation of side products is often related to the reaction conditions and the nature of the substrates. Common side reactions include:
-
Saponification: In transesterification reactions, the presence of water can lead to the hydrolysis of the ester product, forming a carboxylate salt (soap). This is particularly problematic when using feedstocks with high free fatty acid content.
-
Self-Condensation: In aldol (B89426) or Claisen-type reactions, the enolate intermediate can react with the starting carbonyl compound, leading to self-condensation products.
-
Cannizzaro Reaction: In the presence of a strong base like lithium methanolate, aldehydes lacking alpha-hydrogens can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.
To minimize side products, consider the following:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents to prevent water-induced side reactions.
-
Control Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions.
-
Order of Addition: In reactions involving enolates, adding the electrophile slowly to the pre-formed enolate solution can minimize self-condensation.
Catalyst Deactivation
Q7: My reaction starts well but then stalls. What could be causing catalyst deactivation during the reaction?
A7: Catalyst deactivation during the reaction can be caused by:
-
Poisoning from Feedstock: Impurities in the starting materials, such as acidic compounds or water, can neutralize the basic catalyst.
-
Product Inhibition: The product of the reaction or a byproduct could be interacting with the catalyst and rendering it inactive.
-
Thermal Decomposition: Although lithium methanolate is relatively stable, prolonged exposure to very high temperatures can lead to decomposition.
Q8: Can a deactivated lithium methanolate catalyst be regenerated?
A8: In many cases, simple regeneration of lithium methanolate in the reaction mixture is not feasible. It is often more practical to prevent deactivation in the first place by using pure, anhydrous reagents and maintaining an inert atmosphere. For some industrial processes, catalyst regeneration might involve separating the catalyst and treating it to remove poisons, but this is often complex. In a laboratory setting, it is generally recommended to use fresh catalyst for each reaction.
Quantitative Data on Reaction Optimization
Optimizing reaction parameters is critical for achieving high yields and purity. The following tables summarize the effects of key variables on lithium methanolate-catalyzed reactions.
Table 1: Effect of Catalyst Concentration on Reaction Yield
| Catalyst Concentration (wt%) | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| 0.5 | 60 | 55 | 85 | Hypothetical Data |
| 1.0 | 60 | 55 | 92 | Hypothetical Data |
| 1.5 | 60 | 55 | 95 | Hypothetical Data |
| 2.0 | 60 | 55 | 93 (slight decrease due to side reactions) | Hypothetical Data |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Catalyst Conc. (wt%) | Reaction Time (min) | Yield (%) | Reference |
| 45 | 1.5 | 60 | 88 | Hypothetical Data |
| 55 | 1.5 | 60 | 95 | Hypothetical Data |
| 65 | 1.5 | 60 | 91 (potential for increased side products) | Hypothetical Data |
| 75 | 1.5 | 60 | 85 (evaporation of methanol can occur) | Hypothetical Data |
Experimental Protocols
Protocol 1: General Procedure for Lithium Methanolate-Catalyzed Transesterification
This protocol describes a general procedure for the transesterification of an ester with methanol, a common application in biodiesel production and fine chemical synthesis.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous methanol and ester.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the ester and anhydrous methanol (typically a molar excess of methanol is used).
-
Begin stirring the mixture.
-
-
Catalyst Addition:
-
Carefully add the lithium methanolate solution (e.g., 10% in methanol) to the reaction mixture. The amount of catalyst will typically range from 0.5 to 2.0 wt% relative to the ester.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (often the reflux temperature of methanol, ~65 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Remove the methanol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as distillation or column chromatography.
-
Protocol 2: Lithium Methanolate-Catalyzed Michael Addition
This protocol outlines a general procedure for the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Preparation:
-
Follow the same preparation steps as in Protocol 1 to ensure anhydrous and inert conditions.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the Michael donor (the nucleophile) in an anhydrous solvent (e.g., THF or methanol).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
-
Deprotonation/Catalyst Addition:
-
Slowly add the lithium methanolate solution to the solution of the Michael donor to generate the nucleophilic species in situ.
-
-
Addition of Michael Acceptor:
-
Once the deprotonation is complete (typically after stirring for 15-30 minutes), slowly add the α,β-unsaturated carbonyl compound (the Michael acceptor) to the reaction mixture.
-
-
Reaction and Work-up:
-
Allow the reaction to proceed at the chosen temperature until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Follow the work-up and purification steps as described in Protocol 1.
-
Visualizations
Transesterification Reaction Mechanism
The following diagram illustrates the key steps in the base-catalyzed transesterification mechanism.
Caption: The mechanism of base-catalyzed transesterification.
References
- 1. Page loading... [guidechem.com]
- 2. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 3. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. inorganic chemistry - Dissolution of Lithium in Methanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yields in Lithium Methanolate Mediated Reactions
This guide is intended for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions mediated by lithium methanolate (LiOMe).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes when using lithium methanolate?
Low yields in reactions using lithium methanolate often stem from the reagent's sensitivity and the reaction conditions. The most critical factors to investigate are:
-
Reagent Quality and Purity: Lithium methanolate is highly sensitive to moisture and carbon dioxide.[1][2][3] Contamination will lead to the formation of lithium hydroxide (B78521) and lithium carbonate, reducing the active base concentration.
-
Reaction Conditions: Inadequate control of temperature, reaction time, and stoichiometry can lead to incomplete reactions or the formation of side products.
-
Substrate and Solvent Purity: The presence of water or other protic impurities in your starting materials or solvent will consume the lithium methanolate.[4]
Q2: I've noticed a white precipitate in my lithium methanolate solution. What is it and can I still use the reagent?
A white precipitate in a lithium methanolate solution is often lithium hydroxide or lithium carbonate, formed from the reaction of lithium methanolate with moisture and carbon dioxide from the air.[1][3] The appearance of this precipitate indicates that the reagent has partially decomposed, and its effective concentration is lower than stated. It is highly recommended to standardize the solution by titration before use or to use a fresh batch of the reagent for optimal results.
Q3: How can I verify the quality and concentration of my lithium methanolate solution?
It is crucial to standardize your lithium methanolate solution before use, especially if it has been stored for a long time or if you suspect contamination. This can be done by titrating the solution against a known standard, such as benzoic acid.
Q4: My transesterification reaction is not going to completion. What should I check?
For transesterification reactions, several factors can lead to low conversion:
-
Catalyst Concentration: Ensure the correct catalytic amount of lithium methanolate is used.
-
Equilibrium: Transesterification is a reversible reaction. To drive the reaction towards the product, it is common to use a large excess of methanol (B129727).
-
Water Content: Water can hydrolyze the ester product, shifting the equilibrium back to the starting materials and reducing the yield.[5]
-
Free Fatty Acids (FFAs): If your substrate contains a high concentration of FFAs, they will react with the lithium methanolate to form lithium soaps, consuming the catalyst.[6]
Q5: I am observing the formation of unexpected byproducts. What could be the cause?
The formation of byproducts can be due to several factors:
-
Side Reactions: Lithium methanolate is a strong base and can catalyze various side reactions, such as condensation or elimination reactions, depending on your substrate.
-
Reaction Temperature: Higher temperatures can sometimes lead to decomposition of the product or promote side reactions. Maintaining the optimal reaction temperature is crucial.
-
Purity of Starting Materials: Impurities in your starting materials can react with lithium methanolate to form unexpected products.
Data Presentation
Table 1: Key Parameters Influencing Yield in Lithium Methanolate Mediated Reactions
| Parameter | Issue | Recommended Action | Rationale |
| Reagent Quality | Decomposition due to moisture/CO2 | Use freshly prepared/purchased LiOMe. Store under an inert atmosphere (N2 or Ar). Standardize solution by titration before use. | Lithium methanolate reacts with water to form inactive lithium hydroxide.[1][2] |
| Water Content | Low yield due to reagent quenching and/or product hydrolysis | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | Water consumes the LiOMe and can hydrolyze the ester product in transesterification reactions.[5] |
| Reaction Temperature | Incomplete reaction or side product formation | Optimize the reaction temperature. For exothermic reactions, consider cooling during addition. | Temperature affects reaction kinetics. Too low may lead to an incomplete reaction, while too high can cause decomposition or side reactions. |
| Stoichiometry | Incomplete conversion | Ensure accurate measurement of reagents. For transesterification, use an excess of methanol. | Incorrect stoichiometry can leave unreacted starting material. Excess alcohol can shift the equilibrium in transesterification. |
| Free Fatty Acid (FFA) Content (in transesterification) | Catalyst consumption and soap formation | Pretreat the substrate to reduce FFA content if it is high. | FFAs react with the basic catalyst, rendering it inactive for the desired transesterification.[6] |
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 M Lithium Methoxide (B1231860)
This protocol is adapted from established procedures for preparing and standardizing alkali metal alkoxide solutions.[7]
Materials:
-
Lithium metal
-
Anhydrous methanol
-
Benzoic acid (primary standard)
-
Dimethylformamide (DMF)
-
Quinaldine (B1664567) red indicator solution
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve small, freshly cut pieces of lithium metal (0.7 g) in anhydrous methanol (150 mL) in a flask, cooling the flask during the addition as the reaction is exothermic.
-
Once the lithium has completely reacted, add sufficient anhydrous toluene to bring the total volume to 1000 mL. If the solution is cloudy, add a small amount of anhydrous methanol to clarify it.
-
Standardization: Accurately weigh approximately 0.25 g of benzoic acid and dissolve it in 25 mL of DMF.
-
Add a few drops of quinaldine red indicator solution.
-
Titrate the benzoic acid solution with the prepared lithium methoxide solution until the endpoint is reached (a distinct color change). Protect the titration from atmospheric carbon dioxide.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the molarity of the lithium methoxide solution.
Protocol 2: General Procedure for a Lithium Methanolate-Mediated Reaction (Carbamate Synthesis)
This protocol is based on a literature procedure for the synthesis of a carbamate (B1207046) using lithium methoxide.[8]
Materials:
-
Substrate (in this example, an intermediate in diethyl ether)
-
Lithium methoxide solution in methanol (prepared as in Protocol 1 or commercially sourced)
-
Sodium bisulfite
-
Methanol
-
Water
Procedure:
-
To a solution of the starting material in anhydrous diethyl ether, add a solution of lithium methoxide in methanol.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Quench the reaction by adding the concentrated mixture to an ice-water solution containing sodium bisulfite.
-
Collect the precipitated solid product by filtration, wash with water, and air-dry.
-
The crude product can then be purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Mandatory Visualization
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for troubleshooting low yields in reactions mediated by lithium methanolate.
Caption: Troubleshooting workflow for low-yield lithium methanolate reactions.
References
- 1. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fishersci.com [fishersci.com]
- 5. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaupdater.com [pharmaupdater.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Lithium Methanolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude lithium methanolate. The following sections offer detailed experimental protocols, data on purity levels, and solutions to common issues encountered during purification.
Common Impurities and Their Impact
Crude lithium methanolate can contain several impurities that may affect its reactivity, stability, and suitability for various applications. Understanding these impurities is the first step in effective purification.
| Impurity | Chemical Formula | Common Source | Potential Impact on Experiments |
| Lithium Hydroxide (B78521) | LiOH | Reaction with atmospheric moisture.[1] | Can alter the basicity of the reaction medium and introduce water, which can be detrimental to moisture-sensitive reactions. |
| Lithium Carbonate | Li₂CO₃ | Reaction with atmospheric carbon dioxide.[2][3] | Insoluble in many organic solvents, leading to heterogeneity in reaction mixtures and potentially coating the surface of reactants. |
| Unreacted Lithium Metal | Li | Incomplete reaction during synthesis. | Highly reactive and can lead to uncontrolled side reactions or safety hazards. |
| Methanol (B129727) | CH₃OH | Residual solvent from synthesis. | Can act as a nucleophile or protic source in reactions where it is not desired. |
| Other Metal Ions | e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺ | Impurities in the starting lithium source.[4] | Can interfere with catalytic processes or be incorporated into the final product, altering its properties.[4] |
Purification Methods: A Comparative Overview
Several methods can be employed to purify crude lithium methanolate. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Difference in solubility of lithium methanolate and impurities in a suitable solvent at different temperatures.[5] | Effective for removing many solid impurities. Can yield high-purity crystalline product. | Requires a suitable solvent in which lithium methanolate has temperature-dependent solubility. Potential for product loss in the mother liquor. | > 99% |
| Distillation/Sublimation | Separation based on differences in volatility between lithium methanolate and impurities. | Can be effective for removing non-volatile or less volatile impurities. | Requires high vacuum and temperature, which may lead to decomposition if not carefully controlled. | > 99.5% |
| Washing/Filtration | Physical separation of insoluble impurities from a solution of lithium methanolate.[6] | Simple and effective for removing insoluble impurities like lithium carbonate. | Does not remove soluble impurities. | Purity depends heavily on the nature of the crude material. |
Experimental Protocols
Below are detailed protocols for the most common purification methods for crude lithium methanolate. Safety Precaution: Lithium methanolate is highly reactive and corrosive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[7][8][9] Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[10]
Protocol 1: Purification by Recrystallization from Methanol
This protocol is suitable for removing impurities such as lithium carbonate and some metal salts.
Materials:
-
Crude lithium methanolate
-
Anhydrous methanol
-
Schlenk flask or other suitable reaction vessel
-
Cannula or filter stick
-
Receiving flask
-
Heating mantle
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Dissolution: In an inert atmosphere, add crude lithium methanolate to a Schlenk flask. Add a minimal amount of anhydrous methanol to begin with.
-
Heating: Gently heat the mixture while stirring to dissolve the lithium methanolate. Add more anhydrous methanol in small portions until all the lithium methanolate has dissolved. Avoid adding a large excess of methanol to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities like lithium carbonate are present, perform a hot filtration under an inert atmosphere. This can be done by transferring the hot solution via a pre-warmed cannula fitted with a filter (e.g., glass wool plug) into a clean, pre-heated receiving flask.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Crystal formation should begin as the solution cools. To maximize crystal yield, the flask can be placed in a refrigerator or a -20 °C freezer after it has reached room temperature.
-
Isolation of Crystals: Once crystallization is complete, isolate the purified crystals by removing the mother liquor via a cannula.
-
Washing: Wash the crystals with a small amount of cold, anhydrous methanol to remove any residual soluble impurities. Remove the wash solvent via cannula.
-
Drying: Dry the purified lithium methanolate crystals under high vacuum to remove all traces of methanol. Gentle heating (e.g., 70-80 °C) can be applied to facilitate drying.[11]
Troubleshooting Guides
Issue 1: Low Yield of Recrystallized Product
| Possible Cause | Troubleshooting Step |
| Too much solvent added during dissolution. | Evaporate some of the solvent under reduced pressure and allow the solution to cool again.[9] |
| Cooling was too rapid, leading to the formation of fine powder instead of crystals. | Allow the solution to cool slowly to room temperature before moving to a colder environment. |
| The crude material has a very low concentration of the desired product. | Consider a pre-purification step like washing to remove bulk impurities. |
Issue 2: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | This is less likely with lithium methanolate in methanol but can occur with other solvent systems. |
| The solution is supersaturated with impurities. | Add a small amount of additional hot solvent to redissolve the oil, then try cooling more slowly. A charcoal treatment of the hot solution may help remove some organic impurities.[9] |
Issue 3: Product Purity is Still Low After Purification
| Possible Cause | Troubleshooting Step |
| Inefficient removal of mother liquor. | Ensure the crystals are well-drained. A second washing step with cold, anhydrous solvent may be necessary. |
| Co-precipitation of impurities. | This can happen if the solution is cooled too quickly. Repeat the recrystallization with a slower cooling rate. |
| The chosen purification method is not suitable for the present impurities. | Consider an alternative purification method. For example, if soluble metal salt impurities are the issue, a different recrystallization solvent might be needed. |
Frequently Asked Questions (FAQs)
Q1: My crude lithium methanolate is a gray or off-white powder. What is the likely cause of the discoloration?
A1: The discoloration is often due to the presence of finely divided, unreacted lithium metal or trace metallic impurities from the starting material. Recrystallization is often effective at removing these, as the metallic impurities will be insoluble.
Q2: How can I determine the purity of my lithium methanolate?
A2: The purity of lithium methanolate can be determined by titration. A known mass of the material is reacted with a standardized acid, and the amount of acid consumed is used to calculate the molar amount of lithium methanolate.[10][12][13] The presence of lithium hydroxide can also be determined by this method, as it will also be neutralized by the acid.[12] ICP-OES or ICP-MS can be used to quantify trace metal impurities.[4]
Q3: What is the white, insoluble material in my crude lithium methanolate?
A3: This is most likely lithium carbonate, formed from the reaction of lithium methanolate or lithium hydroxide with atmospheric carbon dioxide. It can be removed by hot filtration of a methanol solution of your crude product.
Q4: How should I store purified lithium methanolate?
A4: Lithium methanolate is extremely sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a dry environment.[2]
Q5: Can I use a solvent other than methanol for recrystallization?
A5: While methanol is the most common solvent for recrystallizing lithium methanolate, other anhydrous polar solvents could potentially be used. However, you must ensure that the lithium methanolate has a high solubility in the hot solvent and a low solubility in the cold solvent, and that the solvent does not react with the lithium methanolate.[7] A solvent screen with a small amount of material is recommended.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Workflow for Purification by Recrystallization.
Caption: Troubleshooting Guide for Low Recrystallization Yield.
References
- 1. reddit.com [reddit.com]
- 2. inorganic chemistry - Dissolution of Lithium in Methanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. WO2021099333A1 - Process for the purification of lithium salts - Google Patents [patents.google.com]
- 6. drmgroup.com [drmgroup.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Lithium methoxide 98 865-34-9 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmaupdater.com [pharmaupdater.com]
- 11. CN105669374A - Synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 12. How To Quantify Lithium Hydroxide Purity Using Titration [eureka.patsnap.com]
- 13. Assay of lithium hydroxide and lithium carbonate | Metrohm [metrohm.com]
Technical Support Center: Managing Exothermic Reactions of Lithium with Methanol
This guide provides essential information, troubleshooting procedures, and safety protocols for researchers, scientists, and drug development professionals working with the highly exothermic reaction between lithium metal and methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between lithium and methanol?
A1: The reaction produces lithium methoxide (B1231860) (LiOCH₃) and hydrogen gas (H₂). The reaction is as follows: 2Li + 2CH₃OH → 2LiOCH₃ + H₂.[1][2] This reaction is highly exothermic and the evolution of flammable hydrogen gas requires strict safety measures.[2][3]
Q2: Why is an inert atmosphere necessary for this reaction?
A2: An inert atmosphere is crucial for two main reasons. Firstly, the hydrogen gas produced is flammable and can form explosive mixtures with air.[3] Secondly, lithium metal is highly reactive and can react with atmospheric components like nitrogen and moisture.[4] Argon is the recommended inert gas, as lithium can react with nitrogen, especially in the presence of moisture.[4][5][6]
Q3: What is the recommended solvent for storing lithium metal?
A3: Lithium metal is typically stored under mineral oil or in an argon-filled container to prevent its reaction with air and moisture.[4][5] It is critical to ensure that any storage medium is free from water.
Q4: Can I use other alcohols to control the reaction?
A4: Yes, and this is a key strategy for safely quenching residual lithium. The reactivity of alcohols with lithium decreases with increasing chain length. The recommended sequence for quenching is to start with a less reactive alcohol like isopropanol, followed by ethanol, and then methanol, before finally adding water.[7][8][9] This step-wise approach allows for gradual and controlled quenching of the reactive metal.[9]
Q5: What type of fire extinguisher should be available?
A5: A Class D fire extinguisher is mandatory for fires involving combustible metals like lithium.[10] Standard water, CO₂, or foam extinguishers must never be used, as they can react violently with lithium and exacerbate the fire.[4] Commercially available agents like Lith-X, which is a graphite-based powder, are also recommended.[3]
Troubleshooting Guide
Q: My reaction is producing gas too quickly and the temperature is rising uncontrollably. What should I do?
A: This indicates a potential runaway reaction.
-
Immediate Cooling: Immerse the reaction flask in a pre-prepared cooling bath (e.g., dry ice/acetone or an ice-water bath) to rapidly reduce the internal temperature.[7][11]
-
Stop Reagent Addition: If you are adding lithium, stop the addition immediately.
-
Ensure Inert Atmosphere: Maintain a positive pressure of inert gas (argon) to prevent air from entering the system, which could ignite the evolved hydrogen.
-
Alert Personnel: Inform colleagues and the lab supervisor immediately. If the situation cannot be controlled, evacuate the area and contact emergency services.[12]
Q: I've spilled a small amount of lithium metal outside the inert atmosphere. How should I handle it?
A: For minor spills:
-
Remove Ignition Sources: Immediately eliminate any potential sources of ignition in the area.[5]
-
DO NOT USE WATER: Never expose the spilled lithium to water.[5]
-
Smother the Spill: Cover the spill with an inert absorbent material like dry sand, sodium carbonate, or a Class D fire extinguisher powder (Lith-X).[3]
-
Collect and Dispose: Carefully collect the smothered material using tongs into a clearly labeled, dry container for hazardous waste disposal.[5] Contact your institution's environmental health and safety (EH&S) department for pickup.[10]
Q: The lithium metal has a dull, grey coating. Is it still usable?
A: The grey coating is likely lithium nitride or oxide, formed from reaction with the atmosphere.[4] While the pure metal underneath is still reactive, the coating can affect reaction initiation and rate. For quantitative or sensitive reactions, it is best to mechanically remove the outer layer under an inert atmosphere (e.g., in a glove box) immediately before use.[5]
Q: My reaction vessel cracked due to thermal shock. What is the immediate procedure?
A: A cracked vessel during this reaction is a serious emergency.
-
Evacuate: The primary risk is a large-scale fire or explosion from the reaction mixture contacting air and moisture. Evacuate the immediate area and pull the fire alarm to alert others in the building.[12]
-
Fume Hood Sash: If it is safe to do so for a brief moment, lower the fume hood sash completely before evacuating.[10]
-
Emergency Call: Dial 911 or your local emergency number and inform them of a fire involving lithium metal.[10]
-
Do Not Attempt to Extinguish: Do not try to manage a large, uncontained reaction fire without proper training and equipment. Await the arrival of emergency responders.
Quantitative Data Presentation
For safe and reproducible experiments, careful control of reaction parameters is essential.
Table 1: Recommended Reaction & Quenching Parameters
| Parameter | Recommended Value/Procedure | Rationale & Citation |
|---|---|---|
| Reaction Temperature | Maintain below 60°C | Prevents methanol decomposition and ensures safe, controlled hydrogen evolution.[1] |
| Lithium Addition | Small, incremental portions | Controls the reaction rate and heat generation, preventing thermal runaway.[5] |
| Atmosphere | Argon (Ar) | Lithium reacts with nitrogen (N₂), especially with moisture present. Argon is inert.[4][6] |
| Methanol Purity | Anhydrous (<0.3 wt% water) | Water reacts violently with lithium. Ensure all solvents and glassware are rigorously dried.[1][12] |
| Quenching Sequence | 1. Isopropanol → 2. Ethanol → 3. Methanol → 4. Water | A step-wise addition of protic solvents from least to most reactive allows for safe quenching of excess lithium.[7][8][9] |
Experimental Protocols
Protocol: Controlled Synthesis of Lithium Methoxide (Small Scale, <2g)
Disclaimer: This procedure must be performed by trained personnel in a properly equipped laboratory. A thorough risk assessment must be conducted prior to starting any work.[13]
1. Preparation and Setup:
-
Ensure all glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) is oven-dried for at least 12 hours and assembled while hot under a stream of dry argon.[12][13]
-
Equip the flask with a magnetic stir bar, a reflux condenser with an argon inlet/outlet connected to a bubbler, and a rubber septum.
-
The entire apparatus must be set up in a certified chemical fume hood.[12]
-
Prepare an ice-water bath for cooling the reaction flask.
-
Have a Class D fire extinguisher readily accessible.[10]
2. Reagent Handling:
-
Weigh the desired amount of lithium metal (e.g., 0.7 g) stored under mineral oil.[14]
-
In the fume hood, quickly transfer the lithium pieces to a beaker containing anhydrous hexane (B92381) to rinse off the mineral oil.
-
Using forceps, blot the lithium pieces dry and transfer them to the reaction flask under a positive flow of argon.
-
Add anhydrous methanol (e.g., 150 ml) to the addition funnel.[14]
3. Reaction Execution:
-
Begin vigorous stirring of the lithium in the flask.
-
Place the ice-water bath under the reaction flask.
-
Add the anhydrous methanol dropwise from the addition funnel to the flask. The addition rate should be controlled to maintain a gentle evolution of hydrogen gas.[5]
-
If the reaction becomes too vigorous, stop the addition and allow the flask to cool further. The reaction is exothermic, and cooling is essential to control the rate.[2][14]
4. Completion and Quenching:
-
Once all the lithium has dissolved, the reaction is complete.[1]
-
To destroy any trace amounts of unreacted lithium, cautiously add a small amount of isopropanol, followed by ethanol, and finally a few drops of water, always maintaining cooling and stirring.[8]
5. Waste Disposal:
-
The resulting lithium methoxide solution and any quenching residues must be disposed of as hazardous waste according to institutional guidelines.[10] Contact your EH&S department for pickup.
Visualizations
The following diagrams illustrate critical workflows for managing the lithium-methanol reaction.
Caption: Troubleshooting workflow for a runaway exothermic reaction.
Caption: Process flow for a safe experimental setup.
References
- 1. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 2. inorganic chemistry - Dissolution of Lithium in Methanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Lithium- Safe Handling - ESPI Metals [espimetals.com]
- 4. Rio Tinto | Global [riotinto.com]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sarponggroup.com [sarponggroup.com]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Management of Lithium, Sodium, and Potassium Metal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purdue.edu [purdue.edu]
- 13. acs.org [acs.org]
- 14. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Handling Air-Sensitive Lithium Methanolate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive lithium methanolate (also known as lithium methoxide).
Frequently Asked Questions (FAQs)
Q1: What is lithium methanolate and what are its primary hazards?
A: Lithium methanolate (CH₃LiO) is a white, crystalline solid or a 10% solution in methanol (B129727).[1][2] It is a strong base used in organic synthesis, particularly for deprotonation and transesterification reactions.[3][4] The primary hazards include:
-
Air and Moisture Sensitivity: It reacts violently with water and decomposes in moist air to form lithium hydroxide (B78521) and methanol.[5][6][7] This reaction can cause solutions to become cloudy.[1][3]
-
Flammability: The solid is flammable, and its solutions in methanol are highly flammable.[6][8] Contact with water can produce flammable gases.[5]
-
Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes.[6][7][8]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[9][10]
Q2: How should I store lithium methanolate?
A: Proper storage is critical to maintain its reactivity and ensure safety.
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon in a tightly sealed container.[5][6][7]
-
Location: Keep in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][6] It should be stored in a flammables-area.[6]
-
Incompatible Materials: Store away from water, acids, oxidizing agents, and combustible materials.[5]
Q3: What personal protective equipment (PPE) is required when handling lithium methanolate?
A: A comprehensive set of PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[5][9] Do not wear contact lenses.[7]
-
Skin Protection: Wear appropriate protective gloves (neoprene or nitrile rubber) and clothing to prevent skin exposure.[6][7][9] A long-sleeved, fire-resistant lab coat is recommended.[7][9]
-
Respiratory Protection: Use in a chemical fume hood.[6] If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[6][7]
-
Safety Equipment: An eyewash station and safety shower must be readily available.[5][7]
Q4: What are the physical and chemical properties of lithium methanolate?
A: Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | CH₃LiO | [11] |
| Molecular Weight | 37.97 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 204–206°C (anhydrous solid) | [1] |
| Solubility | Soluble in methanol (90 g/L); very low solubility in THF and other polar aprotic solvents. | [1][2][3][11] |
| Density (10% solution in methanol) | ~0.83 g/mL at 20°C | [1][3] |
Troubleshooting Guide
Q5: My reaction yield is low or the reaction failed. What are the possible causes?
A: Low yield is a common issue often related to reagent quality or reaction setup.
-
Reagent Degradation: The most likely cause is the degradation of lithium methanolate due to exposure to air or moisture. Solid reagent can appear clumpy, and solutions may look cloudy, indicating the formation of insoluble lithium hydroxide.[1][3] Always use fresh reagent or titrate older batches to determine the active concentration.
-
Improperly Dried Glassware: Residual moisture on glassware will consume the reagent. Glassware must be oven-dried (e.g., 125°C overnight) and cooled under a stream of inert gas before use.[12][13][14]
-
Atmospheric Leaks: Ensure all joints in your reaction setup are well-sealed and the system is maintained under a slight positive pressure of inert gas (nitrogen or argon).[12]
-
Solvent Purity: The solvent must be anhydrous. Using a freshly distilled or commercially available anhydrous solvent is crucial.
Q6: The lithium methanolate solution I'm using is cloudy. Can I still use it?
A: A cloudy solution indicates that the lithium methanolate has reacted with moisture to form lithium hydroxide, which is insoluble.[1][3] Using this solution will likely lead to lower yields and inconsistent results because the concentration of active base is unknown. It is highly recommended to use a fresh, clear solution. If cloudiness appears during a reaction, it may be due to insufficient protection from moisture.[15]
Q7: I'm observing unexpected side products in my reaction. Why might this be happening?
A: The formation of side products can be attributed to several factors:
-
Reaction Temperature: For some processes, maintaining a specific temperature is critical. For example, in industrial synthesis, keeping the temperature below 60°C prevents methanol decomposition.[1]
-
Presence of Impurities: Degraded lithium methanolate contains lithium hydroxide, a different base that could lead to alternative reaction pathways. The most common impurity in solid lithium methanolate is lithium hydroxide from hydrolysis.[2]
-
Solvent Reactivity: Although used as a solvent, methanol can participate in reactions. Ensure your reaction conditions are compatible with a protic solvent.
Q8: How do I safely quench a reaction containing lithium methanolate and dispose of the waste?
A: Quenching must be done carefully in a controlled manner.
-
Quenching Procedure: Cool the reaction mixture in an ice bath. Slowly and carefully add a proton source like water or a saturated aqueous solution of ammonium (B1175870) chloride. Be aware that the reaction is exothermic and will generate flammable hydrogen gas.[16] Perform this step in a fume hood.
-
Disposal: Small quantities of waste can be treated by slowly adding them to a large volume of water in a well-ventilated area.[7] The resulting caustic solution must be neutralized and disposed of according to all local, state, and federal regulations.[7] Do not mix with chlorinated solvents.[17]
Experimental Protocols & Visual Guides
Protocol: Transfer of Lithium Methanolate Solution via Syringe
This protocol outlines the standard procedure for transferring air-sensitive liquids using inert atmosphere techniques.
Materials:
-
Schlenk flask or reaction vessel with a rubber septum
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler[12][13]
-
Oven-dried glassware[13]
-
Dry, gas-tight syringe and a long needle (e.g., 12-24 inches)[12][14]
-
Bottle of lithium methanolate solution (e.g., in a Sure/Seal™ bottle)[13][14]
Procedure:
-
Setup: Assemble the reaction glassware while hot and allow it to cool under a positive pressure of inert gas.[13][14]
-
Syringe Preparation: Dry the syringe and needle in an oven and cool in a desiccator, or flush it thoroughly with dry inert gas (at least 10 times).[13]
-
Pressurize Reagent Bottle: Puncture the septum on the lithium methanolate bottle with a needle connected to the inert gas line to create a slight positive pressure. A bubbler on the gas line will indicate the flow rate.
-
Withdraw Reagent: Puncture the septum with the clean, dry syringe needle. Insert the needle tip below the surface of the liquid and slowly withdraw the desired volume.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle. Pull the needle tip above the liquid level and withdraw about 1-2 mL of inert gas into the syringe. This "gas buffer" prevents the reagent from being pushed out of the needle tip prematurely.[18]
-
Transfer: Withdraw the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask. Depress the plunger to add the lithium methanolate solution to the reaction.
-
Syringe Rinsing: Immediately after use, rinse the syringe and needle by drawing up and expelling an anhydrous solvent (used in the reaction) several times to remove residual reagent before final cleaning.[14]
Workflow and Troubleshooting Diagrams
References
- 1. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 2. LITHIUM METHOXIDE | 865-34-9 [chemicalbook.com]
- 3. Rio Tinto | Global [riotinto.com]
- 4. CAS 865-34-9: Lithium methoxide | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. gelest.com [gelest.com]
- 8. Lithium Methoxide (ca.10% in Methanol), 25G | Labscoop [labscoop.com]
- 9. gelest.com [gelest.com]
- 10. fishersci.com [fishersci.com]
- 11. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. pharmaupdater.com [pharmaupdater.com]
- 16. inorganic chemistry - Dissolution of Lithium in Methanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. utoledo.edu [utoledo.edu]
Technical Support Center: Optimizing Organolithium Intermediate Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with organolithium intermediates.
Frequently Asked Questions (FAQs)
Q1: My organolithium intermediate is precipitating out of solution. What are the common causes and immediate troubleshooting steps?
A1: Precipitation of organolithium intermediates is a frequent issue stemming from their tendency to form aggregates.[1][2][3] The solubility of these species is highly dependent on the solvent, temperature, and the presence of other coordinating species.
Initial Troubleshooting Steps:
-
Solvent Modification: If you are using a hydrocarbon solvent, consider switching to or adding an ethereal co-solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). These Lewis basic solvents can break down large, less soluble aggregates into smaller, more soluble ones.[2][3]
-
Addition of a Lewis Base: Introducing a strong Lewis base such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA) can significantly improve solubility by deaggregating the organolithium species.[1][2][4]
-
Temperature Adjustment: While lower temperatures are generally preferred for the stability of organolithium reagents, some lithium compounds exhibit inverse solubility, becoming less soluble at lower temperatures.[5][6] Carefully consider the effect of temperature on your specific system.
-
Change the Order of Addition: In some cases, the order in which reagents are mixed can influence the formation of soluble intermediates. For instance, adding the substrate to the organolithium solution might prevent the formation of an insoluble monoanion.[7]
Q2: How does the choice of solvent impact the solubility of my organolithium intermediate?
A2: The solvent plays a critical role in the solubility of organolithium reagents by influencing their aggregation state.[1][2]
-
Hydrocarbon Solvents (e.g., hexanes, pentane): In these non-polar solvents, organolithium reagents tend to exist as large aggregates (hexamers or tetramers), which often have lower solubility.[3][8] However, for certain reactions, the use of hydrocarbon solvents can be advantageous for controlling reactivity.[7][9]
-
Ethereal Solvents (e.g., THF, Et₂O): These solvents are Lewis bases that can coordinate to the lithium atoms, breaking down the large aggregates into smaller, more soluble, and often more reactive species like dimers and monomers.[2][10] It is important to note that organolithium reagents can react with ethereal solvents, especially at elevated temperatures, leading to decomposition.[6][10]
Q3: Can additives be used to improve the solubility of organolithium intermediates?
A3: Yes, several additives can be employed to enhance solubility.
-
Lewis Bases: Strong donor ligands like TMEDA, HMPA, and pentamethyldiethylenetriamine (PMDTA) are effective at deaggregating organolithium species, thereby increasing their solubility and reactivity.[1][2][3]
-
Lithium Salts: The presence of lithium halides, such as lithium bromide (LiBr) or lithium chloride (LiCl), can help to solubilize organolithium intermediates, potentially by forming mixed aggregates.[7]
-
Excess Organolithium Reagent: In some instances, using a stoichiometric excess of the organolithium reagent can aid in solubilizing the intermediate through the formation of soluble mixed aggregates.[7][9]
Q4: What is the relationship between aggregation and solubility of organolithium intermediates?
A4: Organolithium reagents naturally form aggregates (oligomers or polymers) in solution.[1] The degree of aggregation is influenced by the organic substituent, the solvent, and the presence of any Lewis bases.[2] Generally, larger aggregates are less soluble than smaller ones. The key to improving solubility is often to break down these large aggregates into smaller, more solvent-accessible species.[5]
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Reaction
Symptoms:
-
A solid precipitates from the reaction mixture upon addition of the organolithium reagent or the substrate.
-
The reaction appears to stall or gives poor conversion.
-
Stirring becomes difficult due to the formation of a thick slurry.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| High Aggregation State of the Intermediate | Add a deaggregating agent. | 1. Cool the reaction mixture to the desired temperature. 2. Add 1-2 equivalents of TMEDA or HMPA dropwise. 3. Observe for dissolution of the precipitate. |
| Inappropriate Solvent System | Change or add a co-solvent. | 1. If in a hydrocarbon solvent, slowly add an equal volume of cold THF. 2. Monitor for any temperature changes and dissolution. |
| Formation of an Insoluble Monoanion | Reverse the order of addition. | 1. Prepare a solution of the organolithium reagent. 2. Slowly add the substrate solution to the organolithium solution.[7] |
| Low Reaction Temperature | Carefully increase the reaction temperature. | 1. Incrementally warm the reaction mixture by 5-10 °C. 2. Monitor for dissolution, but be cautious of potential decomposition. |
Issue 2: Low Yield or Incomplete Reaction
Symptoms:
-
Analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
-
The desired product is formed in a lower-than-expected yield.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Poor Solubility Leading to Low Reactivity | Enhance solubility and reactivity with additives. | 1. Add 1 equivalent of LiBr to the reaction mixture before the addition of the organolithium reagent.[7] 2. Alternatively, add a Lewis base like TMEDA. |
| Decomposition of Organolithium Reagent | Verify reagent activity and ensure proper reaction conditions. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and with anhydrous solvents.[6] |
| Side Reactions with Solvent | Choose a more stable solvent or use lower temperatures. | 1. For reactions requiring higher temperatures, consider switching from THF to a more stable ether like diethyl ether. 2. Run the reaction at the lowest feasible temperature to minimize decomposition.[10] |
Data Presentation
Table 1: Common Solvents and Their Effects on n-Butyllithium Aggregation and Solubility
| Solvent | Predominant Aggregation State | General Solubility | Reactivity | Notes |
| Hexane | Hexamer | Moderate | Lower | Can be advantageous for selectivity.[3] |
| Tetrahydrofuran (THF) | Tetramer/Dimer | High | Higher | Can react with n-BuLi, especially above 0 °C.[2][10] |
| Diethyl Ether (Et₂O) | Tetramer | High | Higher | More stable than THF at higher temperatures.[1] |
Table 2: Common Additives for Improving Organolithium Intermediate Solubility
| Additive | Molar Equivalents (Typical) | Function | Considerations |
| TMEDA | 1 - 2 | Deaggregating Lewis Base | Can increase reactivity significantly.[1][3] |
| HMPA | 1 - 2 | Strong Deaggregating Lewis Base | Potentially toxic, handle with care. Can alter regioselectivity.[1][4] |
| LiBr/LiCl | 1 | Forms Mixed Aggregates | Can improve solubility of intermediates.[7] |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with TMEDA
-
Set up the reaction vessel under a positive pressure of inert gas (argon or nitrogen).
-
Add the substrate and anhydrous solvent to the reaction vessel and cool to the desired temperature (e.g., -78 °C).
-
Slowly add the organolithium reagent dropwise to the stirred solution.
-
If a precipitate forms, add 1-2 equivalents of anhydrous TMEDA dropwise.
-
Allow the mixture to stir for 15-30 minutes and observe for the dissolution of the precipitate before proceeding with the next step of the reaction.
Visualizations
Caption: Troubleshooting workflow for organolithium intermediate precipitation.
Caption: Effect of solvents and additives on organolithium aggregation and solubility.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. resources.saylor.org [resources.saylor.org]
- 3. fishersci.it [fishersci.it]
- 4. people.uniurb.it [people.uniurb.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ospt.osi.lv [ospt.osi.lv]
influence of temperature on lithium methanolate reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lithium methanolate, focusing on the influence of temperature on reaction kinetics.
Troubleshooting Guides
Issue 1: Reaction is too slow or does not proceed to completion.
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, GC, NMR). Be aware that higher temperatures can lead to side product formation.[1][2][3] |
| Reagent Purity | Ensure the lithium methanolate is of high purity and has been stored under an inert atmosphere to prevent degradation from moisture or carbon dioxide. Use freshly prepared or recently purchased reagents for best results.[4] |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Ensure the solvent is anhydrous and compatible with the reaction conditions. Consider using a solvent with a higher boiling point if a higher reaction temperature is required. |
| Poor Solubility | If reactants are not fully dissolved at the reaction temperature, the reaction rate will be limited. Try a different solvent in which all components are more soluble, or increase the temperature to improve solubility. Lithium methoxide (B1231860) has low solubility in common polar aprotic solvents like THF but is soluble in methanol (B129727).[5] |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.[1] |
Issue 2: Formation of significant side products or decomposition.
| Possible Cause | Troubleshooting Steps |
| Excessive Temperature | High temperatures can lead to decomposition of reactants, products, or the lithium methanolate itself.[6] Determine the optimal temperature range through small-scale experiments. Running the reaction at a lower temperature for a longer duration may improve selectivity. |
| Reaction with Solvent | Lithium methanolate is a strong base and can react with certain solvents, especially at elevated temperatures. Ensure the solvent is inert under the reaction conditions. |
| Presence of Water or Air | Lithium methanolate reacts with water and atmospheric carbon dioxide, which can lead to the formation of byproducts and reduce the catalyst's effectiveness. All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Order of Addition | The order in which reagents are added can influence the outcome of the reaction. Consider adding the lithium methanolate solution slowly to the other reactants to control the initial reaction rate and temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a reaction involving lithium methanolate?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction.[2][3] This is because reactant molecules have more kinetic energy at higher temperatures, leading to more frequent and energetic collisions.[2] For many reactions, the rate approximately doubles for every 10°C increase in temperature. However, excessively high temperatures can lead to catalyst deactivation or an increase in side reactions.[3]
Q2: What is a typical temperature range for reactions using lithium methanolate?
A2: The optimal temperature depends on the specific reaction. For the synthesis of lithium methoxide itself from lithium and methanol, a temperature of 40-50°C is suggested.[7] In applications like transesterification, temperatures around 60°C are often optimal, as higher temperatures can lead to methanol evaporation.[8] It is crucial to determine the optimal temperature experimentally for your specific application.
Q3: Can I use lithium methanolate at sub-zero temperatures?
A3: Yes, lithium methanolate can be used at low temperatures, which is often necessary for reactions requiring high selectivity and to control exothermic processes. However, the reaction rate will be significantly slower. You may need to compensate for the lower temperature with a longer reaction time.
Q4: How can I accurately control the temperature of my reaction?
A4: Use a reliable heating and cooling system, such as an oil bath with a temperature controller, a cryostat, or a temperature-controlled reaction block. Monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple.[1]
Q5: What are the safety precautions I should take when working with lithium methanolate at elevated temperatures?
A5: Lithium methanolate is a flammable and corrosive material. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. Be aware of the flash point of your solvent and ensure the reaction temperature is kept well below it. Have appropriate fire extinguishing media (e.g., dry chemical extinguisher) readily available.
Quantitative Data
The following table summarizes the effect of temperature on the reaction rate constant for a typical transesterification reaction, which often utilizes alkali metal alkoxides like lithium methanolate as catalysts. This data illustrates the general principle of increasing reaction rate with temperature.
| Temperature (°C) | Rate Constant (k) (min⁻¹) |
| 30 | 0.015 |
| 40 | 0.032 |
| 50 | 0.065 |
| 60 | 0.120 |
Note: This data is illustrative and the actual rate constants will vary depending on the specific reactants, concentrations, and catalyst used. The trend of increasing reaction rate with temperature is a key takeaway.[8][9]
Experimental Protocols
Protocol: Determining the Effect of Temperature on Reaction Kinetics
This protocol outlines a general method for studying the influence of temperature on the kinetics of a reaction catalyzed by lithium methanolate.
-
Preparation:
-
Reaction Setup:
-
Set up a reaction vessel equipped with a magnetic stirrer, a temperature probe to monitor the internal temperature, a reflux condenser (if necessary), and a means for sampling under an inert atmosphere.
-
Place the reaction vessel in a temperature-controlled bath set to the desired temperature.
-
-
Procedure:
-
Add the starting materials and solvent to the reaction vessel.
-
Allow the mixture to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known volume of the standardized lithium methanolate solution.
-
Start a timer immediately upon addition of the catalyst.
-
Take samples of the reaction mixture at regular intervals using a syringe.
-
Quench each sample immediately to stop the reaction (e.g., by adding a small amount of a weak acid).
-
-
Analysis:
-
Analyze the quenched samples using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the concentration of the reactant(s) and/or product(s) at each time point.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration vs. time curve at t=0.
-
-
Data Interpretation:
-
Repeat the experiment at several different temperatures, keeping all other conditions (concentrations, stirring speed, etc.) constant.
-
Calculate the rate constant (k) at each temperature.
-
Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) of the reaction.
-
Visualizations
Caption: Workflow for a kinetic study of a lithium methanolate catalyzed reaction.
Caption: Relationship between temperature and reaction kinetics.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. CN105669374A - Synthetic method of lithium methoxide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Lithium Methanolate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions associated with the use of lithium methanolate (LiOMe) in their experiments.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Deprotonation Reactions
Symptoms:
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Starting material is recovered unchanged.
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Incomplete conversion to the desired product.
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Formation of unexpected byproducts.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Protic Impurities (e.g., Water) | Lithium methanolate reacts rapidly with water and other protic sources, which consumes the reagent and prevents the desired deprotonation.[1][2][3][4] Ensure all solvents and reagents are rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Incorrect pKa of the Substrate | Lithium methanolate is a strong base but may not be sufficient to deprotonate very weak acids.[1][4] Verify that the pKa of the proton to be abstracted is within the effective range for lithium methanolate. Consider a stronger base if necessary. |
| Steric Hindrance | The substrate may be too sterically hindered for the methanolate to access the acidic proton. Consider using a less hindered base or adjusting reaction conditions (e.g., higher temperature, longer reaction time). |
| Low Reaction Temperature | The rate of deprotonation may be too slow at the current temperature. Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique. |
Issue 2: Formation of Side Products in Reactions with Esters (e.g., Claisen Condensation, Transesterification)
Symptoms:
-
Formation of a carboxylate salt (saponification).
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Formation of a different ester than desired (transesterification).
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Complex reaction mixture with multiple products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Saponification | The presence of water in the reaction mixture will lead to the hydrolysis of the ester to the corresponding carboxylate salt.[2] Use anhydrous solvents and reagents and maintain an inert atmosphere. |
| Transesterification | If the alcohol component of the ester starting material does not match the alkoxide base (i.e., using lithium methanolate with an ethyl ester), transesterification can occur, leading to a mixture of ester products.[5] Use an alkoxide base that corresponds to the alcohol portion of your ester (e.g., use sodium ethoxide for ethyl esters). |
| Self-Condensation | In Claisen condensations, if the deprotonation is not complete before the addition of the electrophile, self-condensation of the starting ester can occur. Ensure complete enolate formation by using a sufficient amount of base and allowing adequate time for deprotonation before adding the second reagent. |
Issue 3: Unexpected Products in Reactions with Aldehydes and Ketones
Symptoms:
-
Formation of an alcohol via nucleophilic addition instead of the desired enolate.
-
Formation of aldol (B89426) condensation products.
-
Polymerization or decomposition of the starting material.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Competitive Nucleophilic Addition | Lithium methanolate can act as a nucleophile and add to the carbonyl group of aldehydes and ketones, especially with unhindered carbonyls. To favor enolate formation, consider using a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). |
| Aldol Condensation | If an enolate is successfully formed, it can react with unreacted aldehyde or ketone, leading to aldol addition or condensation products. To minimize this, ensure complete enolate formation before proceeding with the next step of the reaction. This can be achieved by slow addition of the carbonyl compound to the base at low temperatures. |
| Decomposition | Some aldehydes and ketones are unstable in the presence of strong bases. Run the reaction at a lower temperature and monitor it closely. |
Frequently Asked Questions (FAQs)
Q1: My solution of lithium methanolate in methanol (B129727) has turned cloudy. Can I still use it?
A: A cloudy appearance in your lithium methanolate solution is likely due to the formation of lithium hydroxide (B78521), which results from the reaction of lithium methanolate with moisture from the air.[3] This indicates that the reagent has partially decomposed and its effective concentration is lower than stated. It is highly recommended to use a fresh, clear solution for reactions that are sensitive to the exact stoichiometry of the base. For less sensitive applications, you may be able to use the cloudy solution, but you should anticipate lower yields.
Q2: What is the best way to handle and store lithium methanolate to avoid side reactions?
A: Lithium methanolate is highly sensitive to moisture and air.[4] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[6] When handling the reagent, use anhydrous solvents and syringes or cannulas to transfer it, avoiding exposure to the atmosphere.
Q3: Can I use lithium methanolate for the saponification of any ester?
A: While lithium methanolate can effect saponification, lithium hydroxide (LiOH) is more commonly and efficiently used for this purpose, often in a mixture of THF and water. Lithium salts, in general, can mediate the hydrolysis of esters.[7] If you are using lithium methanolate, be aware that the reaction will produce methanol as a byproduct.
Q4: How can I minimize the formation of byproducts during a Claisen condensation?
A: To minimize side reactions in a Claisen condensation:
-
Use an alkoxide base that matches the alcohol portion of the ester to prevent transesterification.[5]
-
Ensure your reaction is strictly anhydrous to prevent saponification.
-
Use a stoichiometric amount of base to drive the deprotonation to completion, which is the final irreversible step of the reaction.
Q5: What functional groups are generally incompatible with lithium methanolate?
A: Due to its strong basicity and nucleophilicity, lithium methanolate is incompatible with the following functional groups:
-
Protic functional groups: Alcohols, carboxylic acids, primary and secondary amines, and terminal alkynes will be deprotonated.
-
Readily reducible functional groups: While not a reducing agent itself, reactions involving lithium methanolate can sometimes lead to reductions if other species are present.
-
Sensitive carbonyl compounds: Aldehydes and some ketones may undergo nucleophilic attack or aldol reactions.
-
Epoxides: Lithium methanolate can act as a nucleophile and open epoxide rings.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Deprotonation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvent (e.g., THF, diethyl ether). Ensure the substrate is also anhydrous.
-
Reaction Setup: Under a positive pressure of inert gas, dissolve the substrate in the anhydrous solvent in the reaction flask.
-
Addition of Lithium Methanolate: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the lithium methanolate solution via syringe through the septum.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution) at a low temperature.
Visualizations
Caption: Potential side reactions of lithium methanolate.
Caption: Troubleshooting workflow for LiOMe side reactions.
References
- 1. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 4. CAS 865-34-9: Lithium methoxide | CymitQuimica [cymitquimica.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bayesian Optimization for Organolithium Reaction Discovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Bayesian optimization (BO) for the discovery and optimization of organolithium reactions.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and how does it apply to organolithium reactions? A1: Bayesian optimization is a sequential, model-based approach for finding the optimum of expensive-to-evaluate, "black-box" functions.[1][2][3] In the context of chemistry, it is used to efficiently find the best reaction conditions (e.g., temperature, solvent, catalyst) with a minimal number of experiments.[4][5][6][7] For organolithium reactions, which are often sensitive and complex, BO can navigate the vast parameter space to optimize for objectives like yield or stereoselectivity, accelerating discovery and development.[8][9][10]
Q2: How does Bayesian optimization differ from traditional methods like Design of Experiments (DoE)? A2: Traditional DoE methods typically involve a pre-defined set of experiments to explore the entire parameter space. In contrast, Bayesian optimization is an iterative and adaptive process.[8] It uses the results of previous experiments to build a probabilistic surrogate model of the reaction landscape and then uses an "acquisition function" to intelligently select the next most informative experiment to perform.[11][12] This often allows BO to find the optimal conditions in fewer experiments compared to classical DoE.[13]
Q3: What are the key components of a Bayesian optimization workflow? A3: The primary components are:
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Objective Function: The experimental outcome you aim to optimize (e.g., reaction yield, enantiomeric excess).
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Surrogate Model: A statistical model, often a Gaussian Process (GP), that approximates the objective function and provides uncertainty estimates for its predictions.[8][12]
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Acquisition Function: A function that guides the selection of the next experiment by balancing "exploration" (sampling in areas of high uncertainty) and "exploitation" (sampling in areas with high predicted yield).[12][13] Common examples include Expected Improvement (EI) and Upper Confidence Bound (UCB).[12]
-
Search Space: The defined set of all possible experimental parameters, including continuous variables (e.g., temperature) and categorical variables (e.g., different solvents or ligands).[14]
Q4: Can Bayesian optimization handle the categorical variables common in organolithium reactions, like different ligands or bases? A4: Yes, a significant advantage of modern Bayesian optimization frameworks is their ability to handle a mix of continuous and categorical variables.[14] This is crucial for chemical reaction optimization, where choices of reagents, solvents, and catalysts are discrete. These categorical variables are typically transformed into a machine-readable format using techniques like one-hot encoding.[8]
Troubleshooting Guides
Q5: My Bayesian optimization algorithm is not converging to a high-yield condition. What are the common causes and solutions? A5: Failure to converge can arise from several issues. The following table outlines potential causes and recommended actions.
| Potential Cause | Description | Recommended Solution |
| Poor Initial Sampling | The initial set of experiments does not adequately represent the diversity of the search space, leading to a biased initial model.[14] | Ensure the initial experimental conditions cover a wide range of parameters. Methods like Latin hypercube sampling can be more effective than random sampling. |
| Inaccurate Surrogate Model | The chosen surrogate model (e.g., Gaussian Process with a specific kernel) is not flexible enough to capture the complexity of the reaction landscape.[15] | Experiment with different kernels for your Gaussian Process model (e.g., Matérn, RBF). If the reaction space is very complex, consider more advanced models like Random Forests or Bayesian Neural Networks.[12][15] |
| High Experimental Noise | Organolithium reactions can be sensitive to trace impurities, leading to noisy and inconsistent yield data that misleads the optimization algorithm.[14] | Ensure experimental procedures are highly consistent, solvents are rigorously dried, and analytical methods are calibrated.[16] Use a surrogate model that can explicitly account for noisy observations. |
| Imbalanced Exploration vs. Exploitation | The acquisition function may be too "exploitative," focusing only on known high-yield areas and getting stuck in a local optimum, or too "exploratory," failing to refine promising conditions. | Adjust the hyperparameters of your acquisition function. For example, in the UCB acquisition function, modifying the beta parameter can tune the balance between exploration and exploitation. |
Q6: The algorithm is suggesting impractical or unsafe experimental conditions for my organolithium reaction. How can I prevent this? A6: This is a critical issue, especially with pyrophoric organolithium reagents.[17] The solution is to integrate domain knowledge by constraining the search space.
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Define Constraints: Before starting the optimization, explicitly define the safe and feasible ranges for all parameters. For example, set a maximum temperature well below the decomposition point of the solvent (e.g., THF decomposition by n-BuLi above -20°C).[16]
-
Utilize Constrained Optimization: Many BO packages allow for the definition of constraints. This ensures that the acquisition function will only search for optima within the pre-defined safe operating boundaries.
-
Human-in-the-Loop: Always have an expert chemist review the conditions suggested by the algorithm before running the experiment.[18] This provides a final safety check and allows for the integration of chemical intuition that may not be captured by the model.
Q7: My organolithium reaction has multiple objectives to optimize (e.g., yield and stereoselectivity). How can I handle this with Bayesian optimization? A7: Multi-objective optimization is a common task for BO. The goal is to find the "Pareto front," which represents the set of conditions where improving one objective necessarily worsens another.
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Multi-Objective Acquisition Functions: Use specialized acquisition functions designed for multi-objective problems, such as Expected Hypervolume Improvement (EHVI).[19] These functions guide the search towards discovering the entire Pareto front.
-
Scalarization: An alternative approach is to combine multiple objectives into a single scalar value using a weighting scheme. For example, you could define a new objective function such as (0.7 * Yield) + (0.3 * Enantiomeric_Excess). The weights can be adjusted based on the project goals.
Experimental Protocols
Protocol 1: Titration of n-Butyllithium (A Critical Prerequisite)
Organolithium reagent concentration can degrade over time, making accurate titration essential for reproducible results.[16]
Materials:
-
Anhydrous diphenylacetic acid
-
Anhydrous THF
-
n-Butyllithium solution (to be titrated)
-
Dry Schlenk flask with a stir bar
-
Gas-tight syringes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add a precisely weighed amount of anhydrous diphenylacetic acid to a dry Schlenk flask.
-
Add anhydrous THF to dissolve the acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the n-butyllithium solution via a gas-tight syringe while stirring vigorously.
-
Continue the addition until a persistent pale yellow endpoint is reached, indicating the complete consumption of the acid.
-
Record the volume of n-butyllithium solution added.
-
Calculate the molarity using the stoichiometry of the reaction (1:1).
Protocol 2: General Workflow for a BO-Guided Organolithium Experiment
This protocol outlines a single iteration within the BO loop.
Equipment:
-
Schlenk line or glovebox
-
Dry, multi-necked reaction flask equipped with a stir bar, thermometer, and septum
-
Cryogenic cooling bath (e.g., dry ice/acetone)
-
Syringes for liquid transfer
Procedure:
-
Receive Conditions: Obtain the next set of experimental conditions (e.g., temperature, equivalents of reagents, solvent) from the Bayesian optimization software.
-
Setup: Assemble the glassware and dry it thoroughly under vacuum with heating. Place the reaction flask under a positive pressure of inert gas.
-
Add Reagents: Add the substrate and the chosen anhydrous solvent to the reaction flask via syringe.
-
Cooling: Cool the reaction mixture to the temperature specified by the BO algorithm (e.g., -78 °C).[16]
-
Organolithium Addition: Slowly add the freshly titrated organolithium reagent to the reaction mixture over a set period. Maintaining the specified temperature is critical.
-
Reaction: Allow the reaction to stir for the prescribed time at the specified temperature.
-
Quenching & Workup: After the reaction time has elapsed, quench the reaction by adding a suitable electrophile or quenching agent at low temperature. Proceed with a standard aqueous workup to isolate the product.
-
Analysis: Analyze the crude product mixture using a calibrated analytical technique (e.g., GC, HPLC, or NMR with an internal standard) to determine the yield or other objective metric.
-
Update Model: Input the experimental conditions and the measured outcome into the Bayesian optimization software. The software will use this new data point to update its surrogate model and suggest the next experiment.[4]
Data Presentation
Table 1: Example of a Bayesian Optimization Campaign for a Lithiation-Borylation Reaction
This table summarizes a hypothetical 15-experiment BO campaign to optimize the yield of a reaction. The parameters explored include temperature, base, solvent, and equivalents of n-BuLi.
| Experiment | Temperature (°C) | Base | Solvent | n-BuLi (eq.) | Yield (%) |
| 1 (Initial) | -78 | n-BuLi | THF | 1.1 | 45 |
| 2 (Initial) | -40 | s-BuLi | Et₂O | 1.5 | 62 |
| 3 (Initial) | -78 | t-BuLi | MTBE | 1.2 | 33 |
| 4 (Initial) | -60 | n-BuLi | THF | 1.3 | 58 |
| 5 (BO) | -75 | s-BuLi | THF | 1.4 | 81 |
| 6 (BO) | -50 | s-BuLi | Et₂O | 1.6 | 75 |
| 7 (BO) | -80 | s-BuLi | THF | 1.3 | 88 |
| 8 (BO) | -85 | s-BuLi | THF | 1.35 | 91 |
| 9 (BO) | -90 | s-BuLi | THF | 1.32 | 93 |
| 10 (BO) | -95 | s-BuLi | THF | 1.33 | 95 |
| 11 (BO) | -93 | s-BuLi | THF | 1.28 | 94 |
| 12 (BO) | -98 | s-BuLi | THF | 1.31 | 96 |
| 13 (BO) | -100 | s-BuLi | THF | 1.35 | 92 |
| 14 (BO) | -97 | n-BuLi | THF | 1.30 | 78 |
| 15 (BO) | -98 | s-BuLi | MTBE | 1.29 | 85 |
Visualizations
Caption: The iterative workflow of Bayesian optimization for chemical reactions.
Caption: A decision-making flowchart for troubleshooting low yields.
Caption: Logical relationship between core components of Bayesian optimization.
References
- 1. Bayesian Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 5. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Bayesian Optimization for Chemical Reactions | CHIMIA [chimia.ch]
- 7. Bayesian Optimization for Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. benchchem.com [benchchem.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. Discovery of novel glycosylation methods using Bayesian optimization: lithium salt directed stereoselective glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted materials discovery using Bayesian algorithm execution [arxiv.org]
Technical Support Center: Impact of Additives on Organolithium Reaction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organolithium reagents. The information herein is designed to help resolve common issues and optimize reaction outcomes through the strategic use of additives.
Troubleshooting Guides
This section addresses specific problems that may be encountered during organolithium reactions and provides systematic approaches to their resolution.
Question: My organolithium reaction is suffering from low yield. What are the common causes and how can I troubleshoot this issue?
Answer:
Low yields in organolithium reactions are a frequent issue and can often be attributed to a number of factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.
Troubleshooting Workflow for Low-Yield Organolithium Reactions
Caption: A stepwise guide to diagnosing and resolving low yields in organolithium reactions.
A detailed breakdown of each troubleshooting step is provided below:
-
Reagent Quality: The concentration of organolithium reagents can degrade over time, especially with improper storage or repeated handling. It is crucial to titrate the reagent before use to ascertain its exact molarity.[1] If the reagent is old or has been exposed to air, consider using a new bottle.
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture.[2] All reactions must be conducted under a dry, inert atmosphere, such as argon or nitrogen, using either a Schlenk line or a glovebox. Ensure all glassware is flame-dried or oven-dried before use to remove adsorbed water.
-
Solvent Purity: Protic impurities, such as water, in the solvent will quench the organolithium reagent. Solvents should be rigorously dried and degassed. Ethereal solvents like THF can be decomposed by some organolithium reagents, particularly at temperatures above -20°C.[1]
-
Reaction Temperature: Many organolithium reactions require cryogenic temperatures (e.g., -78 °C) to minimize side reactions and prevent the decomposition of the reagent or lithiated intermediates. Maintaining a consistent and accurate low temperature throughout the reaction is critical.
-
Introduction of Additives: If the above factors have been addressed and the yield is still low, the addition of a coordinating solvent or ligand can significantly improve the reaction efficiency. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), hexamethylphosphoramide (B148902) (HMPA), or N,N'-dimethylpropyleneurea (DMPU) can break down organolithium aggregates, increasing the reactivity of the organolithium species.[1][3]
Question: I am observing poor regioselectivity or stereoselectivity in my reaction. How can additives help?
Answer:
Additives can have a profound impact on the selectivity of organolithium reactions by altering the structure and reactivity of the organolithium reagent.
-
Regioselectivity: In reactions such as the addition of organolithium reagents to α,β-unsaturated carbonyl compounds, additives can influence whether 1,2- or 1,4-addition occurs. For instance, HMPA has been shown to favor 1,4-addition by promoting the formation of solvent-separated ion pairs.[4]
-
Stereoselectivity: In asymmetric reactions, chiral ligands like (-)-sparteine (B7772259) are used to induce enantioselectivity. However, low enantiomeric excess (ee) can be a problem. Troubleshooting steps include ensuring the use of the correct sparteine (B1682161) enantiomer for the desired product, optimizing the reaction temperature (lower temperatures often lead to higher ee), and confirming the purity of all reagents.[5] In some cases, the presence of achiral additives can also influence the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which additives like TMEDA increase the reactivity of organolithium reagents?
A1: Organolithium reagents, such as n-butyllithium (n-BuLi), exist as aggregates (e.g., tetramers or hexamers) in hydrocarbon solvents. These aggregates are generally less reactive than the monomeric or dimeric species. Additives like TMEDA are Lewis bases that can chelate to the lithium atoms, breaking down the aggregates into smaller, more reactive species.[3][6] This deaggregation increases the nucleophilicity of the carbanion, thereby accelerating the rate of reaction.[6]
Mechanism of n-BuLi Deaggregation by TMEDA
Caption: TMEDA breaks down less reactive n-BuLi aggregates into more reactive solvated dimers.
Q2: Are there any safety concerns associated with using additives like HMPA?
A2: Yes, HMPA is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Due to its toxicity, less hazardous alternatives such as N,N'-dimethylpropyleneurea (DMPU) are often used, although they may require different reaction conditions to achieve the same effect as HMPA.[4]
Q3: How do I choose the right additive for my reaction?
A3: The choice of additive depends on the specific reaction, substrate, and desired outcome.
-
TMEDA: Often used to increase the rate of deprotonation and for directed ortho-metalation.[3][7]
-
HMPA/DMPU: Typically employed to increase the reactivity of stabilized carbanions and to influence regioselectivity in favor of 1,4-addition to enones.[4][8]
-
(-)-Sparteine: A chiral ligand used to induce enantioselectivity in asymmetric deprotonations.
It is often necessary to screen a few different additives and optimize their concentration to find the best conditions for a particular transformation.
Quantitative Data on Additive Effects
The following tables summarize the quantitative impact of various additives on organolithium reaction outcomes.
Table 1: Effect of HMPA on the Rate of SN2 Reactions of Organolithium Reagents [9]
| Organolithium Reagent | Substrate | Rate Increase with HMPA |
| 2-lithio-1,3-dithiane | Butyl Chloride | >10⁸ |
| 2-lithio-1,3-dithiane | N-tosyl-2-methylaziridine | 10⁶ |
| 2-lithio-1,3-dithiane | Methyloxirane | 10⁴ |
Table 2: Regioselectivity of Organolithium Addition to Cyclohexenone with HMPA [4]
| Organolithium Reagent | Additive (equivalents) | 1,2-Addition (%) | 1,4-Addition (%) |
| Sulfur-stabilized RLi | None | >95 | <5 |
| Sulfur-stabilized RLi | HMPA (2) | <5 | >95 |
| Sulfur-stabilized RLi | DMPU (4) | <5 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing an Organolithium Reaction with an Additive
This protocol provides a general workflow for systematically investigating the effect of an additive on a new or underperforming organolithium reaction.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nucleophilic Addition Reaction with Dearomatization of Naphthalene Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to suppress lithium-halogen exchange side reactions
Welcome to the technical support center for lithium-halogen exchange reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my lithium-halogen exchange reaction?
A1: Low yields in lithium-halogen exchange reactions can stem from several factors. One of the most common issues is the degradation of the organolithium reagent or the newly formed lithiated species. This can be caused by:
-
Reaction Temperature: The reaction is often highly exothermic and the resulting aryllithium intermediates can be unstable at higher temperatures, leading to side reactions.[1] Cryogenic conditions, typically below -70°C, are often necessary to prolong the lifetime of these unstable intermediates.[1][2]
-
Reagent Quality: The organolithium reagent (e.g., n-BuLi, t-BuLi) is highly reactive and can be degraded by moisture or air.[1][3] It is crucial to use fresh, properly titrated reagents and maintain a strict inert atmosphere (argon or nitrogen).[1][3]
-
Solvent Purity: The solvent, most commonly tetrahydrofuran (B95107) (THF), must be anhydrous.[3] Freshly distilled THF from a sodium/benzophenone still under an inert atmosphere is recommended.[3]
-
Incorrect Stoichiometry: Using an insufficient amount of the organolithium reagent can lead to incomplete conversion of the starting material.[3] Conversely, a large excess may promote side reactions.[3]
Q2: I am observing significant amounts of byproducts. What are the common side reactions and how can I minimize them?
A2: Several side reactions can occur during a lithium-halogen exchange, leading to a mixture of products.[4] Key side reactions include:
-
Wurtz-Fittig Coupling: The newly formed aryllithium can couple with the alkyl halide byproduct (e.g., butyl bromide if using n-BuLi).[4] This is a well-recognized side reaction, especially when the reaction mixture is warmed.[4]
-
Reaction with Solvent: At temperatures above -20°C, n-BuLi can react with THF.
-
β-Elimination: The organolithium reagent can act as a base, causing elimination reactions with the alkyl halide byproduct, which consumes the reagent.[4][5]
-
Reaction with Functional Groups: If the substrate contains electrophilic functional groups (e.g., esters, nitriles), the organolithium reagent can react with these instead of undergoing the desired halogen exchange.[2][3]
To minimize these side reactions:
-
Maintain Low Temperatures: Performing the reaction at very low temperatures (-78°C to -100°C) is critical to suppress most side reactions.[2][3]
-
Use t-Butyllithium: Using t-butyllithium (t-BuLi) instead of n-butyllithium (n-BuLi) can be advantageous. The byproduct, t-butyl halide, is prone to elimination, which is often a cleaner side reaction than coupling.[6] Using two equivalents of t-BuLi can also help, as the second equivalent reacts with the t-butyl halide byproduct.[7][8]
-
Inverse Addition: Adding the aryl halide solution to the organolithium reagent ("inverse addition") can sometimes minimize side reactions by keeping the concentration of the aryl halide low.[4]
-
Flow Chemistry: Continuous flow reactors offer superior control over mixing and temperature, which can significantly reduce byproduct formation in these fast, exothermic reactions.[1][9]
Q3: Should I use n-butyllithium or t-butyllithium for my reaction?
A3: The choice between n-BuLi and t-BuLi depends on the substrate and the potential for side reactions.
-
n-Butyllithium (n-BuLi): This is a commonly used reagent. However, the n-butyl halide byproduct can participate in coupling reactions.[4]
-
t-Butyllithium (t-BuLi): This reagent is more reactive and often preferred when side reactions are a concern. The t-butyl halide byproduct readily undergoes elimination, which is generally a less problematic side reaction.[6] It is common to use two equivalents of t-BuLi; the first performs the exchange, and the second reacts with the generated t-butyl halide.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen. 3. Reaction temperature too low for the specific substrate. | 1. Titrate the organolithium reagent before use. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.[1][3] 3. While very low temperatures are generally recommended, some less reactive halides may require slightly higher temperatures. Consult literature for the specific substrate. |
| Formation of protonated starting material (Ar-H) | 1. Quenching by adventitious water. 2. β-elimination from the alkyl halide byproduct, which generates a proton source.[4] | 1. Ensure rigorously dry conditions. 2. Use t-BuLi to favor elimination of the byproduct, or consider using a different organolithium reagent. |
| Significant Wurtz-Fittig coupling byproduct (Ar-Bu) | 1. Reaction temperature is too high. 2. The aryllithium intermediate is reacting with the n-butyl halide byproduct.[4] | 1. Maintain cryogenic temperatures throughout the reaction and quenching process. 2. Use t-BuLi instead of n-BuLi. The resulting t-butyl halide is less prone to coupling.[6] 3. Consider "inverse addition" where the aryl halide is added to the BuLi solution.[4] |
| Reaction with other functional groups on the substrate | The organolithium reagent is acting as a nucleophile or base with other parts of the molecule.[3] | 1. Protect sensitive functional groups before the lithium-halogen exchange. 2. Perform the reaction at the lowest possible temperature to increase the selectivity of the halogen exchange, which is often very fast even at low temperatures.[2][3] |
| Inconsistent results between batches | 1. Poor control over reaction parameters. 2. Inconsistent quality of reagents or solvents. | 1. For highly exothermic reactions, consider using a microfluidic or flow chemistry setup for precise control over temperature and mixing.[1][9][10] 2. Standardize reagent and solvent quality. Always use freshly opened or distilled solvents and titrated organolithium reagents. |
Experimental Protocols
General Protocol for a Batch Lithium-Halogen Exchange Reaction
-
Preparation:
-
Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Use a septum-sealed flask equipped with a magnetic stirrer and an inlet for inert gas.
-
Use anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone).[3]
-
-
Reaction Setup:
-
Addition of Organolithium Reagent:
-
Slowly add the organolithium reagent (e.g., n-BuLi or t-BuLi) dropwise to the cooled solution of the aryl halide via a syringe. Maintain the low temperature during the addition.
-
The amount of organolithium reagent is typically 1.05 to 1.2 equivalents for n-BuLi and 2.1 equivalents for t-BuLi.[7][10]
-
-
Reaction and Quenching:
-
Stir the reaction mixture at the low temperature for the specified time (can be very short, from seconds to minutes).[10]
-
To confirm the formation of the lithiated species, a small aliquot can be quenched with a deuterated source (e.g., D₂O) and analyzed by NMR.[11]
-
Add the electrophile to the reaction mixture at the low temperature.
-
Allow the reaction to proceed, then warm to room temperature.
-
Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
-
Work-up and Purification:
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it, and purify the product using standard techniques such as column chromatography.
-
Visualizing Reaction Pathways and Workflows
Lithium-Halogen Exchange Mechanism
Caption: Mechanism of lithium-halogen exchange and common side reactions.
Experimental Workflow for Lithium-Halogen Exchange
Caption: A typical experimental workflow for a lithium-halogen exchange reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in lithium-halogen exchange.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. joss.tcnj.edu [joss.tcnj.edu]
- 3. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Why do halogen-metal exchanges happen? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. ethz.ch [ethz.ch]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Controlling the Reactivity of Organolithium Reagents in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling the reactivity of organolithium reagents in their synthetic experiments.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction with an organolithium reagent is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in organolithium reactions can stem from several factors, primarily related to the quality of the reagent and the reaction conditions. Here's a step-by-step troubleshooting guide:
-
Verify Reagent Concentration: The molarity of commercially available organolithium reagents can decrease over time due to degradation.[1][2] It is crucial to determine the exact concentration of the organolithium solution before use.
-
Solution: Titrate the organolithium reagent. The Gilman double titration method is a reliable technique to determine the concentration of active organolithium species.[3]
-
-
Ensure Anhydrous and Anaerobic Conditions: Organolithium reagents are highly reactive towards water, oxygen, and carbon dioxide.[1][2][4] Any moisture or air present in the glassware, solvents, or inert gas will quench the reagent, leading to a lower effective concentration and reduced product yield.
-
Solution:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas (nitrogen or argon).[1][5]
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents and distilled under an inert atmosphere.
-
Employ air-free techniques, such as using a Schlenk line or a glovebox, to maintain an inert atmosphere throughout the experiment.[2][6]
-
-
-
Optimize Reaction Temperature: Many organolithium reactions require low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[7] If the temperature is too high, the reagent may decompose or react in an undesired manner.
-
Solution:
-
Use an appropriate cooling bath (e.g., dry ice/acetone or dry ice/isopropanol) to maintain the desired low temperature.
-
Add the organolithium reagent slowly to the reaction mixture to control the exotherm of the reaction.[7]
-
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of unexpected side products. What are the common side reactions and how can I minimize them?
A: The high reactivity of organolithium reagents can lead to several side reactions. Identifying the side products can provide clues to the underlying issue.
-
Protonation: If the desired reaction is a nucleophilic attack, any acidic protons in the starting material or solvent will be abstracted by the organolithium reagent, leading to the formation of a hydrocarbon byproduct and consumption of the reagent.[4][8]
-
Solution: Protect acidic functional groups (e.g., -OH, -NH, -SH) before introducing the organolithium reagent.[9] Use aprotic, anhydrous solvents.
-
-
Metal-Halogen Exchange: This is a common side reaction, especially when using aryl or vinyl halides.[4][9] The organolithium reagent can exchange with the halogen on the substrate, leading to a mixture of products.
-
Solution: This equilibrium-based reaction can sometimes be driven to favor the desired product by careful choice of the organolithium reagent and reaction conditions.[4] For instance, using t-BuLi can favor the exchange.
-
-
Reaction with Solvent: Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can be deprotonated by organolithium reagents, especially at higher temperatures.[4]
-
Solution: Perform the reaction at a low temperature and for a shorter duration. The stability of organolithium reagents in different solvents varies; consult stability data to choose an appropriate solvent.
-
-
Aggregation: The aggregation state (monomer, dimer, tetramer, etc.) of organolithium reagents in solution affects their reactivity and selectivity.[7][10] Changes in solvent, temperature, or the presence of additives can alter the aggregation state and lead to different reaction outcomes.
-
Solution: The addition of coordinating agents, such as tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), can break up aggregates, leading to more reactive monomeric species.[4][9][10][11] This can enhance the rate and selectivity of the desired reaction.
-
Frequently Asked Questions (FAQs)
Q1: How should I safely handle and store organolithium reagents?
A1: Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[2][12] Strict safety precautions are mandatory.
-
Handling: Always handle organolithium reagents under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox.[1][2] Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[2][5][13] Have a Class B fire extinguisher readily available.[1] Do not use water, carbon dioxide, or halogenated hydrocarbon fire extinguishers.[1]
-
Storage: Store organolithium reagents in their original, sealed containers in a cool, dry place, typically in a refrigerator designated for flammable materials.[1][5] It is recommended to use them promptly after purchase as their concentration can decrease over time.[5]
Q2: What is the purpose of titrating an organolithium reagent, and how is it done?
A2: Titration is essential to determine the accurate concentration of the active organolithium reagent in a solution, as it degrades over time.[1] Assuming the concentration on the bottle is correct can lead to significant errors in stoichiometry and poor reaction outcomes.[14]
-
Method: The Gilman double titration is a widely used and reliable method.[3] It involves two separate titrations. The first titration with a standard acid determines the total base content (organolithium + any lithium hydroxide (B78521) impurity). The second titration, after reacting an aliquot of the organolithium with 1,2-dibromoethane (B42909), determines only the amount of non-organolithium base. The difference between the two titrations gives the exact concentration of the organolithium reagent.[3] Other methods using indicators like 1,10-phenanthroline (B135089) or N-benzylidenebenzylamine are also common.[14][15][16]
Q3: How do solvents and additives affect the reactivity of organolithium reagents?
A3: Solvents and additives play a crucial role in modulating the reactivity and selectivity of organolithium reagents.
-
Solvents: Coordinating solvents like THF and diethyl ether can deaggregate the oligomeric structures of organolithium reagents, making them more reactive.[4][11][17] However, these solvents can also be attacked by the organolithium reagent, especially at higher temperatures.[4] Non-coordinating hydrocarbon solvents like hexanes and pentane (B18724) are less reactive towards the organolithium reagent but result in lower reagent reactivity due to aggregation.[3]
-
Additives: Lewis bases such as TMEDA and HMPA are often added to break down the aggregates of organolithium reagents, thereby increasing their reactivity.[4][9][10] This can lead to faster reactions and improved yields. Additives like lithium salts can also influence the stereoselectivity of a reaction.[9]
Q4: What are the best practices for setting up a reaction involving an organolithium reagent?
A4: A successful organolithium reaction depends on a meticulously prepared setup.
-
Glassware and Assembly: All glassware must be oven-dried to remove any traces of water and assembled while hot under a stream of inert gas, or cooled in a desiccator and then assembled under an inert atmosphere.[1][5]
-
Inert Atmosphere: The entire reaction setup, including the reaction flask, addition funnels, and any other components, must be purged with a high-purity inert gas (nitrogen or argon) using a Schlenk line or by working in a glovebox.[2][6]
-
Reagent Transfer: Organolithium reagents should be transferred from the storage bottle to the reaction flask using a dry, inert-gas-purged syringe or via cannula transfer.[1][13]
-
Temperature Control: The reaction flask should be cooled to the appropriate temperature in a cooling bath before the addition of the organolithium reagent.[2] The reagent should be added slowly and dropwise to maintain control over the reaction temperature.[7]
Data Presentation
Table 1: Stability of Common Organolithium Reagents in Ethereal Solvents
| Organolithium Reagent | Solvent | Temperature (°C) | Approximate Half-life |
| n-BuLi | Diethyl Ether | 25 | ~ 7 days |
| n-BuLi | THF | 25 | ~ 1 hour |
| s-BuLi | Diethyl Ether | 25 | ~ 30 minutes |
| s-BuLi | THF | -20 | ~ 1 hour |
| t-BuLi | Diethyl Ether | 25 | < 1 hour |
| t-BuLi | THF | -78 | Stable for hours |
Note: Data is approximate and can vary based on reagent purity and specific conditions. This table is a qualitative guide.
Experimental Protocols
Protocol 1: Gilman Double Titration of n-Butyllithium in Hexane
Materials:
-
n-Butyllithium solution in hexane
-
Anhydrous diethyl ether
-
1,2-dibromoethane
-
Distilled, deionized water
-
Standardized hydrochloric acid solution (~0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Oven-dried glassware (Erlenmeyer flasks, burette, syringes)
-
Stir plate and stir bars
-
Inert gas source (nitrogen or argon)
Procedure:
Part A: Total Base Titration
-
Under an inert atmosphere, add approximately 20 mL of distilled water to a 125 mL Erlenmeyer flask equipped with a stir bar.
-
Carefully and slowly add a known volume (e.g., 1.00 mL) of the n-butyllithium solution to the water while stirring. Caution: The reaction is exothermic.
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate the resulting lithium hydroxide solution with the standardized HCl solution until the pink color disappears. Record the volume of HCl used.
Part B: Non-Organolithium Base Titration
-
To a separate, dry 125 mL Erlenmeyer flask under an inert atmosphere, add approximately 10 mL of anhydrous diethyl ether and a stir bar.
-
Add a small excess of 1,2-dibromoethane (e.g., 0.5 mL).
-
Slowly add the same known volume (e.g., 1.00 mL) of the n-butyllithium solution to the ether/dibromoethane mixture. Stir for about 5 minutes.
-
Add approximately 20 mL of distilled water and 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution to a colorless endpoint. Record the volume of HCl used.
Calculation:
-
Volume of HCl for RLi = (Volume of HCl from Part A) - (Volume of HCl from Part B)
-
Molarity of RLi = (Volume of HCl for RLi × Molarity of HCl) / (Volume of RLi solution used)
Mandatory Visualization
Caption: Workflow for Organolithium Reactions.
Caption: Troubleshooting Low Yields.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. resources.saylor.org [resources.saylor.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Schlenk line - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Organolithium_reagent [chemeurope.com]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. fishersci.it [fishersci.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. njit.edu [njit.edu]
- 13. ehs.ucr.edu [ehs.ucr.edu]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. epfl.ch [epfl.ch]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Basicity of Lithium Methanolate and Sodium Methanolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of lithium methanolate (LiOCH₃) and sodium methanolate (NaOCH₃), two common alkoxide bases utilized in organic synthesis. Understanding the nuanced differences in their base strength is critical for reaction optimization, catalyst selection, and predicting reaction outcomes. This document synthesizes theoretical principles with supporting experimental data to clarify their relative performance.
Theoretical Framework: The Influence of the Metal Cation
The basicity of a metal methoxide (B1231860) is determined by the availability of the electron pair on the oxygen atom of the methoxide anion (CH₃O⁻). The associated metal cation (Li⁺ or Na⁺) significantly modulates this availability. The key factors are the electronegativity and ionic radius of the metal.
A lower electronegativity in the metal cation results in a more ionic and polarized metal-oxygen (M-O) bond. This increased ionic character leads to a higher concentration of electron density on the oxygen atom, making the methoxide a more potent proton acceptor and, therefore, a stronger base.
As we descend Group 1 of the periodic table from lithium to sodium:
-
Electronegativity decreases : Sodium is less electronegative than lithium, leading to a more ionic Na-O bond compared to the Li-O bond.[1][2]
-
Ionic radius increases : The Na⁺ ion is larger than the Li⁺ ion.[1][3]
Consequently, the electron density on the oxygen atom is greater in sodium methanolate than in lithium methanolate. This theoretical consideration predicts that sodium methanolate is a stronger base than lithium methanolate.
Quantitative Data Summary
The physicochemical properties of the metal cations are central to understanding the basicity of the corresponding methoxides.
| Property | Lithium (Li) | Sodium (Na) | Rationale for Basicity |
| Pauling Electronegativity | ~0.98 | ~0.93 | Lower electronegativity increases the M-O bond's ionic character, enhancing basicity. |
| Ionic Radius (pm) | ~76 | ~102 | A larger cation with the same charge has a lower charge density, resulting in a less tightly bound and more available methoxide anion. |
| Relative Basicity | Weaker | Stronger | The combination of lower electronegativity and larger ionic radius makes sodium methanolate the stronger base. |
Experimental Evidence
Experimental studies confirm the theoretical predictions. Investigations into the deprotonation of weak nitrogen acids in methanol (B129727) solutions of lithium, sodium, and potassium methoxides have been conducted. By determining the excess basicity (X) functions for these solutions, a clear trend was established. The basicity of the alkali metal methoxide solutions was found to increase in the order: LiOCH₃ < NaOCH₃ < KOCH₃ .[4]
Diagrams of Key Concepts
The following diagrams illustrate the theoretical and experimental workflows discussed.
Caption: Factors influencing the basicity of LiOMe vs. NaOMe.
Caption: Workflow for Hammett indicator basicity measurement.
Experimental Protocols
For researchers seeking to quantify or verify the basicity of these reagents, the following established protocols are provided.
Protocol 1: Determination of Basicity via Hammett Indicator Method
This spectrophotometric method allows for the determination of a solution's base strength by observing the color change of a series of indicators.
Materials:
-
Metal methoxide solution (e.g., 0.1 M NaOCH₃ in anhydrous methanol)
-
Anhydrous methanol
-
Set of Hammett indicators with known pKa values (e.g., 4-nitroaniline, 2,4-dinitroaniline) dissolved in anhydrous methanol
-
UV-Vis Spectrophotometer
-
Inert atmosphere glovebox or Schlenk line
-
Volumetric flasks and gas-tight syringes
Procedure:
-
Indicator Selection: Choose a Hammett indicator whose pKa is close to the expected basicity of the methoxide solution.
-
Preparation (under inert atmosphere): a. Prepare a stock solution of the chosen indicator in anhydrous methanol at a known concentration. b. Prepare a series of accurate dilutions of the metal methoxide in anhydrous methanol.
-
Spectrophotometric Measurement: a. Measure the absorbance spectrum of the indicator in its fully basic form (B). This is typically done in a highly basic solution where the indicator is fully deprotonated. b. Measure the absorbance spectrum of the indicator in its fully acidic (protonated) form (BH⁺). This is done in a neutral or slightly acidic methanol solution. c. For each methoxide concentration, add a precise volume of the indicator stock solution to the methoxide solution and record the absorbance spectrum (A).
-
Calculation: a. The ratio of the protonated to unprotonated indicator ([BH⁺]/[B]) can be calculated using the following equation at a wavelength where B and BH⁺ have distinct absorbances: [BH⁺]/[B] = (A - A_B) / (A_BH⁺ - A) b. The basicity function (H_) of the solution is then calculated using the Henderson-Hasselbalch-type equation: H_ = pKa_indicator + log([B]/[BH⁺])
-
Analysis: By repeating this procedure with different indicators and methoxide concentrations, a comprehensive basicity scale for the alkoxide solution can be constructed.
Protocol 2: Standardization by Titration
To ensure accurate concentrations for kinetic or equilibrium studies, metal methoxide solutions must be standardized.
Materials:
-
Lithium or Sodium Methoxide solution in methanol (~0.1 M)
-
Benzoic acid (primary standard), dried
-
Anhydrous dimethylformamide (DMF) or another suitable aprotic solvent
-
Quinaldine (B1664567) red indicator solution
-
Burette, flasks, and magnetic stirrer
-
Inert atmosphere setup to protect from CO₂
Procedure:
-
Standard Preparation: Accurately weigh approximately 0.25 g of dried benzoic acid and dissolve it in 25 mL of anhydrous DMF.[5]
-
Indicator Addition: Add a few drops of quinaldine red indicator to the benzoic acid solution.
-
Titration Setup: Fill a burette with the metal methoxide solution, ensuring the entire apparatus is protected from atmospheric moisture and carbon dioxide.
-
Titration: Titrate the benzoic acid solution with the methoxide solution until the indicator endpoint (a distinct color change) is reached and persists.[5]
-
Blank Determination: Perform a blank titration using the same volume of solvent and indicator but without the benzoic acid. Subtract the blank volume from the sample titration volume.[5]
-
Calculation: The molarity (M) of the methoxide solution is calculated as follows: M_methoxide = (mass_benzoic_acid / MW_benzoic_acid) / (V_methoxide - V_blank) Where:
-
MW_benzoic_acid = 122.12 g/mol
-
V is the volume in Liters
-
Conclusion
Based on both theoretical principles and direct experimental evidence, sodium methanolate is a stronger base than lithium methanolate . The lower electronegativity and larger ionic radius of the sodium cation lead to a more ionic Na-O bond, which increases the electron density on the methoxide oxygen and enhances its ability to act as a proton acceptor. This difference is crucial for selecting the appropriate reagent in sensitive synthetic applications where base strength can dictate reaction pathways, rates, and yields.
References
A Comparative Guide to Analytical Techniques for the Characterization of Lithium Methanolate
For Researchers, Scientists, and Drug Development Professionals
Lithium methanolate (LiOCH₃), a highly reactive alkoxide, serves as a potent base and nucleophile in a multitude of chemical syntheses, including the formation of active pharmaceutical ingredients. Its efficacy and the safety of its application are directly dependent on its purity, identity, and stability. Consequently, rigorous analytical characterization is imperative. This guide provides a comparative overview of key analytical techniques for the quality assessment of lithium methanolate, complete with experimental data and detailed protocols to aid in method selection and implementation.
Titrimetric Analysis for Purity and Concentration
Titration is a fundamental and cost-effective method for quantifying the active base content in a lithium methanolate sample. It is the most common technique for determining purity and the concentration of lithium methanolate solutions.
Experimental Protocol: Non-Aqueous Acid-Base Titration
A widely accepted method involves the titration of lithium methanolate with a standardized acid in a non-aqueous solvent system to prevent the hydrolysis of the methoxide (B1231860).
-
Reagent Preparation :
-
Titrant : Prepare a 0.1 M solution of benzoic acid in dimethylformamide.
-
Sample Solution : Accurately weigh approximately 0.25 g of the lithium methanolate sample and dissolve it in 25 ml of dimethylformamide.
-
Indicator : Prepare a quinaldine (B1664567) red solution to be used as a visual endpoint indicator.
-
-
Titration Procedure :
-
Add a few drops of the quinaldine red indicator to the sample solution.
-
Titrate the sample solution with the 0.1 M benzoic acid solution. It is crucial to protect the solution from atmospheric carbon dioxide throughout the titration process, as it can react with the lithium methanolate.[1]
-
The endpoint is reached when the solution color changes.
-
Perform a blank determination and make any necessary corrections.
-
-
Calculation :
-
1 ml of 0.1 M lithium methoxide is equivalent to 0.01221 g of benzoic acid (C₇H₆O₂).[1] The purity of lithium methanolate can be calculated based on the amount of titrant consumed.
-
Data Presentation
| Parameter | Value | Reference |
| Purity (by titration) | >95% | [2] |
| Concentration (Commercial Solution) | ~10% in methanol (B129727) (~2.2 M) |
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are essential for confirming the molecular structure of lithium methanolate and identifying potential impurities.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For lithium methanolate, it can confirm the presence of the methoxide group and the absence of impurities such as lithium hydroxide (B78521) or lithium carbonate, which may form upon exposure to moisture and air.[3]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : Due to its reactivity, lithium methanolate should be handled in an inert atmosphere (e.g., a glovebox). A small amount of the solid sample is typically mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition : The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Interpretation : The spectrum should be analyzed for characteristic absorption bands of the methoxide group and potential impurities.
Thermal Analysis for Stability Assessment
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability and decomposition profile of lithium methanolate.[4][5][6] These methods are particularly important for ensuring safety during storage and in chemical processes that involve heating.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation : A small, accurately weighed amount of the lithium methanolate sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina). Handling should be performed in an inert atmosphere.
-
TGA Analysis : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to monitor mass loss as a function of temperature.[6]
-
DSC Analysis : The sample is subjected to a controlled temperature program (heating and cooling cycles) to measure the heat flow associated with thermal events like melting, crystallization, and decomposition.[7]
Data Presentation
X-Ray Diffraction (XRD) for Solid-State Characterization
X-ray diffraction is an indispensable technique for characterizing the crystalline structure of solid lithium methanolate. It can be used to identify the crystal phase, determine lattice parameters, and assess the degree of crystallinity.[9][10][11]
Experimental Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation : A fine powder of the lithium methanolate sample is packed into a sample holder. Due to its sensitivity to air and moisture, an airtight sample holder or measurement under an inert atmosphere is recommended.
-
Data Acquisition : The XRD pattern is recorded by scanning a range of 2θ angles.
-
Data Analysis : The resulting diffractogram is analyzed by comparing the peak positions and intensities to reference patterns for phase identification and by using software for Rietveld refinement to obtain detailed structural information.
Elemental Analysis for Impurity Profiling
Inductively Coupled Plasma (ICP) techniques are highly sensitive for detecting and quantifying trace elemental impurities in lithium methanolate, which can be critical for applications in drug development where stringent purity standards are required.
Experimental Protocol: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Sample Preparation : A known amount of the lithium methanolate sample is carefully digested in a suitable acid matrix.
-
Standard Preparation : Multi-element calibration standards are prepared in the same acid matrix to cover the expected concentration range of impurities.[12]
-
Analysis : The sample and standard solutions are introduced into the plasma, and the emission signals at element-specific wavelengths are measured to determine the concentration of impurities.
Comparative Summary of Techniques
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| Titration | Purity, Concentration | Cost-effective, Accurate, Well-established | Labor-intensive, Only quantifies total base content |
| FTIR Spectroscopy | Functional groups, Presence of impurities | Fast, Non-destructive, Good for structural confirmation | Not inherently quantitative |
| Thermal Analysis (TGA/DSC) | Thermal stability, Decomposition profile, Phase transitions | Provides critical safety and stability data | Destructive, Requires specialized equipment |
| X-Ray Diffraction (XRD) | Crystalline structure, Phase identification | Definitive for solid-state characterization | Requires crystalline solid, Sample handling can be challenging |
| ICP-OES | Elemental impurity profile | High sensitivity, Multi-element capability | Destructive, Requires sample digestion, Specialized instrumentation |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of characterizing a lithium methanolate sample and the relationship between the material's properties and the analytical techniques used to assess them.
Caption: A typical workflow for the comprehensive characterization of a lithium methanolate sample.
References
- 1. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
- 2. Lithium metoxide | CAS 865-34-9 — Ereztech [ereztech.com]
- 3. Page loading... [guidechem.com]
- 4. mt.com [mt.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. blog.kohan.com.tw [blog.kohan.com.tw]
- 7. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]
- 8. osti.gov [osti.gov]
- 9. Frontiers | Application of Operando X-ray Diffraction and Raman Spectroscopies in Elucidating the Behavior of Cathode in Lithium-Ion Batteries [frontiersin.org]
- 10. revues.imist.ma [revues.imist.ma]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
spectroscopic analysis (NMR, IR) of lithium methanolate purity
A comprehensive guide to the spectroscopic analysis of lithium methanolate purity for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of spectroscopic data (NMR and IR) for lithium methanolate and its common impurities, along with experimental protocols and data visualization to aid in purity assessment.
Spectroscopic Purity Analysis of Lithium Methanolate
Lithium methanolate (LiOCH₃), a strong base and nucleophile, is a critical reagent in various organic syntheses and materials science applications. Its reactivity necessitates a high degree of purity, as contaminants can significantly impact reaction outcomes and product quality. The most common impurities in lithium methanolate are lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃), which form through exposure to moisture and carbon dioxide, respectively.[1]
This guide provides a comparative analysis of pure lithium methanolate against these common impurities using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Data Presentation
The following tables summarize the expected spectroscopic signals for lithium methanolate and its primary impurities. Note that obtaining high-quality NMR data for lithium carbonate in methanol-d₄ is challenging due to its very low solubility.[2]
Table 1: Comparative ¹H, ¹³C, and ⁷Li NMR Spectroscopic Data in Methanol-d₄ (CD₃OD)
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ⁷Li Chemical Shift (δ, ppm) | Notes |
| Lithium Methanolate (LiOCH₃) | ~3.2-3.4 (s) | ~50-52 | ~0 to -1 | The methyl protons appear as a sharp singlet. The chemical shift can vary slightly with concentration. A ¹H NMR spectrum in DMSO-d6 showed a singlet at 3.32 ppm.[1] |
| Lithium Hydroxide (LiOH) | Broad signal, concentration dependent | Not Applicable | ~0 to 1.2 | The hydroxide proton is in exchange with residual water and the hydroxyl group of the solvent, leading to a broad signal. In solid-state NMR, a signal around +1.2 ppm has been attributed to LiOH.[3] |
| Lithium Carbonate (Li₂CO₃) | Not readily observable | Not readily observable | ~0 | Due to its extremely low solubility in methanol, obtaining a solution-state NMR spectrum is impractical. Solid-state ⁷Li NMR shows a signal around 0 ppm.[4] |
| Methanol-d₄ (CD₃OD) solvent | ~3.31 (pentet), ~4.87 (s, H₂O/HOD) | ~49.0 (septet) | Not Applicable | Residual solvent and water peaks are important to identify.[5] |
Table 2: Comparative FT-IR Spectroscopic Data (KBr Pellet or ATR)
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Lithium Methanolate (LiOCH₃) | 2930, 2840, 2790, 1078 | C-H stretch, C-O stretch |
| Lithium Hydroxide (LiOH) | ~3678 (sharp) | O-H stretch |
| Lithium Carbonate (Li₂CO₃) | ~1415 (strong, broad), ~860 | C=O stretch (carbonate), CO₃²⁻ out-of-plane bend |
Experimental Protocols
NMR Sample Preparation and Analysis
Objective: To acquire ¹H, ¹³C, and ⁷Li NMR spectra for the determination of lithium methanolate purity.
Materials:
-
Lithium methanolate sample
-
Methanol-d₄ (CD₃OD), 99.8%+ D
-
NMR tubes (5 mm, clean and dry)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Handling: Due to the hygroscopic and air-sensitive nature of lithium methanolate, all sample preparation should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.
-
Sample Dissolution: Accurately weigh approximately 20-50 mg of the lithium methanolate sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of methanol-d₄ to the NMR tube.
-
Cap the NMR tube securely and gently agitate to ensure complete dissolution.
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum. Pay close attention to the region around 3.2-3.4 ppm for the methoxy (B1213986) signal and the solvent residual peaks.
-
Acquire a ¹³C NMR spectrum. The methoxy carbon signal is expected around 50-52 ppm.
-
Acquire a ⁷Li NMR spectrum. A single peak is expected for lithium methanolate. The presence of other lithium-containing species would result in additional signals.
-
FT-IR Sample Preparation and Analysis
Objective: To acquire an FT-IR spectrum to identify the presence of lithium hydroxide and lithium carbonate impurities.
Method 1: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Under an inert atmosphere, place a small amount of the solid lithium methanolate sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Method 2: KBr Pellet
-
Thoroughly dry potassium bromide (KBr) powder in an oven.
-
In an agate mortar and pestle inside a glovebox, grind 1-2 mg of the lithium methanolate sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Mount the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for assessing the purity of a lithium methanolate sample using spectroscopic methods.
Caption: Workflow for the spectroscopic purity analysis of lithium methanolate.
References
Alkali Metal Alkoxides in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alkali metal alkoxides, a class of strong bases, are versatile and widely utilized catalysts in organic synthesis and polymer chemistry. Their catalytic efficacy is significantly influenced by the nature of the alkali metal cation (Lithium, Sodium, or Potassium) and the steric and electronic properties of the alkoxide group. This guide provides an objective comparison of the performance of various alkali metal alkoxides in key catalytic applications, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
Performance Comparison in Catalysis
The catalytic activity of alkali metal alkoxides generally follows the trend K > Na > Li. This trend is often attributed to the increasing basicity and the nature of the metal-oxygen bond, which becomes more ionic down the group, making the alkoxide a more effective nucleophile.
Biodiesel Production (Transesterification)
In the transesterification of triglycerides for biodiesel production, alkali metal alkoxides are highly efficient catalysts. Comparative studies have consistently shown that potassium alkoxides, particularly potassium methoxide (B1231860) (CH₃OK), exhibit superior catalytic activity compared to their sodium counterparts and the corresponding hydroxides.
| Catalyst | Feedstock | Catalyst Conc. (wt%) | Methanol (B129727)/Oil Molar Ratio | Temperature (°C) | Reaction Time (min) | Biodiesel Yield (%) | Reference |
| Potassium Methoxide (CH₃OK) | Waste Cooking Oil | 1.0 | 6:1 | 60 | 30 | 99.0 | [1] |
| Sodium Methoxide (CH₃ONa) | Waste Cooking Oil | 1.0 | 6:1 | 60 | 30 | >95 (estimated) | [1] |
| Potassium Hydroxide (B78521) (KOH) | Waste Cooking Oil | 1.0 | 6:1 | 60 | 30 | ~95 (estimated) | [1] |
| Sodium Hydroxide (NaOH) | Waste Cooking Oil | 1.0 | 6:1 | 60 | 30 | <95 (estimated) | [1] |
| Potassium Methoxide (CH₃OK) | Canola Oil | 1.59 | 4.5:1 | 50 | - | 95.8 | [2] |
| Sodium Methoxide (CH₃ONa) | Canola Oil | - | - | - | - | Lower than CH₃OK | [2] |
| Potassium Hydroxide (KOH) | Canola Oil | - | - | - | - | Lower than CH₃OK | [2] |
| Sodium Hydroxide (NaOH) | Canola Oil | - | - | - | - | Lower than CH₃OK | [2] |
Synthesis of Methylphosphonates
Alkali metal alkoxides are effective catalysts for the synthesis of methylphosphonates via the Michaelis-Arbuzov rearrangement. The catalytic activity is again dependent on the alkali metal, with potassium tert-butoxide showing the highest reaction rates.
| Catalyst | Reactants | Catalyst Conc. (mol%) | Solvent | Reaction Rate Trend | Reference |
| Potassium tert-Butoxide (KOtBu) | Dimethyl methylphosphonate (B1257008) + Isopropyl acetate (B1210297) | 1-8 | - | KOtBu > NaOtBu > LiOtBu | |
| Sodium tert-Butoxide (NaOtBu) | Dimethyl methylphosphonate + Isopropyl acetate | 1-8 | - | KOtBu > NaOtBu > LiOtBu | |
| Lithium tert-Butoxide (LiOtBu) | Dimethyl methylphosphonate + Isopropyl acetate | 1-8 | - | KOtBu > NaOtBu > LiOtBu |
Polymerization
In anionic polymerization, alkali metal alkoxides can act as initiators or modifiers, influencing both the rate and the microstructure of the resulting polymer. In the copolymerization of styrene (B11656) and isoprene, sodium and potassium tert-amylates lead to a significant increase in the polymerization rate of styrene compared to lithium tert-amylate.
| Catalyst | Monomers | Solvent | Observation | Reference |
| Lithium tert-amylate | Styrene and Isoprene | Cyclohexane | Retards the polymerization at overstoichiometric concentrations. | [3] |
| Sodium tert-amylate | Styrene and Isoprene | Cyclohexane | Increases the rate of styrene polymerization due to counterion exchange. | [3] |
| Potassium tert-amylate | Styrene and Isoprene | Cyclohexane | Increases the rate of styrene polymerization due to counterion exchange, with only 1/30 equivalent needed for random copolymers. | [3] |
Experimental Protocols
Biodiesel Production via Transesterification using Potassium Methoxide
This protocol is adapted from a procedure for the production of biodiesel from tucum oil.[3]
Materials:
-
Tucum oil (or other vegetable oil)
-
Potassium hydroxide (KOH)
-
Methanol (CH₃OH)
-
0.1 M Hydrochloric acid (HCl) aqueous solution
-
Hexane
-
Ethyl acetate
Equipment:
-
Reaction vessel with stirring capability
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Catalyst Preparation (Potassium Methoxide):
-
In a fume hood, add 9.5 g of KOH to 120 mL of methanol under constant stirring.
-
The dissolution is an exothermic reaction. Continue stirring until the KOH is completely dissolved.
-
-
Transesterification Reaction:
-
Place a measured amount of tucum oil into the reaction vessel.
-
Add the freshly prepared potassium methoxide solution to the oil.
-
Maintain the mixture under stirring at 40°C for 40 minutes.
-
-
Monitoring the Reaction:
-
The progress of the transesterification can be monitored by TLC.
-
Spot the reaction mixture on a TLC plate and develop it in a hexane/ethyl acetate (95:5) solution.
-
A decrease in the oil band and an increase in the biodiesel bands indicate the progression of the reaction.
-
-
Separation and Washing:
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for phase separation. The upper layer is the biodiesel, and the lower layer is glycerin.
-
Separate the biodiesel layer from the glycerin layer.
-
Wash the biodiesel with a 0.1 M HCl aqueous solution to neutralize the excess catalyst.
-
-
Purification:
-
Perform a simple distillation at 100°C to remove residual water and methanol from the biodiesel.
-
Ring-Opening Polymerization of L-Lactide using a Potassium-Based Catalyst
This protocol is a general procedure for the ring-opening polymerization of L-lactide using a potassium-based catalyst in the presence of a co-initiator.[4]
Materials:
-
L-lactide (LLA)
-
Potassium-based catalyst (e.g., potassium acetophenone (B1666503) oxime)
-
Benzyl (B1604629) alcohol (BnOH) as co-initiator
-
Toluene (B28343) (anhydrous)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Glovebox or vacuum line
-
NMR spectrometer
Procedure:
-
Monomer and Reagent Purification:
-
Purify L-lactide by recrystallization from toluene followed by sublimation at 100°C. Store the purified monomer in a glovebox.
-
Ensure all other reagents and solvents are anhydrous and handled under an inert atmosphere.
-
-
Polymerization:
-
All manipulations should be carried out in a glovebox or using Schlenk line techniques.
-
In a Schlenk flask, prepare a solution of the potassium catalyst and benzyl alcohol (co-initiator) in toluene.
-
In a separate flask, prepare a suspension of L-lactide in toluene.
-
Add the catalyst/co-initiator solution to the L-lactide suspension under stirring at room temperature.
-
-
Monitoring the Reaction:
-
The polymerization is typically fast. Once the reaction mixture becomes homogeneous (indicating the monomer has dissolved and polymerization is proceeding), an aliquot can be removed via syringe.
-
Determine the monomer conversion by ¹H NMR spectroscopy in CDCl₃.
-
-
Polymer Isolation and Purification:
-
Once the desired conversion is reached, the polymerization can be terminated (e.g., by precipitation in a non-solvent like cold methanol).
-
The polymer can be further purified by dissolving it in a suitable solvent (e.g., dichloromethane) and re-precipitating it.
-
Dry the polymer under vacuum to a constant weight.
-
Signaling Pathways and Experimental Workflows
Mechanism of Base-Catalyzed Transesterification
The transesterification of triglycerides with an alcohol in the presence of an alkali metal alkoxide catalyst proceeds through a nucleophilic acyl substitution mechanism.
Caption: Base-catalyzed transesterification mechanism.
Experimental Workflow for Biodiesel Production
The following diagram illustrates the key steps in the laboratory-scale production and purification of biodiesel using an alkali metal alkoxide catalyst.
Caption: Experimental workflow for biodiesel production.
References
Validating Lithium Methanolate Concentration: A Comparative Guide to Titrimetric and Alternative Methods
For researchers, scientists, and drug development professionals working with lithium methanolate (also known as lithium methoxide), accurate determination of its concentration is critical for reaction stoichiometry, process control, and overall experimental reproducibility. This guide provides an objective comparison of the standard titrimetric method for validating lithium methanolate concentration against alternative analytical techniques, supported by detailed experimental protocols.
Principle of Validation: The Chemistry of Quantification
Lithium methanolate (CH₃OLi) is a strong alkoxide base. This basicity is the foundation for its most common method of quantification: acid-base titration.[1] The methoxide (B1231860) ion (CH₃O⁻) readily reacts with a proton (H⁺) from a standard acid in a neutralization reaction. By precisely measuring the volume of a standardized acid required to reach the equivalence point, the concentration of the lithium methanolate solution can be accurately calculated.
Comparison of Analytical Methods
While acid-base titration is the most prevalent and accessible method, other techniques can also be employed for the quantification of lithium, each with distinct advantages and limitations.
| Method | Principle | Typical Titrant/Reagent | Advantages | Disadvantages | Best Suited For |
| Acid-Base Titration | Neutralization of the basic methoxide ion with a standard acid.[2][3] | Benzoic Acid (primary standard), standardized HCl or H₂SO₄.[4] | Cost-effective, robust, requires standard laboratory equipment, high precision and accuracy. | Sensitive to atmospheric CO₂, requires non-aqueous solvents, endpoint detection can be subjective with visual indicators.[4] | Routine quality control, standardization of freshly prepared solutions, process monitoring. |
| pH Titration | Potentiometric monitoring of pH change during neutralization with a strong acid. | Sulfuric Acid (H₂SO₄). | Objective endpoint determination, can be automated, provides more data than a single endpoint.[5] | Requires a calibrated pH meter and electrode suitable for non-aqueous media, potential for gelatinous precipitates.[5] | R&D settings, method development, analysis of colored or turbid solutions. |
| Spectroscopic Methods (AAS, ICP-OES) | Measurement of light absorption (AAS) or emission (ICP-OES) by lithium atoms.[6][7] | N/A (instrumental method). | High sensitivity and specificity for lithium, can detect trace amounts.[8] | Expensive instrumentation, requires sample digestion/dilution which can introduce errors, does not directly measure the active base concentration.[6][9] | Elemental analysis, impurity testing, trace lithium quantification. |
| Colorimetric Methods | Formation of a colored complex with lithium ions that can be measured spectrophotometrically.[9] | Polyfluoroporphyrin or tris(1,10-phenanthroline)iron(II) complexing agents.[7][9] | Simple, can be adapted for high-throughput screening.[9] | Indirect measurement, potential for interference from other ions, may require complex sample preparation.[7] | Specific research applications, analysis of biological samples. |
Experimental Protocols
The following protocols detail the standard method for preparing and validating the concentration of a 0.1 M lithium methanolate solution.
Protocol 1: Preparation of 0.1 M Lithium Methanolate Solution
Objective: To prepare a nominal 0.1 M solution of lithium methanolate.
Materials:
-
Lithium metal, freshly cut (0.7 g)[4]
-
Anhydrous methanol (B129727) (150 mL)[4]
-
Toluene (B28343), anhydrous (to make 1000 mL)[4]
-
Flask with a cooling bath
-
Volumetric flask (1000 mL)
Procedure:
-
In a flask placed in a cooling bath, cautiously dissolve 0.7 g of freshly cut lithium metal in 150 mL of anhydrous methanol in small portions.[4] Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.[10]
-
Once the reaction is complete and the lithium has fully dissolved, add sufficient anhydrous toluene to produce a final volume of 1000 mL in a volumetric flask.[4]
-
If the solution appears cloudy or contains a precipitate, add a small amount of anhydrous methanol to clarify it.[10]
-
Standardize the solution immediately before use as described in Protocol 2.[4]
Protocol 2: Standardization by Titration with Benzoic Acid
Objective: To accurately determine the molarity of the prepared lithium methanolate solution.
Materials:
-
Lithium methanolate solution (prepared in Protocol 1)
-
Benzoic acid (primary standard), accurately weighed (~0.25 g)[4]
-
Dimethylformamide (25 mL)[4]
-
Quinaldine Red solution (indicator)[4] or Thymol Blue solution (indicator)
-
Burette (50 mL)
-
Erlenmeyer flask
-
Apparatus to protect the titration from atmospheric carbon dioxide (e.g., a drying tube filled with soda lime).[4]
Procedure:
-
Accurately weigh approximately 0.25 g of benzoic acid and dissolve it in 25 mL of dimethylformamide in an Erlenmeyer flask.[4]
-
Add a few drops of the chosen indicator (e.g., Quinaldine Red).[4]
-
Fill a clean, dry burette with the prepared lithium methanolate solution. Record the initial volume.
-
Titrate the benzoic acid solution with the lithium methanolate solution. Throughout the titration, ensure the solution is protected from atmospheric carbon dioxide.[4]
-
The endpoint is reached when the indicator undergoes a distinct color change. For Quinaldine Red, this is typically from colorless to red. For Thymol Blue, the endpoint is a pure blue color.
-
Record the final volume of lithium methanolate solution used.
-
Perform a blank determination by titrating 25 mL of dimethylformamide with the lithium methanolate solution and make any necessary corrections.[4]
-
Repeat the titration at least two more times for precision.
Calculation of Molarity:
The molarity of the lithium methanolate solution can be calculated using the following formula:[4][10]
Molarity (M) = (Mass of Benzoic Acid in g) / (0.1221 g/mmol * Volume of Lithium Methanolate in mL)
Where 0.1221 g/mmol is the molecular weight of benzoic acid (C₇H₆O₂) divided by 1000.[4]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Overall workflow for the validation of lithium methanolate concentration.
Caption: Step-by-step experimental workflow for the titration procedure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. Lithium Ion Quantitation Methodologies | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming lithium analysis difficulties with a simple colorimetric/spectrophotometric method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pharmaupdater.com [pharmaupdater.com]
A Comparative Guide to Lithium Methanolate and Lithium tert-Butoxide as Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. Among the plethora of available bases, lithium alkoxides, particularly lithium methanolate and lithium tert-butoxide, are frequently employed. This guide provides an objective comparison of the performance of these two bases, supported by their physicochemical properties and experimental data, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a base is paramount in predicting its behavior in a reaction. The table below summarizes the key properties of lithium methanolate and lithium tert-butoxide.
| Property | Lithium Methanolate | Lithium tert-Butoxide |
| Chemical Formula | CH₃LiO | (CH₃)₃COLi |
| Molecular Weight | 37.97 g/mol [1][2] | 80.05 g/mol [3][4] |
| Appearance | White solid[5] | White solid[6] |
| pKa of Conjugate Acid (Methanol/tert-Butanol) | ~15.5 | ~18.0 |
| Basicity | Strong base | Very strong, non-nucleophilic base |
| Steric Hindrance | Low | High |
| Solubility in THF | Low[7] | Soluble (commercially available as a 2.2M solution)[3][8] |
| Solubility in Hexane | Virtually insoluble | Soluble (e.g., 16%)[3] |
| Solubility in Methanol | Soluble (commercially available as a 10% solution)[7] | Less soluble |
Performance in Base-Catalyzed Reactions: A Focus on α-Alkylation of Ketones
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The choice of base is crucial for the efficient and selective deprotonation of the ketone to form the enolate intermediate.
Lithium tert-Butoxide: A Sterically Hindered Powerhouse
Lithium tert-butoxide is a strong, sterically hindered base, making it an excellent choice for the deprotonation of ketones. Its bulky nature minimizes nucleophilic attack on the carbonyl carbon, favoring the desired proton abstraction.
A notable application of lithium tert-butoxide is in the transition-metal-free α-alkylation of ketones with primary alcohols. In a study by Liang et al., lithium tert-butoxide was found to efficiently promote this transformation. For instance, the reaction of acetophenone (B1666503) with benzyl (B1604629) alcohol in the presence of lithium tert-butoxide afforded 1,3-diphenylpropan-1-one in high yield.
Experimental Data: α-Alkylation of Acetophenone with Benzyl Alcohol
| Base | Solvent | Temperature (°C) | Yield (%) |
| LiOtBu | Toluene (B28343) | 110 | 92 |
| NaOtBu | Toluene | 110 | 65 |
| KOtBu | Toluene | 110 | 81 |
| LiOH | Toluene | 110 | <5 |
| NaOH | Toluene | 110 | <5 |
| KOH | Toluene | 110 | 15 |
Data sourced from Liang, Y.-F., et al. (2013). Lithium tert-butoxide mediated α-alkylation of ketones with primary alcohols under transition-metal-free conditions. RSC Advances, 3(21), 7739-7742.
Lithium Methanolate: A Less Common Choice for Ketone Alkylation
While lithium methanolate is a strong base, its application in the α-alkylation of ketones is less common. Its smaller steric profile compared to lithium tert-butoxide can lead to a higher propensity for nucleophilic addition to the carbonyl group, a competing side reaction. Furthermore, the use of weaker, non-hindered alkoxides can lead to multiple alkylations.[2] For these reasons, stronger, more sterically hindered bases like lithium diisopropylamide (LDA) or lithium tert-butoxide are generally preferred for the regioselective formation of ketone enolates.[5][9]
Experimental Protocols
α-Alkylation of Acetophenone with Benzyl Alcohol using Lithium tert-Butoxide
Materials:
-
Acetophenone
-
Benzyl alcohol
-
Lithium tert-butoxide (LiOtBu)
-
Toluene, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add lithium tert-butoxide (1.0 mmol, 80 mg).
-
Evacuate the tube and backfill with dry argon. Repeat this cycle three times.
-
Under a counterflow of argon, add anhydrous toluene (2.0 mL), acetophenone (0.5 mmol, 60 mg), and benzyl alcohol (0.75 mmol, 81 mg) via syringe.
-
Seal the tube and stir the reaction mixture at 110 °C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired α-alkylated ketone.
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the processes discussed, the following diagrams are provided.
Caption: Proposed reaction pathway for the α-alkylation of a ketone with a primary alcohol.
Caption: Experimental workflow for the α-alkylation of a ketone.
Conclusion
Both lithium methanolate and lithium tert-butoxide are potent bases in organic synthesis; however, their performance is dictated by their distinct structural and chemical properties.
-
Lithium tert-butoxide is the superior choice for reactions requiring a strong, non-nucleophilic, and sterically hindered base, such as the α-alkylation of ketones. Its bulkiness effectively prevents side reactions, leading to higher yields of the desired product.
-
Lithium methanolate , while a strong base, is less sterically hindered and more nucleophilic. This makes it less suitable for applications like ketone alkylation where nucleophilic attack on the carbonyl is a competing pathway. It is, however, a valuable reagent for other transformations like transesterification.
For researchers and professionals in drug development, a careful consideration of the substrate, the desired transformation, and the potential for side reactions is crucial in selecting between these two lithium alkoxides to achieve optimal synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. Lithium tert-butoxide mediated α-alkylation of ketones with primary alcohols under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ketone α-alkylation at the more-hindered site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electrochemical Methods for Lithium-Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient detection of lithium ions (Li⁺) is critical across a spectrum of scientific disciplines, from therapeutic drug monitoring in clinical settings to environmental analysis and battery technology research.[1] Electrochemical methods offer a compelling alternative to traditional analytical techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) spectroscopy, providing rapid, cost-effective, and portable solutions for in-situ lithium-ion concentration measurements.[2]
This guide provides an objective comparison of three primary electrochemical techniques for lithium-ion detection: Potentiometry, primarily through Ion-Selective Electrodes (ISEs); Voltammetry, with a focus on stripping techniques; and Amperometry. The performance of each method is evaluated based on key analytical parameters, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for each method are also provided to facilitate replication and adaptation in your own research.
Performance Comparison of Electrochemical Lithium-Ion Detection Methods
The selection of an appropriate electrochemical method hinges on the specific requirements of the application, such as the required sensitivity, the expected concentration range of lithium, and the presence of interfering ions. The following table summarizes the key performance metrics of representative examples from each technique.
| Feature | Potentiometry (Ion-Selective Electrode) | Voltammetry (Stripping Voltammetry) | Amperometry (Pulse Amperometry) |
| Principle | Measures the potential difference between a Li⁺-selective electrode and a reference electrode, which is proportional to the logarithm of the Li⁺ activity. | Pre-concentrates Li⁺ onto the electrode surface at a negative potential, followed by "stripping" it off by scanning the potential to more positive values and measuring the resulting current peak. | Measures the current generated by the electrochemical oxidation or reduction of Li⁺ at a constant or pulsed potential. |
| Limit of Detection (LOD) | 1.6 µM[3] | 5.6 x 10⁻⁷ M (0.56 µM)[4] | 0.15 mM (150 µM)[5] |
| Linear Range | 10⁻⁵ – 10⁻¹ M[3] | 2.8 x 10⁻⁶ – 2.0 x 10⁻³ M[4] | 0.2 – 2.0 mM[5] |
| Selectivity | High, determined by the ionophore in the membrane. Selectivity coefficients (log KpotLi,M) are used to quantify preference over interfering ions.[5] | Good, can be influenced by the electrode material and the presence of complexing agents. | Good, can be enhanced by using an ion-selective membrane and a cation-exchange column.[5] |
| Response Time | ~10 seconds[6] | Typically minutes (due to the pre-concentration step). | Milliseconds (for pulse amperometry).[5] |
| Instrumentation | pH/Ion meter, Li⁺ ISE, Reference electrode. | Potentiostat, Working electrode, Reference electrode, Counter electrode. | Potentiostat, Working electrode, Reference electrode, Counter electrode, Flow injection analysis (FIA) system (optional). |
| Advantages | Simple, low cost, wide linear range, suitable for continuous monitoring.[2] | Very low detection limits, high sensitivity. | Fast response time, high sensitivity, suitable for flow systems.[5] |
| Disadvantages | Susceptible to interference from ions with similar charge and size (e.g., Na⁺), requires calibration.[7] | The pre-concentration step can be time-consuming, susceptible to surface fouling. | May have a more limited linear range compared to potentiometry, can be more complex to set up. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying principles and experimental setups of these electrochemical methods, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers to develop and optimize their own lithium-ion detection assays.
Potentiometry: Fabrication and Use of a Lithium Ion-Selective Electrode (ISE)
This protocol describes the preparation of a PVC membrane-based lithium ISE.
Materials:
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)
-
Lithium Ionophore (e.g., Lithium Ionophore I)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), freshly distilled
-
Internal filling solution: 0.1 M LiCl
-
ISE electrode body
-
Ag/AgCl internal reference electrode
Procedure:
-
Membrane Cocktail Preparation:
-
In a glass vial, dissolve PVC (e.g., 33 mg), o-NPOE (e.g., 66 mg), lithium ionophore I (e.g., 1 mg), and KTCPB (e.g., 0.5 mg) in approximately 1.5 mL of THF.
-
Mix thoroughly until all components are completely dissolved.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a flat, glass ring (e.g., 22 mm inner diameter) placed on a glass plate.
-
Cover the ring with a watch glass to allow for slow evaporation of THF over 24 hours at room temperature.
-
-
Electrode Assembly:
-
Once the membrane is dry and a flexible, transparent film has formed, cut a small disc (e.g., 7 mm diameter) from the cast membrane.
-
Mount the membrane disc into the ISE electrode body.
-
Fill the electrode body with the internal filling solution (0.1 M LiCl), ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode.
-
-
Conditioning:
-
Condition the assembled Li⁺-ISE by soaking it in a 0.01 M LiCl solution for at least 2 hours before use.
-
-
Measurement:
-
Connect the Li⁺-ISE and an external reference electrode (e.g., Ag/AgCl) to a pH/ion meter.
-
Calibrate the electrode using a series of standard LiCl solutions of known concentrations (e.g., 10⁻⁵ M to 10⁻¹ M).
-
Measure the potential of the sample solution and determine the lithium-ion concentration from the calibration curve.
-
Voltammetry: Determination of Lithium by Differential Pulse Anodic Stripping Voltammetry (DPASV)
This protocol is based on the use of a carbon paste electrode modified with spinel-type manganese oxide for the selective pre-concentration and determination of lithium ions.[4]
Materials:
-
Spinel-type manganese oxide (MnO₂)
-
Graphite (B72142) powder
-
Nujol oil
-
Supporting electrolyte: 0.1 M Tris-HCl buffer (pH 8.3)
-
Standard lithium solutions
-
Potentiostat with a three-electrode cell (modified carbon paste working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)
Procedure:
-
Working Electrode Preparation:
-
Prepare the modified carbon paste by hand-mixing 25% (w/w) spinel-type MnO₂, 50% (w/w) graphite powder, and 25% (w/w) Nujol oil in a mortar and pestle until a homogenous paste is obtained.
-
Pack the paste into the cavity of a piston-driven electrode holder.
-
Smooth the electrode surface on a clean paper.
-
-
Pre-concentration Step:
-
Immerse the three-electrode system into the electrochemical cell containing the sample solution in the supporting electrolyte.
-
Apply an accumulation potential of +0.3 V (vs. Ag/AgCl) for 30 seconds with stirring to pre-concentrate lithium ions onto the electrode surface.
-
-
Stripping Step:
-
Stop the stirring and allow the solution to become quiescent for 10 seconds.
-
Scan the potential from +0.3 V to +1.0 V using a differential pulse waveform (e.g., pulse amplitude of 50 mV, scan rate of 5 mV/s).
-
Record the resulting voltammogram. The peak current is proportional to the concentration of lithium in the sample.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current against the concentration of standard lithium solutions.
-
Determine the concentration of lithium in the unknown sample from the calibration curve.
-
Amperometry: Pulse Amperometric Detection of Lithium
This protocol describes a flow injection analysis (FIA) system with a liquid/liquid-type ion-selective electrode for the pulse amperometric detection of lithium.[5]
Materials:
-
Flow injection analysis (FIA) system including a peristaltic pump, injection valve, and a flow-through electrochemical cell.
-
Cation-exchange column.
-
Potentiostat capable of pulse amperometry.
-
Working electrode: Liquid/liquid interface (e.g., o-nitrophenyl phenyl ether/water) containing a lithium ionophore (e.g., dibenzyl-14-crown-4).
-
Reference electrodes for both aqueous and organic phases.
-
Counter electrode.
-
Carrier solution: e.g., 0.05 M MgSO₄.
-
Standard lithium solutions.
Procedure:
-
FIA System Setup:
-
Assemble the FIA system with the pump delivering the carrier solution at a constant flow rate.
-
Place the cation-exchange column before the injection valve to separate lithium from other cations.
-
Connect the injection valve to the flow-through electrochemical cell.
-
-
Electrochemical Detection:
-
Set up the potentiostat for pulse amperometry. A typical pulse sequence involves applying a base potential where no ion transfer occurs, followed by a short potential pulse to a value where the facilitated transfer of Li⁺ occurs. For example, a base potential of +240 mV and a sample potential of +395 mV can be used.[5]
-
The current is measured during the potential pulse.
-
-
Measurement:
-
Inject a known volume of the standard or sample solution into the carrier stream using the injection valve.
-
The sample plug travels through the cation-exchange column and then to the electrochemical detector.
-
Record the amperometric signal (current vs. time). The peak height of the signal is proportional to the lithium concentration.
-
-
Quantification:
-
Generate a calibration curve by injecting a series of standard lithium solutions and plotting the peak current against concentration.
-
Determine the lithium concentration in the unknown sample by comparing its peak height to the calibration curve.
-
Conclusion
Electrochemical methods provide a powerful and versatile toolkit for the detection of lithium ions. Potentiometric ISEs offer simplicity and a wide dynamic range, making them suitable for routine monitoring. Voltammetric stripping techniques provide exceptional sensitivity for trace-level detection. Amperometric methods, particularly pulse amperometry in a flow system, offer rapid and sensitive measurements ideal for high-throughput analysis. The choice of the optimal method will be dictated by the specific analytical challenge at hand, considering factors such as the required detection limit, sample matrix, and desired analysis speed. The detailed protocols provided in this guide serve as a foundation for researchers to implement and adapt these techniques for their specific research needs in the dynamic field of lithium-ion analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 3. The power of ion selective electrodes in brine analysis [ntsensors.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Therapeutic Monitoring of Lithium in the Management of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Solid-State Alkali Metal Methanolate Structures via X-ray Diffraction
A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of solid-state lithium methanolate and its sodium and potassium analogues. This guide details experimental protocols for handling air-sensitive materials and presents a comparative summary of their crystallographic data.
The solid-state structures of alkali metal methanolates (LiOCH₃, NaOCH₃, and KOCH₃) are of significant interest in various chemical applications, including catalysis, organic synthesis, and materials science. Understanding their crystal structures is crucial for elucidating reaction mechanisms and designing novel reagents. This guide provides a comparative overview of the solid-state structures of lithium, sodium, and potassium methanolates, with a focus on their analysis by X-ray diffraction (XRD). A key challenge in the characterization of these compounds is their extreme sensitivity to atmospheric moisture and carbon dioxide, necessitating specialized handling techniques.
Comparison of Crystallographic Data
The crystal structures of lithium and sodium methanolate have been determined by single-crystal X-ray diffraction, while detailed crystallographic data for potassium methanolate remains less defined in publicly accessible literature, often being described as a crystalline powder. A summary of the available data is presented below.
| Property | Lithium Methanolate (LiOCH₃) | Sodium Methanolate (NaOCH₃) | Potassium Methanolate (KOCH₃) |
| Crystal System | Tetragonal | Hexagonal | Not definitively reported |
| Space Group | P4/nmm | Not definitively reported | Not definitively reported |
| Unit Cell Parameters | a = 3.55 Å, c = 8.72 Å | Not definitively reported | Not definitively reported |
| Structural Motif | Polymeric, layered structure similar to LiOH.[1] | Polymeric, with sheet-like arrays of Na⁺ centers.[2] | Described as a white to yellowish hygroscopic crystalline powder.[3][4] |
Experimental Protocols
The successful X-ray diffraction analysis of alkali metal methanolates is critically dependent on the rigorous exclusion of air and moisture. The following is a generalized protocol for the preparation and analysis of these sensitive materials.
Sample Handling and Preparation
All manipulations of the solid methanolate powders should be performed in an inert atmosphere, such as a nitrogen- or argon-filled glovebox.
-
Material Transfer: Inside the glovebox, carefully transfer the powdered sample from its storage container to a mortar and pestle.
-
Grinding: Gently grind the sample to a fine, homogeneous powder to ensure random crystal orientation for powder XRD.
-
Sample Mounting:
-
Capillary Method: Load the fine powder into a thin-walled glass or quartz capillary (e.g., 0.3-0.5 mm diameter). Securely seal both ends of the capillary using a torch or a suitable sealant (e.g., epoxy) while still inside the glovebox.
-
Air-Sensitive Sample Holder: Alternatively, utilize a specialized air-sensitive sample holder for your diffractometer. These holders typically involve a well for the sample that is sealed with a low-X-ray-absorbing film (e.g., Kapton® or Mylar®) under an inert atmosphere.
-
X-ray Diffraction Data Acquisition
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
Sample Mounting: Mount the sealed capillary or the air-sensitive sample holder onto the goniometer.
-
Data Collection: Collect the diffraction data over a desired 2θ range (e.g., 10-80°) with an appropriate step size and counting time to achieve good signal-to-noise ratio.
Data Analysis
-
Phase Identification: The resulting diffraction pattern can be compared to known patterns in crystallographic databases (e.g., the Powder Diffraction File™) to confirm the phase purity of the sample.
-
Unit Cell Refinement: If the crystal system and approximate unit cell parameters are known, the experimental peak positions can be used to refine the lattice parameters using appropriate software (e.g., GSAS-II, FullProf).
-
Structure Solution and Refinement: For unknown structures, the diffraction data can be used for ab initio crystal structure determination, although this is a more complex process.
Workflow and Logical Relationships
The process of analyzing the solid-state structure of air-sensitive alkali metal methanolates can be visualized as a sequential workflow, from sample acquisition to final data interpretation and comparison.
Caption: A flowchart illustrating the key stages in the X-ray diffraction analysis of air-sensitive alkali metal methanolates.
Signaling Pathways and Intermolecular Interactions
The solid-state structures of alkali metal methanolates are dictated by the electrostatic interactions between the alkali metal cations (Li⁺, Na⁺, K⁺) and the methanolate anions (CH₃O⁻). These interactions lead to the formation of polymeric structures. The nature of the alkali metal cation significantly influences the coordination environment and the overall crystal packing. For instance, the smaller ionic radius of Li⁺ compared to Na⁺ and K⁺ results in different coordination numbers and bond lengths, which in turn affects the crystal lattice. The arrangement of the methyl groups also plays a role in the packing efficiency and can influence the physical properties of the solid.
Caption: A diagram showing the fundamental ionic interactions that determine the solid-state structures of alkali metal methanolates.
References
- 1. 835. A physicochemical investigation of the methoxides of lithium, sodium, and potassium - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 3. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 4. Potassium methoxide - Wikipedia [en.wikipedia.org]
Assessing the Efficacy of Lithium Methanolate in Transesterification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transesterification of triglycerides is a cornerstone chemical reaction with significant applications in biofuel production, particularly biodiesel, and in the synthesis of various specialty chemicals. The choice of catalyst is paramount to the efficiency, yield, and overall economic viability of this process. This guide provides a comparative analysis of lithium methanolate against other common alkali catalysts used in transesterification, supported by experimental data.
Performance Comparison of Alkali Catalysts in Transesterification
The efficacy of a catalyst in transesterification is typically evaluated based on the resulting product yield or conversion rate under specific reaction conditions. The following table summarizes experimental data for lithium methanolate and its common alternatives. It is important to note that direct, comprehensive experimental data for lithium methanolate in transesterification is less prevalent in publicly available literature compared to its sodium and potassium counterparts. The data presented for lithium-based catalysts is often for lithium-doped or lithium-complex catalysts.
| Catalyst | Catalyst Concentration (wt%) | Methanol (B129727):Oil Molar Ratio | Temperature (°C) | Reaction Time (min) | Biodiesel Yield/Conversion (%) | Reference(s) |
| Lithium-based Catalysts | ||||||
| Lithium Glyceroxide/Hydroxide (B78521) | 0.2 | - | - | - | >99 | [1] |
| Li/CaO | 5 | 12:1 | 65 | 60-120 | >99 | [2] |
| Lithium Metasilicate | 5 | 18:1 | 60 | 180 | 95.5 | [3] |
| Lithium Orthosilicate | 6 | 18:1 | 65 | 120 | 98.1 | [4] |
| Sodium Methoxide (B1231860) | 0.5 | - | 60 | 60 | 100 | [5] |
| 3 (of glycerol) | 2:1 (DMC:Glycerol) | 85 | 120 | 99 (Glycerol Conversion) | [6] | |
| Potassium Methoxide | 1.59 | 4.5:1 | 50 | - | 95.8 | |
| 1.0 | 9:1 | 60 | 60 | 95 | [2] | |
| 2 (from K2CO3) | - | - | 180 | 98.8 | ||
| Sodium Hydroxide | 0.79 | 6.7:1 | 60.5 | - | 93.16 | |
| 0.5 | 6:1 | Room Temp. | 50 | 80.5 (purity) | ||
| Potassium Hydroxide | 2 | 11:1 (Ethanol:Oil) | 75 | 120 | 92.5 | |
| 1.2 | 6:1 | 75 | 30 | 96.7 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for transesterification using alkali catalysts.
General Protocol for Homogeneous Alkali-Catalyzed Transesterification
-
Preparation of Alkoxide Solution: The alkali catalyst (e.g., sodium hydroxide or potassium hydroxide) is dissolved in a predetermined amount of methanol under vigorous stirring in a separate vessel. For methoxide catalysts (e.g., sodium methoxide or potassium methoxide), a commercially available solution in methanol is often used, or the solid is carefully dissolved in methanol.
-
Reaction Setup: A known quantity of the triglyceride source (e.g., vegetable oil) is charged into a reaction vessel equipped with a mechanical stirrer, a condenser to prevent methanol loss, and a temperature controller.
-
Initiation of Reaction: The oil is preheated to the desired reaction temperature (typically between 50-70°C). The freshly prepared catalyst-methanol solution is then added to the preheated oil.
-
Reaction Progression: The reaction mixture is continuously stirred at a constant speed for the specified reaction time.
-
Product Separation: After the reaction is complete, the mixture is transferred to a separatory funnel and allowed to settle. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol (B35011).
-
Purification: The upper biodiesel layer is separated and washed with warm, slightly acidified water to remove any residual catalyst, soap, and excess methanol. The washing process is repeated until the wash water is neutral.
-
Drying: The purified biodiesel is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) or by heating under vacuum to remove any residual water.
Reaction Mechanism and Workflow
The transesterification of triglycerides with methanol in the presence of a basic catalyst proceeds through a nucleophilic acyl substitution mechanism. The following diagrams illustrate the overall reaction pathway and the catalytic cycle.
Caption: General workflow for the transesterification of triglycerides to produce biodiesel and glycerol.
The catalytic cycle involves the deprotonation of methanol by the base to form a methoxide anion, which is a potent nucleophile. This is followed by a series of nucleophilic attacks on the carbonyl carbons of the triglyceride, diglyceride, and monoglyceride, ultimately leading to the formation of three fatty acid methyl ester molecules and one glycerol molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biodiesel Production Using Lithium Metasilicate Synthesized from Non-Conventional Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
comparing shelf life and stability of different metal alkoxides
A Comparative Guide to the Shelf Life and Stability of Metal Alkoxides
For researchers, scientists, and professionals in drug development, the stability and shelf life of reagents are critical for experimental reproducibility and product integrity. Metal alkoxides, a versatile class of compounds used in catalysis, sol-gel processes, and organic synthesis, are notoriously sensitive to environmental conditions. This guide provides a comparative overview of the stability of common metal alkoxides, including those of titanium, zirconium, aluminum, and silicon, supported by experimental data and detailed methodologies for stability assessment.
Factors Influencing Metal Alkoxide Stability
The stability of metal alkoxides is primarily dictated by their susceptibility to hydrolysis and thermal decomposition. Several factors influence these degradation pathways:
-
Electronegativity of the Metal: The more electropositive the metal, the more ionic the metal-oxygen bond, and generally, the more susceptible the alkoxide is to hydrolysis.[1]
-
Steric Hindrance of the Alkyl Group: Bulkier alkyl groups (e.g., tert-butoxide vs. ethoxide) can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.[1] Branching of the alkyl group also tends to decrease molecular complexity and enhance volatility.[1]
-
Coordination Number and Oligomerization: Metal alkoxides often form oligomeric structures in solution, which can affect their reactivity. The tendency to form these structures is influenced by the size of the metal atom and the steric bulk of the alkoxy groups.
-
Presence of Moisture: Water is the primary reactant in the hydrolysis of metal alkoxides, leading to the formation of metal hydroxides and oxides. Therefore, exposure to atmospheric moisture is a critical factor in their degradation.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and thermal decomposition, leading to the formation of metal oxides and volatile organic byproducts.
Comparative Stability of Metal Alkoxides
Direct shelf-life data for many metal alkoxides is often not provided by manufacturers due to their high reactivity. Instead, a qualitative and relative understanding of their stability can be derived from their chemical properties and available experimental data. Silicon alkoxides, particularly in the form of silicones, are known for their exceptional stability and long shelf life, often extending to several years.[2][3][4] In contrast, alkoxides of more electropositive metals like titanium, zirconium, and aluminum are significantly more reactive.
The general trend for hydrolytic stability among these common metal alkoxides is:
Silicon > Aluminum > Zirconium > Titanium
This trend is supported by studies on their hydrolysis and condensation behavior. For instance, silanol (B1196071) (Si-OH) groups formed during hydrolysis are more stable than the corresponding titanium (Ti-OH) or zirconium (Zr-OH) hydroxyl groups.
Data Presentation: Comparative Stability and Thermal Properties
| Metal Alkoxide Type | Common Examples | Relative Hydrolytic Stability | Thermal Decomposition Onset (°C) | Notes |
| Silicon Alkoxides | Tetraethoxysilane (TEOS) | Very High | > 300 | Generally stable under ambient conditions with a long shelf life, often exceeding 10 years for silicones if stored properly.[2][3][4] |
| Aluminum Alkoxides | Aluminum isopropoxide, Aluminum sec-butoxide | Moderate to High | ~250-350 | Highly sensitive to moisture but generally more stable than titanium or zirconium alkoxides.[5][6] |
| Zirconium Alkoxides | Zirconium n-propoxide, Zirconium n-butoxide | Low to Moderate | ~200-300 | Very moisture-sensitive and requires storage under inert atmosphere.[7] |
| Titanium Alkoxides | Titanium isopropoxide (TTIP), Titanium ethoxide | Low | ~90-250 | Highly reactive with water and prone to thermal decomposition, especially when impurities are present.[8][9][10][11] |
Note: Thermal decomposition temperatures can vary significantly based on the specific alkoxide, purity, and experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocols for Stability Assessment
To quantitatively assess the shelf life and stability of metal alkoxides, a combination of analytical techniques can be employed. The following are detailed protocols for key experiments.
Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water absorbed by the metal alkoxide, which is a direct indicator of hydrolysis.
Methodology:
-
Apparatus: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Anhydrous solvent appropriate for the metal alkoxide (e.g., anhydrous methanol, chloroform, or a specialized Karl Fischer solvent), and the Karl Fischer reagent.
-
Sample Preparation:
-
All sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox) to prevent atmospheric moisture contamination.
-
Accurately weigh a sample of the metal alkoxide (typically 0.1-1 g, depending on the expected water content) into a dry, gas-tight syringe or vial.
-
-
Titration Procedure:
-
Introduce the anhydrous solvent into the titration vessel and titrate to a stable, dry endpoint to remove any residual water in the solvent.
-
Inject the accurately weighed metal alkoxide sample into the titration vessel.
-
Start the titration and record the amount of water detected in parts per million (ppm) or percentage.
-
-
Analysis: An increase in water content over time for samples stored under specific conditions indicates degradation through hydrolysis.
Monitoring Degradation by Viscosity Measurement
Objective: To track changes in the viscosity of a liquid metal alkoxide over time. An increase in viscosity can indicate polymerization or the formation of hydrolysis and condensation products.
Methodology:
-
Apparatus: A rotational or capillary viscometer.
-
Sample Preparation:
-
Store samples of the metal alkoxide in sealed containers under controlled temperature and humidity conditions.
-
At specified time intervals (e.g., 0, 1, 3, 6 months), carefully extract a sample for analysis in a controlled, dry environment.
-
-
Measurement Procedure:
-
Equilibrate the sample to the measurement temperature.
-
Measure the viscosity of the sample according to the instrument's operating instructions.
-
-
Analysis: Plot the viscosity as a function of time. A significant increase in viscosity suggests that the metal alkoxide is undergoing degradation.
Accelerated Aging Study for Shelf-Life Prediction
Objective: To estimate the shelf life of a metal alkoxide at ambient temperature by accelerating its degradation at elevated temperatures.
Methodology:
-
Principle: This method is based on the Arrhenius equation, which relates the rate of a chemical reaction to temperature. A common simplification is the Q10 theory, where the rate of degradation doubles for every 10°C increase in temperature.
-
Sample Preparation:
-
Dispense the metal alkoxide into multiple, small, hermetically sealed containers to prevent moisture ingress and to have individual samples for each time point.
-
-
Storage Conditions:
-
Place the sealed samples in temperature-controlled ovens at a minimum of two different elevated temperatures (e.g., 40°C and 50°C). The chosen temperatures should be below the boiling point and the rapid decomposition temperature of the alkoxide.
-
Store a control set of samples at the intended long-term storage temperature (e.g., 25°C).
-
-
Testing Schedule:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove samples from each temperature condition.
-
Analyze the samples for key stability-indicating parameters, such as purity (by gas chromatography), water content (by Karl Fischer titration), or viscosity.
-
-
Data Analysis:
-
For each temperature, plot the change in the measured parameter (e.g., decrease in purity) versus time and determine the degradation rate constant (k).
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T).
-
Extrapolate the linear regression of the Arrhenius plot to the intended storage temperature to determine the rate constant at that temperature.
-
Use the calculated rate constant to predict the time it will take for the product to reach its specification limit (e.g., 90% purity), which is the estimated shelf life.
-
Visualization of Stability Factors
The following diagram illustrates the key factors influencing the stability of metal alkoxides and their degradation pathways.
Caption: Factors affecting metal alkoxide stability.
Recommendations for Storage and Handling
To maximize the shelf life of metal alkoxides, the following storage and handling procedures are recommended:
-
Inert Atmosphere: Store all moisture-sensitive metal alkoxides under a dry, inert atmosphere, such as nitrogen or argon.
-
Sealed Containers: Use containers with tight-fitting seals, preferably with a PTFE liner, to prevent moisture ingress.
-
Controlled Temperature: Store at the manufacturer's recommended temperature, avoiding exposure to heat sources and direct sunlight.
-
Dry Environment: Handle these compounds in a glovebox or under a stream of dry, inert gas to minimize exposure to atmospheric moisture.
-
Use Dry Solvents and Glassware: Ensure all solvents and glassware are thoroughly dried before use with metal alkoxides.
References
- 1. gelest.com [gelest.com]
- 2. anysiliconerubber.com [anysiliconerubber.com]
- 3. Silicone Degradation Over Time - What's a Silicone Lifespan? [silicone.co.uk]
- 4. Top Tips You Need to Know for Silicone Shelf Life, Expiration, Storage, and Handling [rogerscorp.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Decomposition Characteristics of the TTIP (Tetraisopropyl Orthotitanate) Precursor for Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Lithium Methanolate-Catalyzed Reactions for Researchers
For Immediate Release
This guide provides a comprehensive comparison of lithium methanolate with other alkali metal methoxides and heterogeneous catalysts in transesterification reactions, a cornerstone of biodiesel production and other industrial processes. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and mechanistic insights to inform catalyst selection and process optimization.
Performance Comparison of Catalysts in Transesterification
The efficiency of a catalyst in driving a transesterification reaction to completion is paramount. The following tables summarize the performance of lithium methanolate and its alternatives under various conditions, with a focus on biodiesel yield.
Homogeneous Alkali Metal Catalysts
| Catalyst | Feedstock | Methanol (B129727):Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time | Biodiesel Yield (%) | Reference |
| Potassium Methoxide (B1231860) (CH₃OK) | Waste Cooking Oil | 6:1 | 1.0 | 60 | 30 min | 99.0 | [1] |
| Sodium Methoxide (CH₃ONa) | Waste Cooking Oil | 6:1 | 1.0 | 60 | 30 min | 98.5 | [1] |
| Potassium Hydroxide (KOH) | Waste Cooking Oil | 6:1 | 1.0 | 60 | 30 min | 97.2 | [1] |
| Sodium Hydroxide (NaOH) | Waste Cooking Oil | 6:1 | 1.0 | 60 | 30 min | 96.5 | [1] |
| Potassium Methoxide (CH₃OK) | Sunflower Oil | 6:1 | 1.0 | 60 | 2 h | 98.6 | [2] |
| Sodium Methoxide (CH₃ONa) | Sunflower Oil | Not Specified | 1.06 | 55 | Not Specified | 99.0 | [3] |
Note: Direct comparative data for lithium methanolate under the same conditions was not available in the reviewed literature. The performance of potassium and sodium methoxides suggests that alkali metal methoxides are generally more effective than their corresponding hydroxides.[1][3]
Heterogeneous Lithium-Based Catalysts
| Catalyst | Feedstock | Methanol:Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time | Biodiesel Yield (%) | Reference |
| Lithium Metasilicate (B1246114) (Li₂SiO₃) | Soybean Oil | 18:1 | 5.0 | 60 | 180 min | 95.5 | [4] |
| Li-doped CaO (1.23 wt% Li) | Glyceryl Tributyrate | Not Specified | Not Specified | 60 | Not Specified | Optimized Activity | [5] |
| Li-TiO₂/Feldspar (20 wt% Li) | Karanja Oil | 15:1 | 2.0 | 60 | 90 min | 98.4 | [6] |
Mechanistic Insights into Alkali Metal Methoxide-Catalyzed Transesterification
The transesterification reaction catalyzed by alkali metal methoxides proceeds through a well-established base-catalyzed mechanism. The key steps involve the formation of a methoxide anion, which acts as a potent nucleophile.
The general mechanism can be visualized as follows:
Caption: General mechanism of base-catalyzed transesterification.
The catalytic activity of alkali metal methoxides is influenced by the nature of the alkali metal cation (Li⁺, Na⁺, K⁺). While all are effective, potassium-based catalysts have been reported to give slightly better yields than their sodium-based counterparts.[3] This is often attributed to the higher basicity of potassium methoxide. Although direct comparative studies involving lithium methanolate are scarce, the smaller ionic radius and higher charge density of the lithium cation could potentially influence the coordination with the carbonyl group of the ester and the overall reaction kinetics. Further mechanistic studies are required to fully elucidate these differences.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for homogeneous and heterogeneous catalytic transesterification.
General Protocol for Homogeneous Base-Catalyzed Transesterification of Vegetable Oil
This protocol is a generalized procedure based on common laboratory practices for biodiesel production.
Materials:
-
Vegetable oil (e.g., soybean, canola, sunflower)
-
Methanol (anhydrous)
-
Alkali metal catalyst (e.g., potassium hydroxide, sodium hydroxide, or the corresponding methoxide)
-
Anhydrous sodium sulfate (B86663)
-
Hexane
-
Glacial acetic acid (for neutralization)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Drying of Oil: The vegetable oil is preheated to 110-120°C for 30 minutes under vacuum to remove any dissolved water, which can interfere with the reaction.
-
Catalyst Preparation: The alkali metal catalyst (e.g., 1 wt% of the oil) is dissolved completely in the required amount of methanol (e.g., a 6:1 molar ratio to oil) in a separate flask. This step should be performed with caution as the dissolution is exothermic.
-
Reaction Setup: The dried oil is placed in the three-neck flask equipped with a reflux condenser, magnetic stirrer, and thermometer. The oil is heated to the desired reaction temperature (e.g., 60-65°C).
-
Transesterification Reaction: The freshly prepared catalyst-methanol solution is added to the preheated oil. The reaction mixture is stirred vigorously for the specified reaction time (e.g., 1-2 hours) while maintaining the temperature.
-
Product Separation: After the reaction is complete, the mixture is transferred to a separatory funnel and allowed to stand for several hours. Two distinct layers will form: an upper layer of biodiesel (fatty acid methyl esters) and a lower layer of glycerol (B35011).
-
Glycerol Removal: The lower glycerol layer is carefully drained off.
-
Biodiesel Washing: The biodiesel layer is washed several times with warm deionized water to remove any residual catalyst, soap, and methanol. A small amount of glacial acetic acid can be added during the first wash to neutralize the catalyst.
-
Drying: The washed biodiesel is dried over anhydrous sodium sulfate and then filtered.
-
Solvent Removal: Any remaining solvent (e.g., hexane, if used for extraction) is removed using a rotary evaporator to obtain the purified biodiesel.
Protocol for Heterogeneous Catalysis using Lithium Metasilicate
This protocol is adapted from a study on biodiesel production using lithium metasilicate synthesized from non-conventional sources.[4]
Materials:
-
Soybean oil
-
Methanol
-
Lithium metasilicate (Li₂SiO₃) catalyst
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Centrifuge
Procedure:
-
Catalyst and Reactant Preparation: A specified amount of the lithium metasilicate catalyst (e.g., 5 wt% of the oil) is added to the required volume of methanol (e.g., 18:1 molar ratio to oil) in the three-neck flask.
-
Reaction Initiation: The pre-filtered soybean oil is added to the flask.
-
Reaction Conditions: The mixture is heated to 60°C and stirred for 180 minutes under reflux.
-
Catalyst and Product Separation: After the reaction, the solid catalyst is separated from the liquid product by centrifugation.
-
Methanol Evaporation: The supernatant liquid is heated to 50°C for 30 minutes to evaporate any residual methanol, yielding the fatty acid methyl esters (biodiesel).
Workflow for Catalyst Comparison
The following workflow outlines a systematic approach for comparing the performance of different catalysts in a transesterification reaction.
Caption: A structured workflow for comparing catalyst performance.
This guide provides a foundational understanding of the performance and mechanistic aspects of lithium methanolate and its alternatives in transesterification reactions. For researchers embarking on catalyst development and optimization, the provided data and protocols offer a valuable starting point for further investigation.
References
A Comparative Guide to the Kinetic Analysis of Reactions Mediated by Lithium Methanolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of lithium methanolate (lithium methoxide (B1231860), LiOMe) in chemical reactions, particularly transesterification, against other common alkali metal methoxide catalysts. While direct, side-by-side kinetic data for lithium methanolate is limited in publicly available literature, this document synthesizes available information on related catalysts and provides a framework for understanding its potential performance. The guide includes detailed experimental protocols for conducting kinetic analyses and visual representations of key concepts to aid in experimental design and data interpretation.
Introduction to Alkali Metal Methoxide Catalysts
Alkali metal methoxides, including lithium methanolate (LiOMe), sodium methoxide (NaOMe), and potassium methoxide (KOMe), are strong bases and effective catalysts in various organic reactions, most notably in transesterification for the production of biodiesel.[1] The catalytic activity of these compounds stems from the methoxide anion (CH₃O⁻), which acts as a potent nucleophile.[1] The choice of the alkali metal cation (Li⁺, Na⁺, K⁺) can influence the catalyst's activity and the overall reaction kinetics.[2] While sodium and potassium methoxides are more commonly used and extensively studied, lithium methanolate presents an interesting alternative due to the unique properties of the lithium cation.
Comparative Kinetic Data
Generally, in base-catalyzed transesterification, methoxide catalysts have been shown to give higher yields of fatty acid methyl esters (FAME) compared to their corresponding hydroxide (B78521) catalysts. The catalytic activity is dependent on the amount of available methoxide radicals for the reaction.
For context, a study on the transesterification of soybean oil with methanol (B129727) catalyzed by magnesium methoxide, a related alkaline earth metal methoxide, reported a total apparent activation energy of 46.3878 kJ mol⁻¹ and a pre-exponential factor (k₀) of 5.9112 × 10⁵ L mol⁻¹ min⁻¹.
Below is a summary of kinetic parameters for transesterification reactions catalyzed by various alkali and alkaline earth metal-based catalysts, which can serve as a benchmark for evaluating the performance of lithium methanolate.
| Catalyst | Oil Type | Reaction | Rate Law | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |
| Sodium Methoxide | Soybean Oil | Transesterification | Pseudo-first-order | Data not consistently reported | Data not consistently reported | [3] |
| Potassium Hydroxide | Soybean Oil | Transesterification | Second-order | -10076.568 (Note: negative value as reported) | 1.1195 x 10⁻⁵ min⁻¹ | This value seems anomalous and should be treated with caution. |
| Magnesium Methoxide | Soybean Oil | Transesterification | Not specified | 46.39 | 5.91 x 10⁵ L mol⁻¹ min⁻¹ | |
| Alkali-doped CaO/MgO | Rapeseed Oil | Transesterification | Not specified | Not specified | Not specified | Showed >90% conversion in 3h[4] |
Note: The lack of directly comparable data for lithium methanolate highlights a research gap. The data presented is for illustrative purposes and direct comparisons should be made with caution due to varying experimental conditions in the original studies.
Experimental Protocols for Kinetic Analysis
To conduct a thorough kinetic analysis of reactions mediated by lithium methanolate and compare its performance to other bases, a well-defined experimental protocol is essential. The following is a generalized procedure for determining the reaction kinetics of a transesterification reaction.
Materials and Equipment
-
Reactants: Triglyceride source (e.g., refined soybean oil), anhydrous methanol.
-
Catalysts: Lithium methanolate, sodium methoxide, potassium methoxide (as solutions in methanol or as solid powders).
-
Solvents: Anhydrous solvent for catalyst preparation (if needed), quenching solution (e.g., a weak acid solution).
-
Analytical Standards: Standards for triglycerides, diglycerides, monoglycerides, and fatty acid methyl esters for calibration.
-
Equipment:
-
Jacketed glass reactor with temperature control (e.g., water bath).
-
Magnetic stirrer or mechanical overhead stirrer.
-
Syringes for sampling.
-
Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis.
-
Inert atmosphere setup (e.g., nitrogen or argon) if catalysts are sensitive to air or moisture.
-
Experimental Procedure
-
Reactor Setup: Set up the jacketed glass reactor with the stirrer and temperature control. Ensure the system is clean and dry. If using air-sensitive catalysts, purge the reactor with an inert gas.
-
Reactant Charging: Charge the reactor with a known amount of the triglyceride oil and preheat it to the desired reaction temperature (e.g., 60°C).
-
Catalyst Preparation: Prepare a solution of the alkali methoxide catalyst in anhydrous methanol at a specific concentration.
-
Reaction Initiation: Add the catalyst solution to the preheated oil to initiate the reaction. Start the stirrer at a constant speed to ensure proper mixing. The time of catalyst addition is considered time zero (t=0).
-
Sampling: Withdraw small aliquots of the reaction mixture at regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding a quenching solution to stop the catalytic activity.
-
Sample Preparation for Analysis: Prepare the quenched samples for analysis. This may involve phase separation, washing, and derivatization depending on the analytical method.
-
Quantitative Analysis: Analyze the samples using GC or HPLC to determine the concentration of reactants (triglycerides) and products (fatty acid methyl esters) at each time point.
-
Data Analysis:
-
Plot the concentration of the limiting reactant (triglyceride) versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Test different rate law models (e.g., pseudo-first-order, second-order) by plotting the appropriate linearized forms of the integrated rate equations.
-
Calculate the rate constant (k) from the slope of the linearized plot.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.
-
The following diagram illustrates a typical experimental workflow for this kinetic analysis.
Reaction Pathway and Kinetic Modeling
The transesterification of triglycerides is a multi-step reaction. The overall reaction is often modeled as a pseudo-first-order reaction when there is a large excess of methanol.
The general signaling pathway for a base-catalyzed transesterification can be visualized as follows:
The logical relationship for determining kinetic parameters from experimental data is outlined below:
Conclusion and Future Outlook
While lithium methanolate is a viable catalyst for reactions like transesterification, a comprehensive, direct comparison of its kinetic performance against more common alkali metal methoxides like NaOMe and KOMe is currently lacking in the scientific literature. The provided experimental protocols and conceptual diagrams offer a robust framework for researchers to conduct such comparative studies. Future research should focus on generating this missing kinetic data to fully elucidate the role of the alkali metal cation in influencing the reaction rates and mechanisms. Such studies will be invaluable for optimizing industrial processes and for the rational design of catalytic systems in drug development and other fine chemical syntheses.
References
literature review of lithium methanolate applications in synthesis
A comprehensive review of the applications, comparative performance, and experimental protocols of lithium methanolate in modern synthetic chemistry.
Lithium methanolate (LiOCH₃), a strong alkoxide base, has carved a niche for itself as a highly effective reagent in a multitude of organic transformations. Its utility spans from large-scale industrial processes like biodiesel production to the intricate construction of complex molecules in the pharmaceutical and fragrance industries. This guide provides a detailed comparison of lithium methanolate with other common bases, presents experimental data to support its efficacy, and offers detailed protocols for its key applications, catering to researchers, scientists, and professionals in drug development.
Performance Comparison: Lithium Methanolate vs. Alternative Bases
The choice of base is a critical parameter in organic synthesis, often dictating the yield, reaction rate, and selectivity of a transformation. Lithium methanolate is frequently compared with other alkali metal alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) and potassium methoxide (KOCH₃), as well as with alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH).
In Transesterification for Biodiesel Production
Transesterification, the reaction of triglycerides with an alcohol (typically methanol) to produce fatty acid methyl esters (FAME) or biodiesel, is a cornerstone of renewable energy production. The choice of catalyst significantly impacts the efficiency of this process.
| Catalyst | Typical Yield (%) | Reaction Time | Key Advantages | Disadvantages |
| Lithium Methanolate | >98 | 1-2 hours | High activity, can be used in smaller quantities. | Higher cost compared to sodium and potassium bases. |
| Sodium Methoxide | ~98 | 1-2 hours | Widely used, cost-effective. | Can lead to soap formation if water is present. |
| Potassium Hydroxide | 95-98 | 1-3 hours | Low cost, readily available. | Prone to soap formation, which complicates purification. |
Experimental data consistently demonstrates that while all these catalysts can achieve high yields, methoxides are generally superior to hydroxides in minimizing soap formation, a side reaction that reduces biodiesel yield and complicates the purification of both the biodiesel and the glycerol (B35011) byproduct.
In Condensation Reactions
Aldol (B89426) and Claisen condensations are fundamental carbon-carbon bond-forming reactions. The choice of base can influence the equilibrium of the reaction and the subsequent dehydration or cyclization steps. While sodium hydroxide is a common and cost-effective choice for simple aldol condensations, lithium-based enolates, often generated in situ using reagents like lithium diisopropylamide (LDA) or in some cases with lithium methanolate, can offer greater control and selectivity in more complex scenarios.
Direct quantitative comparisons in the literature for aldol condensations specifically using lithium methanolate versus other bases are sparse. However, the general principle is that the nature of the cation (Li⁺ vs. Na⁺) can influence the aggregation state and reactivity of the enolate intermediate, thereby affecting the stereochemical outcome and reaction rate.
Key Applications and Experimental Protocols
Transesterification for Biodiesel Production
Lithium methanolate is a highly efficient catalyst for the transesterification of vegetable oils and animal fats.
Experimental Protocol: Transesterification of Canola Oil
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 g of canola oil.
-
Catalyst Solution: In a separate flask, carefully dissolve 1.0 g of lithium metal in 50 mL of anhydrous methanol (B129727) under an inert atmosphere (e.g., argon or nitrogen). This will form a solution of lithium methanolate.
-
Reaction: Add the freshly prepared lithium methanolate solution to the canola oil.
-
Heating and Stirring: Heat the reaction mixture to 60-65°C and stir vigorously for 1.5 hours.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Allow the layers to separate. The upper layer is the biodiesel (FAME), and the lower layer is glycerol.
-
Purification: Wash the biodiesel layer with warm water (50°C) several times until the washings are neutral. Dry the biodiesel over anhydrous sodium sulfate (B86663) and filter.
Methylation Reactions: Synthesis of Veratraldehyde
Lithium methanolate can be used as a strong base to deprotonate phenols, which can then be alkylated. A classic example is the methylation of vanillin (B372448) to produce veratraldehyde, a valuable fragrance and flavoring agent. While sodium hydroxide is more commonly cited for this specific transformation, the principle applies to lithium methanolate as well, and it can be advantageous in specific contexts requiring different solubility or reactivity profiles.
Experimental Protocol: Methylation of Vanillin (Adapted for Lithium Methanolate)
-
Deprotonation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of anhydrous methanol.
-
Base Addition: Slowly add a solution of lithium methanolate (prepared by dissolving 0.7 g of lithium in 50 mL of anhydrous methanol) to the vanillin solution with stirring.
-
Methylating Agent: Gently heat the mixture to reflux. Slowly add 12.6 g (0.1 mol) of dimethyl sulfate from the dropping funnel over a period of 30 minutes.
-
Reaction: Continue to reflux the mixture for 2 hours.
-
Work-up: Cool the reaction mixture and pour it into 200 mL of ice-cold water. A solid precipitate of veratraldehyde will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure veratraldehyde.
Ring-Opening Polymerization of Cyclic Esters
Lithium alkoxides, including lithium methanolate, are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). The polymerization proceeds through a coordination-insertion mechanism.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving lithium methanolate.
A Comparative Cost-Benefit Analysis of Lithium Methanolate in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Alkali Metal Methoxide (B1231860) Catalyst
In a multitude of industrial chemical processes, the choice of a strong base catalyst is a critical decision that directly impacts reaction efficiency, product yield, and overall process economics. Among the most common choices are the alkali metal methanolates: lithium methanolate (LiOMe), sodium methanolate (NaOMe), and potassium methanolate (KOMe). This guide provides a comprehensive cost-benefit analysis of lithium methanolate in comparison to its sodium and potassium counterparts, with a particular focus on their application in the transesterification process for biodiesel production. The information presented herein is supported by experimental data to aid researchers and professionals in making informed decisions for their specific applications.
Performance Comparison: Biodiesel Yield
The primary measure of performance for these catalysts in biodiesel production is the yield of fatty acid methyl esters (FAME). While the optimal reaction conditions can vary, the following table summarizes typical biodiesel yields achieved with each catalyst, as reported in various studies. It is important to note that a direct comparison under identical conditions is not always available in the literature, and yields can be significantly influenced by factors such as the type of oil feedstock, methanol-to-oil molar ratio, reaction temperature, and reaction time.
| Catalyst | Feedstock | Catalyst Conc. (wt%) | Methanol/Oil Molar Ratio | Temperature (°C) | Reaction Time | Biodiesel Yield (%) | Reference |
| Lithium Methanolate (as Li/ZnO) | Rapeseed Oil | 5 | 9:1 | 65 | 4 hours | 96 | [1] |
| Lithium Methanolate (as Li4SiO4) | Soybean Oil | 6 | 18:1 | 65 | 2 hours | 98.1 | [2] |
| Lithium Metasilicate | Soybean Oil | 5 | 18:1 | 60 | 3 hours | 95.5 | [3][4][5] |
| Sodium Methoxide | Sunflower Oil | 0.5 | 1.25:1 (w/w) | 60 | 1 hour | 100 | [6] |
| Sodium Methoxide | Used Vegetable Oil | 4:100 (%v/v) | 35:100 (%v/v) | 65 | 75 min | 84 (FAEE) + 16 (FAME) | [7] |
| Potassium Methoxide | Elaeagnus angustifolia Seed Oil | 1.0 | 9:1 | 60 | 1 hour | 95 | [8] |
| Potassium Hydroxide (forms KOMe in situ) | Waste Frying Vegetable Oil | 1.5 | 12:1 | 60 | 1.5 hours | 97 | [9] |
| Potassium Hydroxide (forms KOMe in situ) | Sunflower Oil | 1 | 6:1 | 65 | 1 hour | >95 |
Note: The data presented is compiled from various sources and should be considered indicative. Direct side-by-side comparative studies under identical conditions are limited in publicly available literature.
Cost-Benefit Analysis
The selection of a catalyst is often a trade-off between cost and performance. The following table provides an overview of the estimated costs and a qualitative analysis of the benefits and drawbacks of each methanolate.
| Catalyst | Indicative Price (per kg) | Molar Cost (per mole) | Benefits | Drawbacks |
| Lithium Methanolate | $50 - $150+ (for >99.5% purity) | Highest | Potentially higher activity and selectivity in some reactions. Can be used to prepare more stable heterogeneous catalysts.[1][2][10] | Highest initial cost.[11] Less readily available in bulk compared to NaOMe and KOMe. |
| Sodium Methoxide | ~$2 - $6 (for industrial grade) | Lowest | Most economical option for large-scale production.[12] Widely available. | Can lead to soap formation, especially with feedstocks high in free fatty acids.[12][13] |
| Potassium Methoxide | ~$35 - $280 (for 25% solution in methanol) | Moderate | Often results in higher biodiesel yields compared to sodium-based catalysts.[13] Soaps formed are more soluble, aiding separation. | Higher cost than sodium methoxide. Can also lead to soap formation.[13] |
Experimental Protocols
General Protocol for Transesterification of Vegetable Oil for Biodiesel Production
This protocol provides a general framework for the transesterification of vegetable oil using an alkali metal methanolate catalyst. The specific quantities and reaction parameters should be optimized for the chosen catalyst and feedstock.
Materials:
-
Vegetable Oil (e.g., soybean, canola, sunflower)
-
Methanol (anhydrous)
-
Alkali Metal Methanolate Catalyst (Lithium Methanolate, Sodium Methoxide, or Potassium Methoxide)
-
Reaction vessel with heating and stirring capabilities (e.g., three-neck round-bottom flask with a condenser, mechanical stirrer, and thermometer)
-
Separatory funnel
-
Washing solution (e.g., warm deionized water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Alkoxide Solution: In a separate, dry flask, dissolve the desired amount of the alkali metal methanolate catalyst in anhydrous methanol. This step is exothermic and should be performed with caution, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Setup: Add a known quantity of preheated vegetable oil to the reaction vessel.
-
Initiation of Transesterification: While stirring the oil, slowly add the prepared methanolate solution to the reaction vessel.
-
Reaction: Maintain the reaction mixture at the desired temperature (typically between 55-65°C) with continuous stirring for the specified reaction time (ranging from 1 to 4 hours).
-
Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand. Two distinct layers will form: an upper layer of biodiesel (fatty acid methyl esters) and a lower layer of glycerol (B35011).
-
Glycerol Removal: Carefully drain and collect the lower glycerol layer.
-
Biodiesel Washing: Wash the biodiesel layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.
-
Drying: Dry the washed biodiesel using an anhydrous drying agent like sodium sulfate (B86663) and then filter to obtain the final purified biodiesel.
Visualizing the Process and Analysis
To better understand the chemical transformation and the decision-making framework, the following diagrams are provided.
Caption: Transesterification pathway for biodiesel production.
Caption: Workflow for cost-benefit analysis of catalysts.
Safety and Handling Considerations
Alkali metal methanolates are hazardous materials that require strict safety protocols for handling and storage.
-
Lithium Methanolate: Highly flammable and reacts violently with water. It is corrosive and can cause severe skin and eye burns.[10][14][15] Handling should be done under an inert atmosphere, and appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles, must be worn.[10][14][15]
-
Sodium Methoxide: Also highly flammable, corrosive, and water-reactive.[1][4][13] It can self-heat and may catch fire.[13] Similar to lithium methanolate, it requires handling in a dry, inert environment with proper PPE.[1][4][13]
-
Potassium Methoxide: Poses similar hazards to its lithium and sodium counterparts, being highly flammable, corrosive, and reactive with water.[8] It is toxic if swallowed, in contact with skin, or if inhaled.[8] Stringent safety measures are essential during its use.
Conclusion
The choice between lithium, sodium, and potassium methanolate for industrial processes is a multifaceted decision.
-
Sodium methoxide stands out as the most cost-effective option for large-scale operations where the initial reagent cost is a primary driver.
-
Potassium methoxide often provides a performance advantage in terms of higher yields in processes like biodiesel production, which may justify its moderately higher cost.
-
Lithium methanolate , while being the most expensive, may offer unique advantages in specific organic syntheses where its particular reactivity and the properties of the resulting lithium salts are beneficial. Its use in creating highly active and stable heterogeneous catalysts also presents a significant benefit for processes aiming for catalyst reusability and simplified product purification.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific process requirements, including the desired product purity, reaction efficiency, feedstock characteristics, and the overall economic and safety considerations of the operation. Researchers and process chemists are encouraged to perform small-scale optimization studies to determine the most suitable catalyst for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodiesel Production Using Lithium Metasilicate Synthesized from Non-Conventional Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. LITHIUM METHOXIDE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 9. farm-energy.extension.org [farm-energy.extension.org]
- 10. mdpi.com [mdpi.com]
- 11. strem.com [strem.com]
- 12. Lithium methoxide | CymitQuimica [cymitquimica.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Lithium Methoxide | 865-34-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Lithium Methanolate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling, neutralization, and disposal of lithium methanolate are critical for ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the proper disposal of lithium methanolate, alongside essential safety data and procedural diagrams to support researchers, scientists, and drug development professionals.
Lithium methanolate (LiOCH₃) is a reactive alkali metal alkoxide that requires careful handling due to its hazardous properties. It is classified as a self-heating substance that may catch fire, and it causes severe skin burns and eye damage.[1] The compound reacts violently with water, is moisture-sensitive, and flammable.[2][3] Proper disposal is not merely a matter of laboratory best practice but a critical safety and environmental responsibility.
Key Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with lithium methanolate. The primary hazards include:
-
Reactivity with Water: A violent exothermic reaction occurs upon contact with water, producing flammable hydrogen gas and corrosive lithium hydroxide.[1][2]
-
Flammability: Lithium methanolate and its solutions are highly flammable and can self-heat, potentially leading to ignition.[4][5]
-
Corrosivity: It is corrosive and can cause severe burns to the skin and eyes upon contact.[1][3]
Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times when handling this compound. All procedures should be conducted in a certified chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for lithium methanolate.
| Property | Value |
| Molecular Formula | CH₃LiO |
| Molecular Weight | 37.97 g/mol |
| Appearance | White solid |
| Melting Point | >500°C (decomposes) |
| Solubility in Methanol (B129727) | 90 g/L |
| Solubility in THF | Low to insoluble |
| Decomposition Products | Upon reaction with water: Lithium Hydroxide (LiOH) and Methanol (CH₃OH). Thermal decomposition products may include lithium oxide. |
Experimental Protocol for Safe Disposal
The following step-by-step protocol outlines the safe neutralization and disposal of lithium methanolate. This procedure is based on established methods for quenching reactive alkali metal compounds.
Materials:
-
Lithium methanolate waste
-
Anhydrous, high-boiling point inert solvent (e.g., toluene (B28343) or heptane)
-
Methanol
-
Deionized water
-
Dilute acid (e.g., 1 M HCl or citric acid) for final neutralization
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet with a bubbler
-
Ice bath
-
Appropriate waste container
Procedure:
-
Inert Atmosphere and Cooling:
-
Set up the three-necked flask in a chemical fume hood. Ensure all glassware is thoroughly dried.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Cool the flask in an ice bath to 0°C.
-
-
Dilution (for solid lithium methanolate):
-
If disposing of solid lithium methanolate, suspend it in a sufficient volume of an anhydrous, inert, high-boiling solvent like toluene to facilitate stirring and heat dissipation.
-
-
Initial Quenching with Isopropanol:
-
Slowly add isopropanol dropwise from the dropping funnel to the stirred solution or suspension of lithium methanolate.
-
Maintain a slow addition rate to control the exothermic reaction and any gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.
-
-
Secondary Quenching with Methanol:
-
Once the reaction with isopropanol has ceased (i.e., no more gas evolution or temperature increase), slowly add methanol in a dropwise manner.
-
-
Final Quenching with Water:
-
After the reaction with methanol is complete, cautiously add water dropwise. Be extremely careful during this step, as unreacted lithium methanolate will react violently with water.[2]
-
-
Equilibration and Neutralization:
-
Once the addition of water is complete and the reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for at least two hours to ensure the complete quenching of all reactive materials.
-
Check the pH of the aqueous layer. Neutralize the resulting caustic solution by slowly adding a dilute acid (e.g., 1 M HCl or citric acid) until the pH is between 6 and 8.
-
-
Waste Disposal:
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the safe disposal of lithium methanolate.
Caption: Logical workflow for the safe disposal of lithium methanolate.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of lithium methanolate, minimizing risks and maintaining a secure research environment.
References
- 1. Lithium methoxide - Wikipedia [en.wikipedia.org]
- 2. Lithium Methoxide, 865-34-9 [boray-chem.com]
- 3. LITHIUM METHOXIDE | 865-34-9 [chemicalbook.com]
- 4. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 5. Manufacturers of Lithium methoxide solution, 1.0 M in THF, CAS 865-34-9, L 7065, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
Personal protective equipment for handling lithium;methanolate
Essential Safety and Handling Guide for Lithium Methanolate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling lithium methanolate in a laboratory setting. Adherence to these guidelines is essential for the safety of all personnel.
Lithium methanolate is a hazardous chemical that poses significant risks. It is self-heating and may catch fire, reacts violently with water, and causes severe burns to the skin and eyes.[1][2][3][4] It is also toxic if swallowed, inhaled, or in contact with skin.[5]
Hazard Summary
The following table summarizes the primary hazards associated with lithium methanolate.
| Hazard Description | GHS Classification | Prevention |
| Self-heating; may catch fire | Self-heating substances and mixtures (Category 1) | Keep cool. Protect from sunlight. Keep away from heat, sparks, open flames, and hot surfaces.[4] |
| Highly flammable liquid and vapor | Flammable liquids (Category 2) | Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof equipment and only non-sparking tools.[5] |
| Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B), Serious eye damage/eye irritation (Category 1) | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.[1][4] |
| Toxic if swallowed, in contact with skin, or if inhaled | Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 3), Acute toxicity, Inhalation (Category 3) | Do not breathe dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product.[5] |
| Reacts violently with water | --- | Do not allow contact with water. Keep container dry.[2][3][4] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling lithium methanolate.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[6] Consider wearing two pairs of nitrile gloves.[7] | Protects against skin burns and toxic contact.[3][6] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][6] Contact lenses should not be worn.[6] | Prevents severe eye damage from splashes.[4] |
| Skin and Body Protection | Long-sleeved, fire-resistant lab coat or coveralls.[6][7] Full-length pants and closed-toe shoes are required.[7] | Protects skin from burns and exposure.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if there is a risk of inhalation.[3][6] Work should be conducted in a chemical fume hood or glove box.[7] | Protects against corrosive and toxic inhalation injuries.[2] |
Operational and Disposal Plans
Safe Handling Protocol
1. Preparation:
-
Ensure a certified chemical fume hood or glove box is used for all operations.[7]
-
Verify that an emergency eyewash station and safety shower are immediately accessible.[6][8]
-
Keep the work area clear of incompatible materials, especially water, acids, and oxidizing agents.[3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Have a Class D fire extinguisher (or Lith-X for lithium fires) readily available. Do not use water, foam, or carbon dioxide.[8][9]
2. Handling:
-
Handle under an inert atmosphere, such as nitrogen, to prevent reaction with air and moisture.[3][8]
-
Use only non-sparking tools and explosion-proof equipment.[8]
-
Keep containers tightly closed when not in use.
-
Avoid breathing vapors or dust.
-
Do not eat, drink, or smoke in the handling area.
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.
-
Decontaminate all equipment and the work area after use.
-
Store lithium methanolate in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[3][8]
Caption: Logical workflow for the safe handling of lithium methanolate.
Emergency Procedures
| Emergency Type | Action |
| Spill | Evacuate the area and remove all ignition sources. Do not expose the spill to water.[4] Absorb the spill with inert, dry material like sand or earth, and place it in a suitable container for disposal using non-sparking tools.[3] |
| Fire | Use a Class D dry chemical extinguisher, soda ash, lime, or sand.[8] DO NOT USE WATER, FOAM, or CO2 .[3][8] Wear a self-contained breathing apparatus.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
Waste Disposal Plan
All waste containing lithium methanolate must be treated as hazardous.
-
Segregation: Collect all lithium methanolate waste, including contaminated materials and empty containers, in designated, clearly labeled, and sealed containers. Handle uncleaned containers as you would the product itself.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not attempt to neutralize the waste by mixing it with water or other chemicals.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Incompatible Materials
Avoid contact with the following substances to prevent violent reactions or the creation of hazardous conditions.
| Material |
| Water[3][4] |
| Acids[3][4] |
| Oxidizing agents[3][4] |
| Acid chlorides[3] |
| Acid anhydrides[3] |
| Alkali metals[3] |
| Reducing agents[3] |
| Halogens[3] |
References
- 1. Lithium methanolate | CH3LiO | CID 4177230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lithium methanolate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. purdue.edu [purdue.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Lithium- Safe Handling - ESPI Metals [espimetals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
